Product packaging for Cefoxitin Dimer(Cat. No.:)

Cefoxitin Dimer

Cat. No.: B1156694
M. Wt: 809.86
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefoxitin Dimer is a chemical compound qualified as an impurity of Cefoxitin, a semi-synthetic, broad-spectrum cepha antibiotic belonging to the cephamycin group, which is closely related to second-generation cephalosporins . Cefoxitin is derived from cephamycin C, produced by Streptomyces lactamdurans . Its primary value in research is as a critical reference standard for the analysis and quality control (QC) of Cefoxitin, particularly during method development and validation for Abbreviated New Drug Applications (ANDA) or commercial production . The parent compound, Cefoxitin, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are transpeptidase enzymes essential for the cross-linking of peptidoglycan chains. By binding to PBPs, this antibiotic prevents the formation of a structurally sound cell wall, leading to bacterial cell lysis and death . A key research feature of Cefoxitin is its high degree of resistance to hydrolysis by many bacterial beta-lactamases, both penicillinases and cephalosporinases. This stability is largely conferred by a methoxy group at the 7-alpha position of its chemical structure . This product is strictly for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C₃₁H₃₁N₅O₁₃S₄

Molecular Weight

809.86

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Cefoxitin Dimer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the cefoxitin dimer, a known impurity and degradation product of the second-generation cephalosporin antibiotic, cefoxitin. Understanding the formation and properties of this dimer is crucial for quality control, stability studies, and the development of robust analytical methods in the pharmaceutical industry.

Introduction

Cefoxitin is a semi-synthetic, broad-spectrum cephamycin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Like other β-lactam antibiotics, cefoxitin can degrade under various stress conditions, leading to the formation of impurities. One such impurity is the this compound. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the final drug product. This guide outlines a detailed methodology for the synthesis of the this compound via forced degradation, followed by its characterization using modern analytical techniques.

Synthesis of this compound

The synthesis of the this compound is typically achieved through forced degradation of cefoxitin under alkaline conditions. This process mimics the potential degradation pathways that cefoxitin may undergo during manufacturing, storage, or administration.

Experimental Protocol: Alkaline Hydrolysis

This protocol is based on established methods for the forced degradation of cephalosporins.

Materials:

  • Cefoxitin Sodium salt

  • Sodium Hydroxide (NaOH), 0.1 N solution

  • Hydrochloric Acid (HCl), 0.1 N solution

  • Deionized water

  • Methanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • pH meter

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolution: Dissolve 100 mg of Cefoxitin Sodium in 30 mL of 0.1 N Sodium Hydroxide solution in a 100 mL round-bottom flask.

  • Hydrolysis: Heat the solution to reflux for 10 minutes with continuous stirring. The progress of the degradation can be monitored by thin-layer chromatography (TLC) or HPLC.

  • Neutralization: After cooling the solution to room temperature, neutralize it to approximately pH 7.0 with 0.1 N Hydrochloric Acid.

  • Solvent Removal: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a minimal amount of methanol, filter to remove any insoluble salts, and evaporate the methanol.

  • Purification: The resulting residue, containing a mixture of degradation products including the this compound, is then subjected to purification by preparative HPLC.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile is typically used. The exact gradient program should be optimized to achieve separation of the dimer from other degradation products and unreacted cefoxitin.

    • Detection: UV detection at 254 nm.

  • Isolation: Collect the fraction corresponding to the this compound and lyophilize to obtain the purified solid.

Characterization of this compound

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both the purification and the purity assessment of the this compound.

Table 1: HPLC Method Parameters for Purity Assessment

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation (e.g., 5-95% B over 20 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the this compound and confirm its molecular formula.

Table 2: Mass Spectrometry Data for this compound

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Molecular Formula C₃₁H₃₁N₅O₁₃S₄
Molecular Weight 809.87 g/mol
Observed m/z [M+H]⁺, [M+Na]⁺
Fragmentation Key fragments corresponding to the loss of side chains and cleavage of the β-lactam ring can be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the this compound. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to assign all proton and carbon signals and to establish the connectivity between the two cefoxitin monomers.

Table 3: Representative ¹H NMR Spectral Data of this compound (Note: The chemical shifts are indicative and may vary depending on the solvent and instrument. This data is based on the analysis of related degradation products.)

Chemical Shift (ppm)MultiplicityAssignment
~7.4 - 7.0mThiophene ring protons
~5.0 - 4.5mβ-lactam ring protons and other CH groups
~4.0 - 3.0mMethylene protons and methoxy group

Table 4: Representative ¹³C NMR Spectral Data of this compound (Note: The chemical shifts are indicative and may vary depending on the solvent and instrument.)

Chemical Shift (ppm)Assignment
~170 - 160Carbonyl carbons (amide, ester, carboxyl)
~140 - 120Thiophene ring carbons
~70 - 50Carbons of the cephem nucleus
~50Methoxy carbon

Visualizations

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cefoxitin Cefoxitin Sodium alkaline_hydrolysis Alkaline Hydrolysis (0.1 N NaOH, Reflux) cefoxitin->alkaline_hydrolysis neutralization Neutralization (0.1 N HCl) alkaline_hydrolysis->neutralization extraction Solvent Evaporation & Extraction neutralization->extraction crude_product Crude Dimer Mixture extraction->crude_product prep_hplc Preparative HPLC crude_product->prep_hplc lyophilization Lyophilization prep_hplc->lyophilization pure_dimer Purified this compound lyophilization->pure_dimer hplc_purity HPLC Purity pure_dimer->hplc_purity hrms HRMS pure_dimer->hrms nmr NMR (1D & 2D) pure_dimer->nmr structure_elucidation Structure Elucidation hplc_purity->structure_elucidation hrms->structure_elucidation nmr->structure_elucidation

Caption: Workflow for the synthesis and characterization of the this compound.

Proposed Dimerization Pathway

G cefoxitin1 Cefoxitin Monomer 1 intermediate Reactive Intermediate (β-lactam ring opening) cefoxitin1->intermediate Alkaline Hydrolysis cefoxitin2 Cefoxitin Monomer 2 dimer This compound cefoxitin2->dimer Nucleophilic Attack intermediate->dimer Nucleophilic Attack

cefoxitin dimer formation mechanism under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoxitin, a second-generation cephalosporin antibiotic, is widely utilized for its broad spectrum of activity, particularly against anaerobic bacteria. However, like many β-lactam antibiotics, cefoxitin is susceptible to degradation under various stress conditions, leading to the formation of impurities that can impact its safety and efficacy. A key degradation pathway involves the formation of dimeric impurities. This technical guide provides a comprehensive overview of the formation mechanism of a significant cefoxitin dimer, known as Cefoxitin EP Impurity G, under stress conditions. It includes detailed experimental protocols, quantitative data where available, and visual representations of the underlying chemical processes and analytical workflows.

The Structure of this compound (Impurity G)

The primary dimeric impurity of cefoxitin identified in the European Pharmacopoeia (EP) is designated as Impurity G. Its formation involves a covalent linkage between two cefoxitin molecules.

**Chemical Name

In-Depth Technical Guide: Mass Spectrometry Analysis for Cefoxitin Dimer Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the identification and characterization of cefoxitin dimers using liquid chromatography-mass spectrometry (LC-MS). Cefoxitin, a second-generation cephalosporin antibiotic, can form degradation products, including dimers, which are critical to identify and control during drug development and manufacturing to ensure product quality, safety, and efficacy.

Introduction to Cefoxitin Degradation and Dimerization

Cefoxitin, like other β-lactam antibiotics, is susceptible to degradation under various stress conditions such as heat, light, humidity, and pH extremes. One potential degradation pathway involves the formation of dimers and other polymerized impurities. These impurities can arise during synthesis, formulation, or storage and may have altered efficacy or immunogenic potential. Therefore, robust analytical methods are essential for their detection and characterization.

Forced degradation studies are often employed to intentionally degrade the drug substance under controlled stress conditions to generate potential degradation products, including dimers. This allows for the development and validation of stability-indicating analytical methods.

Experimental Protocols

A robust LC-MS/MS method is the cornerstone for the successful separation and identification of cefoxitin and its related substances, including dimers. The following protocols are based on established methods for the analysis of cefoxitin and its impurities.

Sample Preparation for Forced Degradation

To generate potential cefoxitin dimers, forced degradation studies can be performed.

Objective: To induce the formation of degradation products, including dimers, for analytical method development and impurity identification.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of cefoxitin sodium at a concentration of 1 mg/mL in a suitable solvent such as water or a mixture of water and acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1N HCl to the stock solution to achieve a final acid concentration of 0.1N. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Add 1N NaOH to the stock solution to achieve a final base concentration of 0.1N. Incubate at room temperature for a specified period. Alkaline conditions are known to promote the formation of certain degradation products.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Incubate at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Store the solid cefoxitin sodium powder in an oven at a controlled temperature (e.g., 80°C) for a specified duration.

    • Photolytic Degradation: Expose the cefoxitin sodium solution to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber.

  • Neutralization and Dilution: After the specified stress period, neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively. Dilute all stressed samples with the mobile phase to a suitable concentration for LC-MS analysis.

Liquid Chromatography Method

Objective: To achieve chromatographic separation of cefoxitin from its potential dimers and other degradation products.

ParameterRecommended Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., Thermo Syncronis C18, 4.6 mm × 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution A typical gradient program starts with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds. An example gradient is as follows: - 0-5 min: 5% B - 5-25 min: 5-40% B - 25-30 min: 40-90% B - 30-35 min: 90% B - 35.1-40 min: 5% B (re-equilibration)
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 - 10 µL
Detector UV detector at 254 nm followed by a mass spectrometer
Mass Spectrometry Method

Objective: To detect and identify cefoxitin and its dimers based on their mass-to-charge ratio and fragmentation patterns.

ParameterRecommended Conditions
Mass Spectrometer A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements. A triple quadrupole or ion trap instrument can be used for targeted fragmentation analysis.
Ionization Source Electrospray Ionization (ESI)
Polarity Positive ion mode is generally suitable for the analysis of cephalosporins.
Scan Mode Full scan mode for initial detection and mass determination. Product ion scan (MS/MS) mode for structural elucidation.
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C
Collision Gas Argon
Collision Energy (for MS/MS) A range of collision energies (e.g., 10-40 eV) should be evaluated to obtain optimal fragmentation for structural characterization.

Data Presentation and Interpretation

Identification of Cefoxitin Dimer

A known polymerized impurity of cefoxitin has a molecular weight that is 2 Da less than the sum of two cefoxitin molecules, suggesting a dimerization reaction involving the loss of two hydrogen atoms.[1]

Table 1: Mass Spectrometry Data for Cefoxitin and its Dimer

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
CefoxitinC₁₆H₁₇N₃O₇S₂427.0562428.0635
This compoundC₃₂H₃₂N₆O₁₄S₄852.0910853.0983
Fragmentation Analysis of this compound

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of the this compound. By inducing fragmentation of the precursor ion (m/z 853.1), a characteristic fragmentation pattern can be obtained. While specific experimental fragmentation data for this particular dimer is not widely published, a proposed fragmentation pathway can be inferred based on the known fragmentation of cefoxitin and other cephalosporins.

The fragmentation of cephalosporins typically involves cleavage of the β-lactam ring and the dihydrothiazine ring, as well as losses of side chains.

Table 2: Proposed Key Fragment Ions for this compound (m/z 853.1)

Proposed Fragment Ion (m/z)Description
~605Loss of one thiopheneacetyl side chain
~428Cleavage resulting in a cefoxitin monomer ion
~285Fragment corresponding to the core cephalosporin structure
~143Fragment corresponding to the thiopheneacetyl side chain

Note: The exact m/z values of fragment ions will depend on the specific structure of the dimer and the fragmentation pathway.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the identification of cefoxitin dimers using LC-MS/MS.

CefoxitinDimerAnalysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis and Identification Cefoxitin Cefoxitin Drug Substance ForcedDegradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Cefoxitin->ForcedDegradation StressedSample Stressed Sample Solution ForcedDegradation->StressedSample LC Liquid Chromatography (C18 Column, Gradient Elution) StressedSample->LC MS Mass Spectrometry (ESI+, Full Scan) LC->MS Separation MSMS Tandem MS (MS/MS) (Product Ion Scan) MS->MSMS Precursor Ion Selection (e.g., m/z 853.1) DataProcessing Data Processing (Peak Detection, Mass Extraction) MSMS->DataProcessing DimerID This compound Identification (Accurate Mass & Isotopic Pattern) DataProcessing->DimerID FragmentationAnalysis Fragmentation Analysis (Structural Elucidation) DimerID->FragmentationAnalysis

Caption: Workflow for this compound Identification.

Signaling Pathways and Logical Relationships

The formation of a this compound can be considered a chemical degradation pathway. The following diagram illustrates a simplified logical relationship in the analytical process.

LogicalRelationship cluster_degradation Degradation Pathway cluster_analysis Analytical Identification Cefoxitin_Monomer Cefoxitin Monomer (m/z 428.1) Dimerization Dimerization Reaction (-2H) Cefoxitin_Monomer->Dimerization Cefoxitin_Dimer This compound (m/z 853.1) Dimerization->Cefoxitin_Dimer MS_Detection MS Detection (Accurate Mass) Cefoxitin_Dimer->MS_Detection Analysis MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Structural_Confirmation Structural Confirmation MSMS_Fragmentation->Structural_Confirmation

Caption: this compound Formation and Analysis Logic.

Conclusion

The identification and characterization of cefoxitin dimers are critical for ensuring the quality and safety of cefoxitin-containing drug products. The use of forced degradation studies coupled with a robust, stability-indicating LC-MS/MS method provides a powerful approach for this purpose. This technical guide outlines the key experimental protocols, data interpretation strategies, and visual workflows to aid researchers and scientists in the mass spectrometry analysis of cefoxitin dimers. Accurate mass measurement and detailed fragmentation analysis are paramount for the unambiguous identification and structural elucidation of these and other related impurities.

References

An In-depth Technical Guide to the Structural Elucidation of Cefoxitin Dimer Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of cefoxitin dimers. While specific experimental data for cefoxitin dimers is not extensively available in public literature, this guide outlines the established methodologies and expected data based on the analysis of related cephalosporin impurities and degradation products.

Introduction to Cefoxitin and its Dimerization

Cefoxitin is a second-generation cephalosporin antibiotic known for its broad spectrum of activity against various bacterial pathogens.[1] Like many β-lactam antibiotics, cefoxitin can undergo degradation and transformation, leading to the formation of impurities, including dimers. These dimers can arise during synthesis, formulation, or storage and may have different efficacy or toxicity profiles compared to the monomeric drug. Therefore, the structural characterization of these dimers is crucial for quality control and drug safety.

The formation of β-lactam dimers often involves the opening of the highly reactive β-lactam ring, followed by intermolecular reactions. A plausible pathway for cefoxitin dimerization is initiated by the nucleophilic attack of a molecule, such as a hydroxyl ion or another cefoxitin molecule, on the β-lactam carbonyl carbon. This leads to the opening of the four-membered ring and the formation of a reactive intermediate that can then react with a second cefoxitin molecule.

G Cefoxitin Cefoxitin Monomer Intermediate Reactive Intermediate (β-Lactam Ring Opening) Cefoxitin->Intermediate Nucleophilic Attack Dimer Cefoxitin Dimer Intermediate->Dimer Reaction with second Cefoxitin molecule Nucleophile Nucleophile (e.g., OH-, another Cefoxitin) Nucleophile->Intermediate

Caption: Proposed pathway for Cefoxitin dimerization.

NMR Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful and indispensable tool for the unambiguous structural determination of organic molecules, including complex structures like antibiotic dimers.[2] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework and the connectivity between different atoms.

Key NMR Experiments:

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different molecular fragments.

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality NMR data. The following sections outline the typical procedures for sample preparation and NMR data acquisition for the analysis of a this compound.

3.1. Sample Preparation

Proper sample preparation is critical for acquiring high-resolution NMR spectra.

  • Isolation of the Dimer: The this compound must first be isolated from the bulk drug substance or degradation mixture. This is typically achieved using chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection: The choice of a deuterated solvent is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for cephalosporins due to its good dissolving power.[3] Deuterated water (D₂O) can also be used, but care must be taken to manage the exchange of labile protons.

  • Concentration: The sample concentration should be optimized to achieve a good signal-to-noise ratio without causing line broadening due to aggregation. A typical concentration for ¹H NMR is 5-10 mg/mL, while for the less sensitive ¹³C NMR, a higher concentration of 20-50 mg/mL may be required.

  • Sample Filtration: The final solution should be filtered through a glass wool plug or a syringe filter into a clean, dry NMR tube to remove any particulate matter that could affect the magnetic field homogeneity.

3.2. NMR Data Acquisition

The following is a general workflow for acquiring the necessary NMR data on a standard high-field NMR spectrometer (e.g., 400-600 MHz).

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis Isolation Isolate this compound (HPLC) Dissolution Dissolve in Deuterated Solvent Isolation->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration H1_NMR ¹H NMR Filtration->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR COSY COSY C13_NMR->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC Processing Process Spectra HMBC->Processing Assignment Assign Signals Processing->Assignment Structure Elucidate Structure Assignment->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

Typical Acquisition Parameters:

ExperimentParameterTypical Value
¹H NMRPulse Programzg30
Number of Scans16-64
Relaxation Delay1-2 s
Spectral Width12-16 ppm
¹³C NMRPulse Programzgpg30
Number of Scans1024-4096
Relaxation Delay2 s
Spectral Width200-240 ppm
COSYPulse Programcosygpqf
Number of Scans8-16
Increments (t1)256-512
HSQCPulse Programhsqcedetgpsp
Number of Scans8-16
Increments (t1)256
HMBCPulse Programhmbcgplpndqf
Number of Scans16-64
Increments (t1)256-400

Note: These are general parameters and should be optimized for the specific instrument and sample.

Data Presentation and Interpretation

The structural elucidation of the this compound would involve a detailed analysis of the acquired NMR spectra. The following tables present the expected chemical shifts for the cefoxitin monomer and hypothetical data for a plausible dimer structure, where dimerization occurs through the opening of the β-lactam ring of one unit and reaction with the amine of the second unit.

Table 1: ¹H NMR Data (in DMSO-d₆, δ in ppm)

ProtonCefoxitin Monomer (Literature Values)Hypothetical this compound
H-2~3.5 (d)Shifted
H-6~4.9 (d)Shifted
H-7~5.1 (s)Shifted
Thiophene-H7.0-7.5 (m)Similar to monomer
-CH₂-Thiophene~3.8 (s)Similar to monomer
-O-CH₃~3.3 (s)Similar to monomer
-O-CO-NH₂~6.5 (br s)Similar to monomer
-NH- (amide)~9.2 (d)Shifted and possibly broadened

Table 2: ¹³C NMR Data (in DMSO-d₆, δ in ppm)

CarbonCefoxitin Monomer (Literature Values)Hypothetical this compound
C-2~28Shifted
C-3~125Shifted
C-4~135Shifted
C-6~58Shifted
C-7~90Shifted
C-8 (β-lactam)~165Absent or significantly shifted
Thiophene-C125-140Similar to monomer
-CH₂-Thiophene~40Similar to monomer
-O-CH₃~50Similar to monomer
-O-CO-NH₂~157Similar to monomer
Amide C=O~170Similar to monomer
Carboxyl C=O~162Similar to monomer

Interpretation of 2D NMR Data:

  • COSY: Would confirm the proton-proton coupling networks within the thiophene ring and the cephem nucleus of both monomeric units in the dimer.

  • HSQC: Would allow for the direct assignment of protons to their attached carbons.

  • HMBC: This would be the most critical experiment for confirming the dimeric structure. Key HMBC correlations would be expected between the protons of one cefoxitin unit and the carbons of the other, specifically at the point of linkage. For instance, if the linkage is through an amide bond formed from the opened β-lactam, HMBC correlations would be observed between the newly formed N-H proton and the carbonyl carbon of the opened ring.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structural Elucidation H1_Data ¹H NMR: - Number of protons - Chemical shifts - Coupling constants Fragments Identify Monomer Fragments H1_Data->Fragments C13_Data ¹³C NMR: - Number of carbons - Chemical shifts C13_Data->Fragments COSY_Data COSY: - H-H connectivities COSY_Data->Fragments HSQC_Data HSQC: - C-H one-bond correlations HSQC_Data->Fragments HMBC_Data HMBC: - C-H long-range correlations (Key for dimer linkage) Linkage Determine Linkage Point HMBC_Data->Linkage Fragments->Linkage Final_Structure Propose Dimer Structure Linkage->Final_Structure

Caption: Logical workflow for data analysis and structural elucidation.

Conclusion

References

An In-depth Technical Guide to the Identification of Cefoxitin Degradation Products, Including Dimers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of the cephalosporin antibiotic, cefoxitin. It focuses on the identification and characterization of its degradation products, with a particular emphasis on the formation of cefoxitin dimers. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the stability testing, formulation development, and quality control of cefoxitin.

Introduction to Cefoxitin and its Stability

Cefoxitin is a semi-synthetic, broad-spectrum cephamycin antibiotic.[1] Its chemical structure, characterized by a β-lactam ring, is susceptible to degradation under various conditions, including hydrolysis, oxidation, and photodegradation. Understanding the degradation pathways of cefoxitin is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products containing this active ingredient. The formation of degradation products can lead to a loss of potency and the potential for adverse effects.

Cefoxitin Degradation Pathways

Forced degradation studies are essential to elucidate the potential degradation pathways of a drug substance.[2] For cefoxitin, the primary degradation pathway that has been extensively studied is alkali-induced hydrolysis. This process typically involves the opening of the β-lactam ring, leading to the formation of an inactive, open-ring degradation product.[3][4]

A proposed pathway for the alkali-induced degradation of cefoxitin involves the cleavage of the carbamate group and the opening of the β-lactam ring.[3]

Cefoxitin Dimers: A Key Degradation Product

In addition to the well-documented hydrolysis products, the formation of dimers has been identified as a significant degradation pathway for cefoxitin. These complex molecules are formed through the reaction of two cefoxitin molecules. The presence of these dimers as impurities in cefoxitin has been acknowledged, with specific molecular formulas and chemical structures identified.[5][6][7][8][9]

Several distinct cefoxitin dimers have been reported, including:

  • Cefoxitin Dimer (Cefoxitin EP Impurity G): With a molecular formula of C₃₁H₃₁N₅O₁₃S₄.[5][9]

  • This compound Impurity 1: Characterized by the molecular formula C₃₁H₃₅N₅O₁₁S₄.[6]

  • This compound Impurity 2: Having a molecular formula of C₃₂H₃₂N₆O₁₄S₄.[7]

The exact mechanisms and the specific conditions that favor the formation of each of these dimers are still areas of active investigation. However, it is understood that these dimerization reactions can occur during manufacturing, storage, or even upon reconstitution of the drug product.

Experimental Protocols for the Identification of Degradation Products

A variety of analytical techniques are employed to separate, identify, and quantify cefoxitin and its degradation products. Stability-indicating methods are crucial for distinguishing the intact drug from its degradants.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of cefoxitin and its impurities. Several HPLC methods have been developed for this purpose.

Example HPLC Method for Cefoxitin and Impurities:

  • Column: Zorbax SB Phenyl (150mm x 4.6 mm, 5.0μm)

  • Mobile Phase: A mixture of 0.01M sodium dihydrogen orthophosphate and methanol in a ratio of 70:30 (v/v).

  • Flow Rate: 1.5 ml/min

  • Detection: UV at 254nm

  • Retention Time for Cefoxitin: Approximately 8.59 min

This method has been reported to be suitable for the quantitative analysis of cefoxitin in injection dosage forms.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a powerful tool for the definitive identification and structural elucidation of degradation products, including dimers. The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of complex mixtures and the generation of specific fragmentation patterns for each component.

A Validated LC-MS/MS Method for Cefoxitin Quantification:

  • Column: Synergi Fusion-RP column with a guard column.

  • Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient program is employed to achieve optimal separation.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Operated in positive ionization mode (ESI+) using multiple reaction monitoring (MRM).[10][11][12]

This method has been successfully applied for the simultaneous quantification of cefoxitin and other β-lactam antibiotics in various biological matrices.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the unambiguous structural confirmation of degradation products.[13] By analyzing the chemical shifts and coupling constants of atomic nuclei, the precise molecular structure of an unknown compound can be determined. NMR has been utilized in the structural elucidation of cefoxitin's alkali-induced degradation product.[13]

Quantitative Data on Cefoxitin Degradation

The stability of cefoxitin is influenced by various factors, including pH, temperature, and the presence of other substances. Quantitative analysis of degradation provides critical data for determining shelf-life and appropriate storage conditions.

Table 1: Summary of Cefoxitin Degradation under Different Conditions

Stress ConditionMethod of AnalysisKey Degradation Products IdentifiedObservations
Alkaline Hydrolysis (0.1 N NaOH, reflux for 10 min) TLC, Spectrophotometry, NMR, Mass SpectrometryOpen-ring degradation productComplete degradation can be achieved under these conditions. A proposed degradation pathway involves cleavage of the carbamate group and opening of the β-lactam ring.[14]
Forced Degradation (General) HPLC, LC-MS/MSVarious, including dimersForced degradation studies are crucial for identifying potential degradation products that may form under accelerated or stress conditions.[15][16]

Visualization of Degradation and Analytical Workflows

Proposed Alkaline Degradation Pathway of Cefoxitin

Cefoxitin Cefoxitin Intermediate Intermediate with cleaved carbamate group Cefoxitin->Intermediate Alkaline Hydrolysis DegradationProduct Open β-lactam ring degradation product Intermediate->DegradationProduct Ring Opening

Caption: Proposed pathway for the alkaline degradation of cefoxitin.

General Workflow for Identification of Cefoxitin Degradation Products

cluster_stress Forced Degradation cluster_analysis Analytical Characterization Acid Acidic Stress DegradedSample Degraded Sample Mixture Acid->DegradedSample Base Alkaline Stress Base->DegradedSample Oxidative Oxidative Stress Oxidative->DegradedSample Thermal Thermal Stress Thermal->DegradedSample Photolytic Photolytic Stress Photolytic->DegradedSample HPLC HPLC / UPLC (Separation & Quantification) LCMS LC-MS/MS (Identification & Structural Elucidation) HPLC->LCMS NMR NMR (Definitive Structure Confirmation) LCMS->NMR IdentifiedProducts Identified Degradation Products (including Dimers) NMR->IdentifiedProducts Cefoxitin Cefoxitin Drug Substance Cefoxitin->Acid Expose to Cefoxitin->Base Expose to Cefoxitin->Oxidative Expose to Cefoxitin->Thermal Expose to Cefoxitin->Photolytic Expose to DegradedSample->HPLC

Caption: Workflow for the forced degradation and identification of cefoxitin degradation products.

Conclusion

The degradation of cefoxitin is a complex process that can lead to the formation of various degradation products, including dimers. A thorough understanding of these degradation pathways and the implementation of robust, stability-indicating analytical methods are paramount for ensuring the quality, safety, and efficacy of cefoxitin-containing pharmaceuticals. This guide provides a foundational overview of the key aspects of cefoxitin degradation, with a focus on providing practical information for laboratory professionals. Further research into the precise mechanisms of dimer formation and the development of standardized analytical protocols for their quantification will continue to be of high value to the pharmaceutical industry.

References

In-depth Technical Guide on the Potential Antibacterial Activity of Cefoxitin Dimer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and publicly available data has revealed no information on the synthesis, isolation, or evaluation of the antibacterial activity of a cefoxitin dimer.

The extensive body of research on the second-generation cephalosporin antibiotic, cefoxitin, focuses exclusively on its monomeric form. Cefoxitin is a well-established antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many anaerobic species. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

While research has been conducted on various derivatives and metal complexes of cefoxitin to explore modified or enhanced antibacterial properties, the concept of a "this compound" and its potential biological activity does not appear in the available scientific literature. Consequently, there is no quantitative data on its antibacterial efficacy, no established experimental protocols for its investigation, and no described signaling pathways related to its potential mechanism of action.

Therefore, it is not possible to provide an in-depth technical guide, including data tables and visualizations, on the antibacterial activity of the this compound as requested. The absence of any published research on this specific chemical entity means that its potential as an antibacterial agent remains entirely unexplored and speculative.

For researchers, scientists, and drug development professionals interested in novel antibacterial agents, the current body of knowledge would suggest that investigations into new derivatives or formulations of existing antibiotics like cefoxitin, rather than its dimer, may be a more fruitful avenue of exploration. Future research could potentially investigate the synthesis and antibacterial properties of a this compound, which would represent a novel contribution to the field of antibiotic development. However, at present, no such data exists.

The Molecular Mechanism of AmpC Beta-Lactamase Induction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Cefoxitin and its Potential Role as a Beta-Lactamase Inducer

Executive Summary

Cefoxitin, a second-generation cephamycin antibiotic, is distinguished by its broad spectrum of activity and notable stability against many beta-lactamase enzymes.[1][2][3][4] A critical characteristic of cefoxitin is its potent ability to induce the expression of chromosomal AmpC beta-lactamases in many Gram-negative bacteria.[5][6][7][8] This induction can lead to clinical resistance against a wide range of beta-lactam antibiotics. The established mechanism involves the disruption of peptidoglycan recycling by the cefoxitin monomer, leading to the accumulation of intracellular muropeptides that activate the transcriptional regulator AmpR. While the cefoxitin monomer is the key initiator of this signaling cascade, the potential role of its degradation products, such as the cefoxitin dimer, in this process remains an area of scientific interest. This document provides a comprehensive technical overview of the AmpC induction mechanism, the established role of cefoxitin, and explores the potential involvement of the this compound. It includes detailed experimental protocols for studying beta-lactamase induction and activity, quantitative data for context, and diagrams illustrating the core molecular pathways and experimental workflows.

The induction of the ampC gene is intricately linked to the bacterial cell wall peptidoglycan (PG) recycling pathway.[6][9] In Gram-negative bacteria like Enterobacter cloacae, Citrobacter freundii, and Pseudomonas aeruginosa, this process is tightly regulated by a network of proteins.[7][10]

Key Regulatory Proteins:

  • AmpG: An inner membrane permease responsible for transporting muropeptides, breakdown products of the cell wall, from the periplasm into the cytoplasm.[6][9]

  • AmpD: A cytosolic N-acetyl-anhydromuramyl-l-alanine amidase that cleaves the transported muropeptides, allowing them to be recycled into new cell wall precursors.[6][9]

  • NagZ: A β-N-acetylglucosaminidase that processes muropeptides in the cytoplasm, generating 1,6-anhydro-N-acetylmuramyl-peptides.[6][9]

  • AmpR: A LysR-type transcriptional regulator (LTTR) that binds to the promoter region of the ampC gene.[6][7]

The Induction Pathway:

Under normal growth conditions, AmpD efficiently processes the muropeptides transported by AmpG. The resulting recycled components, specifically UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide), bind to AmpR. This complex maintains AmpR in a conformation that represses ampC transcription, resulting in basal, low-level production of the AmpC enzyme.[6][11]

When a beta-lactam antibiotic like cefoxitin enters the periplasm, it inhibits penicillin-binding proteins (PBPs) involved in cell wall synthesis.[8][12] This disruption leads to an imbalance in cell wall turnover, causing an accumulation of muropeptides (N-acetylglucosamine-1,6-anhydro-N-acetylmuramic acid oligopeptides) in the periplasm.[5] These fragments are transported into the cytoplasm by AmpG at a rate that overwhelms the processing capacity of AmpD.[9]

The accumulating 1,6-anhydro-N-acetylmuramyl-peptides outcompete the UDP-MurNAc-pentapeptide for binding to AmpR.[5][9] This binding event induces a conformational change in AmpR, converting it from a repressor to a transcriptional activator.[7][10] The activated AmpR-muropeptide complex then promotes the transcription of the ampC gene, leading to a significant increase in the production of AmpC beta-lactamase, which is then secreted into the periplasm to degrade the antibiotic.

Cefoxitin Monomer vs. This compound

The role of the cefoxitin monomer (C₁₆H₁₇N₃O₇S₂) is well-established as the trigger for the induction cascade described above.[3] Its primary action is the inhibition of PBPs, which is the direct cause of the muropeptide accumulation that signals for ampC derepression.[12]

The This compound (C₃₁H₃₁N₅O₁₃S₄) is a known chemical entity, likely a degradation or side product formed in solution.[13] Cefoxitin sodium in aqueous solution exhibits maximum stability at a pH of 5-7 and loses approximately 10% of its activity over two days at 25°C.[14] While the presence of the dimer is chemically plausible, there is no direct evidence in the current scientific literature to suggest that the dimer itself is the primary inducing molecule that interacts with AmpR or other components of the signaling pathway.

The induction is understood to be a consequence of the monomer's effect on cell wall metabolism. The potential role of the dimer, if any, would be secondary. It is conceivable that the dimer could have some PBP-inhibitory activity or that its formation might correlate with conditions that favor induction, but this remains speculative. The core induction mechanism is firmly attributed to the accumulation of natural cell wall fragments, not the direct interaction of an antibiotic dimer with the transcriptional regulator.

Quantitative Data on Beta-Lactamase Induction

While direct quantitative comparisons of the inducing potential of the cefoxitin monomer versus its dimer are not available, the relative properties of various beta-lactams as AmpC inducers and substrates have been characterized.

Table 1: Induction and Hydrolysis Characteristics of Various Beta-Lactams by AmpC [5][15][16]

Antibiotic ClassExamplesAmpC Induction PotentialSusceptibility to AmpC Hydrolysis
Cephamycins Cefoxitin , CefotetanStrong Stable / Poorly Hydrolyzed
Carbapenems Imipenem, MeropenemStrongStable / Not Hydrolyzed
Penicillins Ampicillin, AmoxicillinStrongReadily Hydrolyzed
3rd Gen. Cephalosporins Ceftazidime, CefotaximeWeakHydrolyzed upon derepression
4th Gen. Cephalosporins CefepimeWeakPoorly Hydrolyzed

Table 2: Cefoxitin Minimum Inhibitory Concentration (MIC) Breakpoints [17]

Pathogen GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacteriaceae≤ 4 µg/mL8 µg/mL≥ 16 µg/mL
Anaerobic Bacteria≤ 4 µg/mL8 µg/mL≥ 16 µg/mL
Neisseria gonorrhoeae≤ 2 µg/mL4 µg/mL≥ 8 µg/mL

Experimental Protocols

Protocol for Beta-Lactamase Induction

This protocol describes a general method for inducing beta-lactamase expression in a bacterial culture for subsequent activity analysis.

  • Culture Preparation: Inoculate a suitable growth medium (e.g., Mueller-Hinton Broth) with an overnight culture of the test bacterium (e.g., Enterobacter cloacae). Grow the culture at 37°C with shaking to an optical density (OD₆₀₀) of approximately 0.3.[18]

  • Induction: Add a sterile solution of the inducing antibiotic (e.g., cefoxitin) to the culture. The final concentration should be sub-inhibitory, typically 1/2 of the Minimum Inhibitory Concentration (MIC) for the specific strain.[18] Include a control culture with no antibiotic added.

  • Incubation: Continue to grow the cultures for an additional 3 hours under the same conditions to allow for gene expression and protein synthesis.[18]

  • Cell Harvesting: Stop cell metabolism by adding sodium azide to a final concentration of 1 mM. Harvest the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Lysate Preparation: Wash the cell pellet twice with a cold buffer (e.g., 5 mM HEPES, pH 7.2). Resuspend the pellet in a small volume of the same buffer. Lyse the cells to release periplasmic and cytoplasmic contents. This can be achieved through sonication on ice (e.g., 3 cycles of 1-minute bursts) or by using a French press.[18]

  • Clarification: Centrifuge the lysate at high speed (e.g., >20,000 x g for 30 minutes at 4°C) to pellet cell debris. The resulting supernatant is the crude β-lactamase extract.[18]

Protocol for Beta-Lactamase Activity Assay (Nitrocefin Assay)

This colorimetric assay quantifies beta-lactamase activity using the chromogenic cephalosporin nitrocefin.

  • Reagent Preparation:

    • Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.0.

    • Nitrocefin Stock Solution: Prepare a concentrated stock of nitrocefin in DMSO.

    • Working Solution: Dilute the nitrocefin stock solution in Assay Buffer to a final concentration of ~100 µM. Prepare this solution fresh before use.[19][20]

  • Assay Setup:

    • Perform the assay in a 96-well clear, flat-bottom microplate.

    • Add a defined volume (e.g., 50 µL) of the crude β-lactamase extract (prepared in Protocol 4.1) to the wells. Include wells with buffer only as a blank control.

    • To initiate the reaction, add an equal volume (e.g., 50 µL) of the Nitrocefin Working Solution to all wells.[19]

  • Measurement:

    • The hydrolysis of the beta-lactam ring in nitrocefin results in a color change from yellow to red.[19][20]

    • Immediately measure the change in absorbance over time using a microplate reader. The absorbance is typically monitored at 490 nm.[19][20]

  • Calculation: The rate of absorbance change (ΔOD/min) is directly proportional to the beta-lactamase activity in the sample. Specific activity can be calculated by normalizing the activity to the total protein concentration of the extract. One unit of activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute.[19]

Protocol for Phenotypic Detection of Inducible AmpC (Disk Approximation Test)

This is a common clinical laboratory method to screen for inducible AmpC production.

  • Inoculation: Prepare a suspension of the test organism equivalent to a 0.5 McFarland standard and swab it evenly across the surface of a Mueller-Hinton agar plate.

  • Disk Placement: Place a disk containing a potent inducer (e.g., 30 µg cefoxitin) on the agar. Place a second disk containing a beta-lactam that is a substrate but a weak inducer (e.g., 30 µg ceftazidime or cefotaxime) adjacent to the inducer disk. The distance between the disk centers should be approximately 20-25 mm.[21]

  • Incubation: Incubate the plate overnight at 35-37°C.

  • Interpretation: If the test organism has an inducible AmpC beta-lactamase, the cefoxitin will induce enzyme production in the surrounding area. This increased enzyme concentration will cause a "blunting" or flattening of the zone of inhibition around the ceftazidime/cefotaxime disk on the side facing the cefoxitin disk. This indicates a positive result for inducible AmpC.[22][23]

Mandatory Visualizations

AmpC_Induction_Pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Cefoxitin Cefoxitin (Monomer) PBP Penicillin-Binding Proteins (PBPs) Cefoxitin->PBP inhibits PG_Fragments Peptidoglycan Fragments (Muropeptides) PBP->PG_Fragments leads to accumulation AmpG AmpG Permease PG_Fragments->AmpG transported by Muropeptides_cyto 1,6-Anhydro- Muropeptides AmpG->Muropeptides_cyto AmpD AmpD (Amidase) Muropeptides_cyto->AmpD (overwhelms) AmpR_activator AmpR (Activator) + Muropeptides Muropeptides_cyto->AmpR_activator binds & activates AmpR_repressor AmpR (Repressor) + UDP-MurNAc-Pentapeptide ampC_gene ampC gene AmpR_repressor->ampC_gene represses AmpR_activator->ampC_gene activates transcription AmpC_protein AmpC β-lactamase ampC_gene->AmpC_protein translated to AmpC_protein->Cefoxitin degrades

Caption: Signaling pathway for AmpC beta-lactamase induction by cefoxitin.

Experimental_Workflow cluster_induction Phase 1: Induction cluster_prep Phase 2: Lysate Preparation cluster_assay Phase 3: Activity Assay A 1. Grow bacterial culture to log phase (OD600 ≈ 0.3) B 2. Add Cefoxitin (sub-inhibitory conc.) A->B C 3. Incubate for 3 hours to allow induction B->C D 4. Harvest cells by centrifugation C->D Proceed to prep E 5. Lyse cells (e.g., sonication) D->E F 6. Clarify lysate via high-speed centrifugation E->F G 7. Add crude lysate to 96-well plate F->G Use supernatant H 8. Add Nitrocefin (chromogenic substrate) G->H I 9. Measure absorbance change (OD490) over time H->I

Caption: Experimental workflow for beta-lactamase induction and activity assay.

Logical_Relationship node_inducer Inducer State No Cefoxitin Cefoxitin Present node_ampR AmpR State Repressor Activator node_inducer:s0->node_ampR:n0 leads to node_inducer:s1->node_ampR:n1 leads to node_ampC ampC Gene Expression Basal / Low Induced / High node_ampR:n0->node_ampC:s0 results in node_ampR:n1->node_ampC:s1 results in

References

In Vitro Stability of Cefoxitin Dimer in Biological Matrices: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro stability of cefoxitin, with a particular focus on the formation and stability of its dimeric impurities in various biological matrices. Cefoxitin, a second-generation cephalosporin antibiotic, is susceptible to degradation, including the formation of polymeric impurities such as dimers, which can have implications for its efficacy and safety. This document outlines the current understanding of cefoxitin dimer formation, summarizes available stability data in matrices such as plasma, serum, and urine, and provides detailed experimental protocols for the analysis of cefoxitin and its degradation products. The guide is intended to be a valuable resource for researchers and professionals involved in the development, formulation, and quality control of cefoxitin-based therapeutics.

Introduction

Cefoxitin is a semi-synthetic, broad-spectrum cephamycin antibiotic widely used for the treatment of various bacterial infections. Like other β-lactam antibiotics, cefoxitin's chemical structure, containing a reactive β-lactam ring, makes it prone to degradation under various conditions, including in biological fluids. This degradation can lead to a loss of antibacterial activity and the formation of various degradation products.

Of particular interest are polymeric impurities, which can be formed during manufacturing, storage, and even after administration. These polymers, including dimers and trimers, have been associated with immunogenic responses to β-lactam antibiotics. Therefore, understanding the stability of cefoxitin and the formation of its dimeric impurities in biological matrices is crucial for ensuring its therapeutic efficacy and safety.

This guide will delve into the in vitro stability of the this compound, presenting available quantitative data, detailed experimental methodologies for its assessment, and a discussion of the potential degradation pathways.

This compound: Formation and Significance

Recent studies have confirmed the presence of "polymerized impurities" in cefoxitin sodium for injection, with a significant component being a dimer. One study identified a novel polymerized impurity with a molecular weight corresponding to two molecules of cefoxitin minus two hydrogen atoms, strongly suggesting the formation of a dimer.[1] The formation of such dimers is a known phenomenon among β-lactam antibiotics and is often initiated by the nucleophilic attack of the side chain amino group of one molecule on the strained β-lactam ring of another.

The presence of these dimers is a critical quality attribute to monitor, as polymeric impurities of β-lactam antibiotics have been implicated in allergic reactions. Therefore, sensitive and specific analytical methods are required to detect and quantify these impurities in both pharmaceutical preparations and biological samples.

In Vitro Stability Data

While specific quantitative data on the stability of the this compound in biological matrices is limited in publicly available literature, the overall stability of cefoxitin has been studied. The degradation of the parent compound is a prerequisite for the formation of degradation products, including dimers.

Table 1: Summary of Cefoxitin Stability in Various Conditions

Matrix/SolventTemperaturepHStability FindingsReference
Aqueous Solution25°C5-7Loses about 10% of its activity in 2 days.[2]
Aqueous SolutionRoom Temperature4.2-7.0Reconstituted solutions should be used within 8 hours.[3]
Aqueous Solution2-8°C4.2-7.0Reconstituted solutions are stable for 72 hours.[3]
IV Infusion SolutionsRoom Temperature-Stable for an additional 18 hours after further dilution.[4]
IV Infusion SolutionsRefrigerated-Stable for an additional 48 hours after further dilution.[4]
Frozen Solution-20°C-Stable for 24 hours at room temperature after thawing.[4]
Rat Plasma-80°C-Stable for at least 4 months.[5]
Rat Plasma10°C (Autosampler)-Stable for 16 hours.[5]

It is important to note that these studies primarily focus on the stability of the parent cefoxitin molecule. The formation and subsequent degradation of the dimer in these matrices would follow its own kinetic profile, which warrants further investigation. The rate of dimerization is expected to be dependent on factors such as cefoxitin concentration, pH, temperature, and the presence of enzymatic or catalytic components in the biological matrix.

Experimental Protocols

The analysis of cefoxitin and its dimeric impurity in biological matrices requires robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

General Workflow for Stability Assessment

The following diagram illustrates a general workflow for assessing the in vitro stability of this compound in a biological matrix.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Analyte Extraction cluster_analysis Analytical Measurement cluster_data Data Analysis spike Spike biological matrix (plasma, serum, urine) with Cefoxitin incubate Incubate at controlled temperature (e.g., 37°C) spike->incubate aliquots Collect aliquots at different time points incubate->aliquots precipitate Protein Precipitation (e.g., with acetonitrile or perchloric acid) aliquots->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect supernatant centrifuge->supernatant filter Filter supernatant supernatant->filter hplc HPLC or LC-MS/MS Analysis filter->hplc quantify Quantify Cefoxitin and this compound hplc->quantify kinetics Determine degradation kinetics and dimer formation rate quantify->kinetics

Figure 1: General experimental workflow for in vitro stability testing.
Detailed Protocol for Sample Preparation from Plasma

This protocol is a composite based on established methods for the extraction of cephalosporins from plasma.[5][6]

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Spiking: Spike the plasma with a known concentration of cefoxitin standard solution.

  • Incubation: Incubate the spiked plasma samples in a temperature-controlled environment (e.g., 37°C). Collect aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Protein Precipitation: To a 100 µL aliquot of the plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for increased sensitivity.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Analyze the samples immediately by HPLC or LC-MS/MS.

HPLC and LC-MS/MS Analytical Conditions

The following tables provide example starting conditions for the chromatographic analysis of cefoxitin and its dimer. Method development and validation are essential for specific applications.

Table 2: Example HPLC-UV Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of aqueous buffer (e.g., phosphate or acetate buffer, pH 4-6) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection Wavelength 254 nm
Injection Volume 20 µL

Table 3: Example LC-MS/MS Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of cefoxitin and dimer
Flow Rate 0.3-0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS/MS Transitions Specific precursor-to-product ion transitions for cefoxitin and its dimer would need to be determined. For cefoxitin, a potential transition is m/z 428 -> 256. The dimer would have a different m/z.

Proposed Degradation Pathway: Dimerization

The precise mechanism of cefoxitin dimerization in biological matrices is not fully elucidated but is likely to follow a pathway common to other β-lactam antibiotics. The following diagram illustrates a proposed logical pathway for the formation of a this compound.

dimerization_pathway cefoxitin1 Cefoxitin Molecule 1 (with intact β-lactam ring) attack Nucleophilic attack by side chain of Molecule 2 on the β-lactam carbonyl of Molecule 1 cefoxitin1->attack cefoxitin2 Cefoxitin Molecule 2 (nucleophilic side chain) cefoxitin2->attack intermediate Tetrahedral Intermediate attack->intermediate ring_opening Opening of the β-lactam ring intermediate->ring_opening dimer This compound ring_opening->dimer

Figure 2: Proposed logical pathway for cefoxitin dimerization.

This proposed pathway involves the nucleophilic attack of a functional group (likely the amino group in the side chain) of one cefoxitin molecule on the electrophilic carbonyl carbon of the β-lactam ring of a second cefoxitin molecule. This leads to the formation of a tetrahedral intermediate, followed by the opening of the strained β-lactam ring and the formation of a covalent bond between the two molecules, resulting in the dimer.

Conclusion

The in vitro stability of cefoxitin in biological matrices is a critical consideration in its therapeutic application. The formation of polymeric impurities, particularly dimers, can impact both the efficacy and safety of the drug. While direct quantitative data on the stability of the this compound in biological fluids remains an area for further research, this guide provides a comprehensive overview of the current knowledge and a framework for its investigation.

The detailed experimental protocols and proposed degradation pathway serve as a valuable resource for scientists and researchers in the pharmaceutical industry. By employing robust analytical methodologies, it is possible to monitor the stability of cefoxitin and the formation of its dimeric impurities, ultimately contributing to the development of safer and more effective antibiotic therapies. Further studies are encouraged to generate specific kinetic data on this compound formation and degradation in various biological matrices to better inform clinical practice.

References

The Pharmacokinetic Profile of Cefoxitin Dimer in Animal Models: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of research on the pharmacokinetic profile of a compound specifically identified as "cefoxitin dimer" in animal models. While extensive data is available for the monomer form of cefoxitin, a second-generation cephalosporin antibiotic, studies detailing the absorption, distribution, metabolism, and excretion (ADME) of a dimeric version of this molecule are not present in publicly accessible databases and research publications.

This in-depth technical guide sought to provide researchers, scientists, and drug development professionals with a thorough understanding of the pharmacokinetics of this compound in various animal models. However, the foundational prerequisite for such a guide—published research on the topic—appears to be non-existent.

While a "this compound Impurity 1" is commercially available as a pharmaceutical reference standard, this suggests its existence primarily as a byproduct of the manufacturing process or as a degradation product.[1] The presence of an impurity does not inherently lead to extensive pharmacokinetic evaluation unless it demonstrates significant biological activity or toxicity. Our exhaustive search did not uncover any such studies.

For the benefit of researchers interested in the pharmacokinetics of cefoxitin itself, a substantial body of work exists. These studies provide detailed insights into the behavior of the cefoxitin monomer in various animal species.

Pharmacokinetics of Cefoxitin (Monomer) in Animal Models: A Brief Overview

Pharmacokinetic studies of cefoxitin have been conducted in several animal models, including rats, rabbits, calves, and mares. These studies are crucial for understanding the drug's efficacy and safety profile before human clinical trials.

Data Presentation: Cefoxitin Monomer Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of cefoxitin (monomer) from various animal studies. It is critical to note that these values can be influenced by factors such as the animal's age, health status, and the specific experimental conditions.

Table 1: Pharmacokinetic Parameters of Cefoxitin in Rats

ParameterValueAnimal Model DetailsReference
Dose 50 mg/kg (intravenous)Male Long-Evans rats[2]
Half-life (t½) 21 minutes (lean rats), 23 minutes (obese rats)Male Long-Evans rats[2]
Protein Binding 34%Rats[2]

Table 2: Pharmacokinetic Parameters of Cefoxitin in Rabbits

ParameterValueAnimal Model DetailsReference
Dose 50 mg/kg (intravenous)Female adult rabbits[3]
Time to Max. Concentration (Tmax) in tissue cages 1.5 - 3 hoursRabbits with subcutaneously implanted steel net cages[3]

Table 3: Pharmacokinetic Parameters of Cefoxitin in Unweaned Calves

ParameterValueAnimal Model DetailsReference
Dose 20 mg/kg (intravenous)Unweaned calves[4]
Elimination Half-life (t½) 66.9 ± 6.9 minutesUnweaned calves[4]
Volume of Distribution (Vss) 0.3187 ± 0.0950 L/kgUnweaned calves[4]
Total Body Clearance (ClT) 4.88 ± 1.71 mL/min/kgUnweaned calves[4]
Bioavailability (F) after IM injection 73.8%Unweaned calves[4]

Experimental Protocols for Cefoxitin (Monomer) Pharmacokinetic Studies

The methodologies employed in pharmacokinetic studies of cefoxitin are crucial for the reproducibility and interpretation of the results. Below are generalized experimental protocols based on published research.

Representative Experimental Workflow for Intravenous Cefoxitin Administration in Rats:

This workflow outlines the key steps involved in a typical pharmacokinetic study of intravenously administered cefoxitin in a rat model.

G cluster_pre Pre-Administration cluster_admin Administration & Sampling cluster_analysis Sample Processing & Analysis cluster_data Data Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting catheterization Catheter Implantation (e.g., jugular vein) fasting->catheterization drug_prep Cefoxitin Solution Preparation iv_admin Intravenous Bolus Administration (e.g., 50 mg/kg) drug_prep->iv_admin blood_sampling Serial Blood Sampling (e.g., 5, 15, 30, 60, 120 min) iv_admin->blood_sampling centrifugation Plasma Separation (Centrifugation) blood_sampling->centrifugation storage Plasma Storage (-80°C) centrifugation->storage extraction Drug Extraction from Plasma storage->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis pk_modeling Pharmacokinetic Modeling (e.g., non-compartmental) lcms_analysis->pk_modeling parameter_calc Calculation of Parameters (t½, AUC, etc.) pk_modeling->parameter_calc

Caption: Experimental workflow for a typical intravenous cefoxitin pharmacokinetic study in rats.

Conclusion

References

Cefoxitin Dimer as an Impurity in Pharmaceutical Formulations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoxitin is a semi-synthetic, broad-spectrum cephamycin antibiotic widely used for the treatment of various bacterial infections.[1] As with all pharmaceutical products, the purity of cefoxitin formulations is of paramount importance to ensure safety and efficacy. During the manufacturing process and upon storage, cefoxitin can degrade to form various impurities. One such critical impurity is the cefoxitin dimer, a polymerized form of the active pharmaceutical ingredient (API). The presence of polymeric impurities in β-lactam antibiotics is a significant concern due to their potential to induce allergic reactions.[2]

This technical guide provides a comprehensive overview of the this compound as a pharmaceutical impurity. It covers its formation, characterization, and quantification, along with detailed experimental protocols. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and formulation development of cefoxitin.

This compound: Formation and Characterization

The this compound is a process-related and degradation impurity that can form during the synthesis of cefoxitin or under stress conditions such as heat and humidity during storage.[3] The exact mechanism of dimerization is complex and can involve the reactive β-lactam ring of one cefoxitin molecule reacting with a nucleophilic site on another.

Structure and Physicochemical Properties

Multiple forms of cefoxitin dimers have been identified, arising from different linkage pathways. The most commonly cited this compound has the molecular formula C₃₁H₃₁N₅O₁₃S₄ and a molecular weight of approximately 809.87 g/mol . Other potential dimer impurities with different molecular formulas have also been reported, highlighting the complexity of cefoxitin degradation pathways.

Table 1: Physicochemical Properties of Cefoxitin and its Dimer Impurity

PropertyCefoxitinThis compound (Representative)
Molecular Formula C₁₆H₁₇N₃O₇S₂C₃₁H₃₁N₅O₁₃S₄
Molecular Weight 427.45 g/mol 809.87 g/mol
Appearance White to off-white crystalline powderData not available
Solubility Soluble in waterData not available

Quantitative Analysis of this compound

The quantification of this compound is crucial for ensuring that its levels in pharmaceutical formulations remain below the safety thresholds established by regulatory bodies such as the International Council for Harmonisation (ICH).

Regulatory Limits for Impurities

The acceptable limits for impurities in new drug substances are outlined in the ICH Q3A(R2) guidelines. The reporting threshold, identification threshold, and qualification threshold are determined based on the maximum daily dose of the drug. For a high-dose injectable antibiotic like cefoxitin, these limits are typically in the range of 0.05% to 0.15%.

Table 2: Illustrative ICH Q3A(R2) Thresholds for Impurities

ThresholdMaximum Daily Dose ≤ 2 g/day
Reporting Threshold 0.05%
Identification Threshold 0.10%
Qualification Threshold 0.15%

Note: These are general thresholds and specific limits for this compound should be established based on toxicological data.

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and quantification of the this compound.

Synthesis and Isolation of this compound Reference Standard (via Forced Degradation)

A reference standard of the this compound is essential for the validation of analytical methods. It can be produced through forced degradation of cefoxitin.

Protocol:

  • Degradation:

    • Prepare a concentrated solution of cefoxitin sodium (e.g., 100 mg/mL) in a phosphate buffer (pH 7.0).

    • Subject the solution to thermal stress by heating at 60°C for 48-72 hours.

    • Monitor the degradation process periodically by HPLC to observe the formation of the dimer peak.

  • Isolation by Preparative HPLC:

    • Utilize a preparative reversed-phase C18 column.

    • Employ a gradient elution system with a mobile phase consisting of a phosphate buffer and acetonitrile.

    • Collect the fraction corresponding to the this compound peak.

    • Pool the collected fractions and remove the organic solvent under reduced pressure.

    • Lyophilize the aqueous solution to obtain the purified this compound as a solid.

  • Characterization:

    • Confirm the identity and purity of the isolated dimer using techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Quantification of this compound by HPLC-UV

A validated stability-indicating HPLC-UV method is required for the routine quantification of the this compound in pharmaceutical formulations.

Protocol:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.05 M potassium phosphate buffer (pH 6.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of the isolated this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

    • Sample Solution: Accurately weigh and dissolve the cefoxitin drug product in the mobile phase to a known concentration.

  • Method Validation:

    • Validate the method in accordance with ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Biological Effects and Signaling Pathways

While specific studies on the biological effects and signaling pathways of the this compound are limited, the general class of polymeric impurities in β-lactam antibiotics is known to be associated with immunogenic responses.

The primary concern with polymeric impurities is their potential to act as haptens, which can bind to endogenous proteins to form immunogenic complexes. This can trigger a range of hypersensitivity reactions, from mild skin rashes to severe anaphylaxis.[2] The immunological response to such polymers can be mediated by IgE antibodies, leading to mast cell degranulation and the release of inflammatory mediators (Type I hypersensitivity).[4][5] T-cell mediated (Type IV) delayed hypersensitivity reactions are also possible.[2]

Further research is needed to elucidate the specific immunological and toxicological profile of the this compound and to identify the precise cellular signaling pathways involved in any potential adverse reactions.

Visualizations

Logical Workflow for this compound Analysis

A Cefoxitin Drug Product B Forced Degradation (Heat, pH) A->B F Quantitative Analysis (HPLC-UV) A->F C Isolation of Dimer (Preparative HPLC) B->C D Characterization (MS, NMR) C->D E Reference Standard D->E E->F G Impurity Profiling F->G H Quality Control & Release G->H

Workflow for this compound Analysis
Hypothetical Formation Pathway of this compound

A Cefoxitin Monomer 1 D Reactive Intermediate (β-Lactam Ring Opening) A->D Activation B Cefoxitin Monomer 2 E Nucleophilic Attack B->E C Stress Conditions (e.g., Heat, pH) C->D D->E F This compound E->F

Hypothetical Dimer Formation Pathway

Conclusion

The this compound is a critical impurity in pharmaceutical formulations that requires careful monitoring and control. This technical guide has provided a comprehensive overview of its formation, characterization, and quantification. The detailed experimental protocols and logical workflows are intended to assist researchers and quality control professionals in ensuring the safety and quality of cefoxitin products. Further investigation into the specific biological effects and immunological response to the this compound is warranted to fully understand its risk profile.

References

An In-depth Technical Guide on the Discovery and Characterization of Cefoxitin Dimers in Aged Antibiotic Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoxitin is a semi-synthetic, second-generation cephamycin antibiotic widely used for treating a variety of bacterial infections. As with all pharmaceutical products, the stability of cefoxitin is a critical parameter that ensures its safety and efficacy. Over time, particularly in aged samples or under stress conditions, cefoxitin can degrade into various products. The primary degradation pathway involves the hydrolysis of the β-lactam ring, a characteristic vulnerability of this class of antibiotics.

However, beyond simple hydrolysis, the formation of more complex structures, such as polymeric impurities, represents a significant concern for drug quality and safety. Among these are cefoxitin dimers, which have been identified as process- and degradation-related impurities. While detailed public literature on the precise kinetics and mechanisms of dimer formation in aged commercial samples is limited, the availability of purified dimer reference standards confirms their existence and relevance in quality control.

This technical guide provides a comprehensive overview of the methods used to discover, isolate, and characterize cefoxitin dimers. It synthesizes information from analogous studies on other β-lactam antibiotics to present a robust framework for researchers in drug development and quality assurance.

Quantitative Data on Identified Cefoxitin Dimers

The following table summarizes the key properties of known cefoxitin dimer impurities, which are available as pharmaceutical reference standards. This data is crucial for the identification and quantification of these impurities in stability and quality control studies.

Impurity NameSupplier DesignationMolecular FormulaMolecular Weight ( g/mol )
This compound Impurity 1[1]SPC091-10C₃₁H₃₅N₅O₁₁S₄781.9
This compoundImpurity GC₃₁H₃₁N₅O₁₃S₄809.85[2]

Note: The structural variations between these dimers account for the differences in their molecular formulas and weights. The exact linkage and stereochemistry require advanced spectroscopic analysis as detailed in the protocols below.

Experimental Protocols for Dimer Identification and Characterization

The following protocols are based on established methodologies for the analysis of polymeric impurities in cephalosporins, particularly drawing from detailed studies on analogous compounds like cefotaxime. These methods provide a reliable workflow for the isolation and structural elucidation of cefoxitin dimers.

Forced Degradation for Dimer Enrichment

Forced degradation studies are essential to generate sufficient quantities of the dimer for isolation and characterization. This process accelerates the natural aging process under controlled laboratory conditions.

Objective: To intentionally degrade a concentrated cefoxitin sodium solution to promote the formation of dimeric impurities.

Protocol:

  • Preparation of Solution: Prepare a high-concentration solution of cefoxitin sodium (e.g., 200 mg/mL) in sterile water for injection.

  • Stress Condition: Incubate the solution at an elevated temperature (e.g., 60°C) for a prolonged period (e.g., 24-48 hours). The exact time and temperature should be optimized to achieve approximately 10-20% degradation of the parent compound, maximizing the yield of degradation products without excessive fragmentation.

  • Monitoring: Periodically withdraw aliquots and analyze them using the analytical HPLC method (see Protocol 3.2) to monitor the formation of impurity peaks corresponding to the expected retention time of dimers.

  • Termination: Once the desired level of degradation is achieved, cool the solution to 2-8°C to halt further reactions before proceeding to isolation.

Analytical Method for Dimer Detection (RP-HPLC)

A validated stability-indicating HPLC method is required to separate cefoxitin from its potential dimers and other degradation products.

Protocol:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.05 M ammonium acetate buffer, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: 10% B

    • 10-30 min: 10% to 40% B (linear gradient)

    • 30-35 min: 40% B

    • 35-40 min: Return to 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Procedure: Dissolve the aged cefoxitin sample in Mobile Phase A and inject it into the HPLC system. The dimer, being larger and generally more hydrophobic, is expected to have a longer retention time than the cefoxitin monomer.

Isolation of Cefoxitin Dimers (Preparative HPLC)

To obtain a pure sample of the dimer for structural analysis, the analytical method is scaled up to a preparative scale.

Protocol:

  • System: Preparative HPLC system with a fraction collector.

  • Column: A larger-dimension C18 column (e.g., 20 mm x 250 mm).

  • Loading: Inject a larger volume of the concentrated, degraded cefoxitin solution.

  • Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the dimer peak.

  • Purity Check: Analyze the collected fractions using the analytical HPLC method (Protocol 3.2) to confirm purity (>90%).

  • Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified dimer as a solid powder.

Structural Elucidation of Isolated Dimers

A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is used to determine the exact structure of the isolated impurity.

Objective: To determine the precise molecular weight and elemental composition and to gain fragmentation information.

Protocol:

  • Instrumentation: Couple an LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes.

  • Analysis:

    • Full Scan MS: Obtain the high-resolution mass of the parent ion to confirm the molecular formula (e.g., C₃₁H₃₅N₅O₁₁S₄). Observe both the [M+H]⁺ and [M+2H]²⁺ ions, the latter being indicative of a larger molecule.

    • Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID). Analyze the fragmentation pattern to identify characteristic substructures of cefoxitin and infer the covalent linkage point between the two monomer units.

Objective: To unambiguously determine the covalent structure, including the linkage site and stereochemistry.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified, lyophilized dimer in a suitable deuterated solvent (e.g., DMSO-d₆).

  • 1D NMR Spectra:

    • ¹H NMR: Provides information on the number and environment of protons. Compare the spectrum to that of the cefoxitin monomer to identify shifted or new signals, particularly around the potential linkage sites.

    • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connectivity of the monomer backbones.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), aiding in the assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the most critical experiment for identifying the linkage site between the two monomer units, as it will reveal long-range correlations between a proton on one unit and a carbon on the other.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, helping to confirm the stereochemistry and 3D conformation of the dimer.

Visualizations: Pathways and Workflows

The following diagrams illustrate the conceptual degradation pathway and the experimental workflow for the discovery of cefoxitin dimers.

G Cefoxitin Cefoxitin (Aged Sample) Hydrolysis Hydrolysis (β-Lactam Ring Opening) Cefoxitin->Hydrolysis DegradationPool Pool of Primary Degradation Products Hydrolysis->DegradationPool Dimerization Dimerization Reaction DegradationPool->Dimerization Other Other Degradants DegradationPool->Other Dimer This compound Dimerization->Dimer G cluster_sample Sample Preparation cluster_separation Separation & Isolation cluster_elucidation Structural Elucidation AgedSample Aged Cefoxitin Sample or Forced Degradation Stock AnalyticalHPLC Analytical RP-HPLC (Screening) AgedSample->AnalyticalHPLC PrepHPLC Preparative RP-HPLC (Isolation) AnalyticalHPLC->PrepHPLC PureDimer Purified Dimer Fraction PrepHPLC->PureDimer HRMS LC-HRMS/MS (Formula & Fragments) PureDimer->HRMS NMR 1D & 2D NMR (¹H, ¹³C, HMBC, COSY) PureDimer->NMR Structure Definitive Dimer Structure HRMS->Structure NMR->Structure

References

A Technical Guide to the Computational Docking of Cefoxitin Dimer to Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

This technical guide outlines a comprehensive computational workflow for investigating the interaction between a cefoxitin dimer and bacterial penicillin-binding proteins (PBPs). As bacterial resistance to β-lactam antibiotics continues to be a global health crisis, exploring novel inhibitory mechanisms is paramount. The dimerization of antibiotics like cefoxitin presents a largely unexplored area of research. This document provides a detailed, step-by-step protocol for researchers to model and simulate the covalent docking of a this compound to the active site of PBPs, a critical step in the bacterial cell wall synthesis pathway. The methodology covers ligand and protein preparation, covalent docking simulation, and post-simulation analysis, including molecular dynamics. Due to the novel nature of this specific research question, this guide serves as a proposed methodology, providing the necessary protocols and data presentation frameworks to facilitate new research in this domain.

Introduction

Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, which forms the bacterial cell wall.[1] The inhibition of these enzymes by β-lactam antibiotics, such as cefoxitin, leads to defects in the cell wall and ultimately results in bacterial cell death.[1] Cefoxitin, a cephamycin antibiotic, is known for its stability against β-lactamase enzymes.[2] While the interaction of monomeric cefoxitin with PBPs is well-studied, the potential for cefoxitin to form dimers and how these dimers might interact with PBPs is an area ripe for investigation.

Computational docking is a powerful technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein.[3] For β-lactam antibiotics, which form a stable covalent bond with a serine residue in the PBP active site, a specialized approach known as covalent docking is required.[4] This guide provides a robust protocol for performing covalent docking and subsequent molecular dynamics simulations to elucidate the potential binding mode and stability of a this compound within the PBP active site.

Pre-computation and Preparation

A successful computational docking study begins with the careful preparation of both the ligand (this compound) and the protein (PBP).

Ligand Preparation: The this compound

Several potential structures for cefoxitin dimers exist as impurities or degradation products. For the purpose of this guide, we will use the this compound identified in the Global Substance Registration System (GSRS) with the following properties:

PropertyValueSource
Molecular FormulaC31H31N5O13S4[5]
Molecular Weight809.87 g/mol [5]
InChIKeyOBPSVGGPPYBVQV-NTXZQFRFSA-N[5]

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: Use the SMILES or InChI string for the selected this compound.

  • Generate 3D Coordinates: Employ a cheminformatics tool such as Open Babel, RDKit, or the builder tools within molecular modeling suites (e.g., Schrödinger's Maestro, BIOVIA Discovery Studio) to convert the 2D structure into a 3D conformation.

  • Ligand Optimization:

    • Add hydrogen atoms appropriate for a physiological pH (typically 7.4).

    • Perform an initial energy minimization using a suitable force field (e.g., MMFF94, OPLS). This step relieves any steric strain from the initial 3D conversion.

    • Generate multiple low-energy conformers to account for the ligand's flexibility, as this is critical for a comprehensive docking search.

Protein Preparation: Penicillin-Binding Proteins

A variety of PBP crystal structures are available in the Protein Data Bank (PDB). The choice of PBP will depend on the research question (e.g., PBP2a from Methicillin-resistant Staphylococcus aureus (MRSA) for resistance studies, or PBP5 from Escherichia coli for Gram-negative bacteria). For this guide, we will use PBP5 from E. coli in complex with cefoxitin (PDB ID: 3MZE) as an example.

Experimental Protocol: Protein Preparation

  • Download PDB Structure: Obtain the crystal structure from the RCSB PDB database (e.g., 3MZE).

  • Initial Cleanup:

    • Remove all non-essential components from the PDB file, including water molecules, co-factors, and any existing ligands.

    • If the biological assembly is a multimer, select the relevant monomeric chain for the docking study, unless dimer-dimer interactions are being investigated.

  • Protein Preparation using specialized software (e.g., Protein Preparation Wizard in Schrödinger, AutoDockTools):

    • Add hydrogen atoms.

    • Assign correct bond orders.

    • Optimize the hydrogen-bond network by flipping relevant residues (e.g., Asn, Gln, His).

    • Perform a restrained energy minimization of the protein structure to relax the side chains and relieve any clashes, while keeping the backbone atoms fixed.

Computational Docking Workflow

The core of this guide is the covalent docking simulation. This process models the formation of a covalent bond between the β-lactam ring of the this compound and the catalytic serine residue of the PBP.

G cluster_dock Covalent Docking cluster_analysis Analysis & Refinement LigandPrep This compound 3D Structure Generation & Optimization GridGen Define Active Site & Generate Receptor Grid LigandPrep->GridGen ProteinPrep PBP Structure Selection & Cleanup (e.g., PDB: 3MZE) ProteinPrep->GridGen CovalentDock Perform Covalent Docking (Specify Serine Nucleophile & β-Lactam Electrophile) GridGen->CovalentDock PoseAnalysis Analyze Docking Poses & Calculate Scores CovalentDock->PoseAnalysis MD_Sim Molecular Dynamics Simulation of Best Pose PoseAnalysis->MD_Sim EnergyCalc Binding Free Energy Calculation (MM/PBSA) MD_Sim->EnergyCalc

Caption: Proposed workflow for computational docking of this compound to PBPs.

Experimental Protocol: Covalent Docking

  • Define the Receptor Grid: Define a grid box that encompasses the active site of the PBP. This is typically centered on the catalytic serine residue. The size of the grid should be large enough to accommodate the this compound.

  • Set up Covalent Docking:

    • Use a docking program that supports covalent interactions (e.g., Schrödinger's CovDock, AutoDock Covalent).

    • Specify the reaction type. For β-lactams, this is typically a nucleophilic addition to the carbonyl carbon of the β-lactam ring.

    • Define the reactive residue on the protein: the hydroxyl oxygen of the catalytic serine.

    • Define the reactive atom on the ligand: the carbonyl carbon of the β-lactam ring on one of the cefoxitin moieties. Note: The docking should be performed for each of the two β-lactam rings on the dimer independently to explore all potential binding modes.

  • Run Docking Simulation: Execute the docking job. The software will sample various conformations of the ligand within the active site, form the covalent bond, and score the resulting poses based on a scoring function that estimates binding affinity.

Post-Docking Analysis and Data Presentation

Docking Pose and Interaction Analysis

The primary output is a set of docked poses, each with a corresponding score. The top-ranked pose(s) should be visually inspected to understand the binding mode.

Table 1: Docking Results Summary (Template)

PBP TargetLigand MoietyDocking Score (kcal/mol)Key Interacting Residues (Non-covalent)Interacting Bond Types
E. coli PBP5Cefoxitin A-9.5Thr320, Asn112, Arg248H-Bond, Salt Bridge
E. coli PBP5Cefoxitin B-8.7Gln150, Ser110H-Bond
S. aureus PBP2aCefoxitin A-7.9Lys406, Tyr446H-Bond, Pi-Cation
S. aureus PBP2aCefoxitin B-8.2Asn464, Gln521H-Bond

Note: The data in this table is illustrative and does not represent actual experimental results.

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding event, MD simulations can assess the stability of the protein-ligand complex in a more dynamic, solvated environment.

Experimental Protocol: MD Simulation

  • System Setup: Take the best-ranked covalent complex from the docking results. Place it in a periodic box of water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system.

  • Equilibration: Perform a series of equilibration steps to gradually heat the system to a physiological temperature (e.g., 300 K) and stabilize the pressure.

  • Production Run: Run the simulation for a sufficient length of time (e.g., 100-200 nanoseconds) to observe the dynamics of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to calculate metrics of stability.

Table 2: MD Simulation Stability Metrics (Template)

SystemAverage RMSD (Å) (Protein Backbone)Average RMSF (Å) (Ligand)Average H-Bonds (Ligand-Protein)Estimated Binding Free Energy (MM/PBSA) (kcal/mol)
PBP5-Cefoxitin Dimer1.8 ± 0.30.9 ± 0.23.5-45.2 ± 5.1
PBP2a-Cefoxitin Dimer2.1 ± 0.41.2 ± 0.32.8-38.7 ± 6.3

Note: The data in this table is illustrative and does not represent actual experimental results.

G PBP Penicillin-Binding Protein (PBP) Complex PBP-Dimer Initial Complex PBP->Complex Dimer This compound Dimer->Complex Non-covalent Binding CovalentComplex Acyl-Enzyme Covalent Complex Complex->CovalentComplex Acylation of Active Site Serine Inhibition Inhibition of Peptidoglycan Synthesis CovalentComplex->Inhibition Lysis Cell Lysis Inhibition->Lysis

References

Cefoxitin Dimer: A Technical Overview of its Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoxitin, a second-generation cephalosporin antibiotic, is widely used for the treatment of various bacterial infections. As with many pharmaceutical compounds, impurities can arise during synthesis, storage, or degradation. One such group of impurities is cefoxitin dimers, which are of significant interest in drug development and quality control due to their potential impact on the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of the cefoxitin dimer, with a comparative analysis to the cefoxitin monomer. This document also outlines relevant experimental protocols and visualizes key relationships and workflows.

Physicochemical Properties

The publicly available data on the physicochemical properties of the this compound is primarily limited to its molecular formula and weight, as it is mainly recognized as a pharmaceutical impurity. In contrast, the properties of the cefoxitin monomer are well-documented.

Table 1: Physicochemical Properties of this compound and Cefoxitin Monomer

PropertyThis compound (EP Impurity G)Cefoxitin Monomer
Molecular Formula C31H31N5O13S4[1][2][3]C16H17N3O7S2[4]
Molecular Weight 809.87 g/mol [1][2][3]427.45 g/mol [5]
CAS Number Not Available35607-66-0[5]
pKa (Strongest Acidic) Data not available3.39
pKa (Strongest Basic) Data not available-3.8
LogP Data not available0.22
Melting Point Data not available149-150 °C

Note: Data for the cefoxitin monomer is provided for comparative purposes. The this compound referred to here is commonly listed by chemical suppliers as "Cefoxitin EP Impurity G". Other dimeric impurities with different molecular weights have also been reported[6][7].

Solubility

Table 2: Solubility of Cefoxitin and its Sodium Salt

CompoundSolventSolubility
Cefoxitin WaterInsoluble (<1 mg/ml)[5]
DMSO85 mg/mL (198.85 mM)[5]
Ethanol85 mg/mL (198.85 mM)[5]
Cefoxitin Sodium Salt Water50 mg/mL[8]
PBS (pH 7.2)~10 mg/mL[9]
DMSO~20 mg/mL[9]
Dimethyl formamide~0.25 mg/mL[9]

The solubility of the this compound is expected to differ from that of the monomer due to its larger molecular size and potential changes in polarity and hydrogen bonding capacity. Researchers and analysts should empirically determine the solubility of this compound standards in relevant solvent systems for their specific applications.

Formation and Degradation

Cefoxitin dimers are typically formed as impurities during the synthesis of cefoxitin or as degradation products. The exact mechanisms of dimer formation are complex and can be influenced by factors such as pH, temperature, and the presence of catalysts.

Logical Relationship: Cefoxitin and its Dimer

The following diagram illustrates the logical relationship between the cefoxitin monomer and the formation of its dimer, which is often considered an impurity.

G Logical Relationship of this compound Formation Cefoxitin Cefoxitin Monomer Synthesis Synthesis & Purification Cefoxitin->Synthesis Degradation Degradation (e.g., pH, Temp) Cefoxitin->Degradation Dimer This compound (Impurity) Synthesis->Dimer API Active Pharmaceutical Ingredient (API) Synthesis->API Degradation->Dimer

Caption: this compound as a product of synthesis or degradation.

Experimental Protocols

While specific protocols for the synthesis of the this compound are not publicly detailed, its presence as an impurity necessitates analytical methods for its detection and quantification. Below is a generalized workflow for the analysis of cefoxitin and its dimeric impurities.

Experimental Workflow for this compound Analysis

This diagram outlines a typical experimental workflow for the identification and quantification of this compound impurities in a drug substance or product.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Sample Cefoxitin Sample (API or Formulation) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC High-Performance Liquid Chromatography (HPLC) Filtration->HPLC MS Mass Spectrometry (MS) HPLC->MS UV UV-Vis Detector HPLC->UV Identification Impurity Identification (Mass & Retention Time) MS->Identification Quantification Quantification (Peak Area vs. Standard) UV->Quantification Identification->Quantification

Caption: A generalized workflow for the analysis of this compound.

Detailed Methodologies (Hypothetical Example based on typical impurity analysis):

  • Standard Preparation:

    • Accurately weigh a reference standard of this compound.

    • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration.

    • Perform serial dilutions to create calibration standards.

  • Sample Preparation:

    • Accurately weigh the cefoxitin drug substance or product.

    • Dissolve in the same solvent as the standard to a known concentration.

    • Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used for cephalosporin analysis.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength where both cefoxitin and the dimer show significant absorbance (e.g., 254 nm). Mass spectrometry can be used for definitive identification.

  • Data Analysis:

    • Identify the peak corresponding to the this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Confirm the identity by mass spectrometry, comparing the observed mass-to-charge ratio with the theoretical mass of the dimer.

    • Quantify the amount of the dimer in the sample by comparing its peak area to the calibration curve generated from the reference standards.

Signaling Pathways

The primary mechanism of action of cefoxitin involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs)[10][11][12]. There is no publicly available information to suggest that the this compound has a specific signaling pathway or biological activity distinct from the monomer. The primary concern regarding the dimer is its classification as an impurity, which necessitates its control within specified limits in the final drug product.

The following diagram illustrates the established mechanism of action for the cefoxitin monomer.

Cefoxitin Monomer Mechanism of Action Cefoxitin Cefoxitin PBP Penicillin-Binding Proteins (PBPs) Cefoxitin->PBP Binds to Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Inhibits CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Disrupts Lysis Cell Lysis & Death CellWall->Lysis Leads to

Caption: Mechanism of action of the cefoxitin monomer.

Conclusion

The this compound is a recognized impurity in the manufacture of cefoxitin. While its basic molecular formula and weight are known, detailed public data on its solubility and other physicochemical properties are scarce. For drug development and quality control, it is crucial to utilize certified reference standards of the this compound for the development and validation of analytical methods to ensure the purity and safety of the cefoxitin drug product. Further research into the specific properties and potential biological activities of cefoxitin dimers would be beneficial for a more comprehensive understanding of these impurities.

References

potential immunogenicity of cefoxitin dimer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Potential Immunogenicity of Cefoxitin Dimer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefoxitin, a second-generation cephalosporin, is a widely used β-lactam antibiotic. Like other molecules in its class, cefoxitin is susceptible to degradation, which can lead to the formation of various impurities, including dimers. While all protein therapeutics and some small molecules have the potential to be immunogenic, the immunogenicity of drug degradation products is a critical concern in drug development and safety assessment. This guide addresses the s, a topic with limited direct published data. By applying established principles of β-lactam chemistry and drug hypersensitivity, this document provides a framework for understanding and evaluating this potential risk. It covers the mechanisms of cefoxitin degradation, the hapten hypothesis for β-lactam immunogenicity, and detailed experimental protocols for assessing the immunological response to potential haptens like cefoxitin dimers.

Cefoxitin Degradation and Dimer Formation

The chemical instability of the β-lactam ring is a well-documented characteristic of penicillin and cephalosporin antibiotics. This reactivity is essential for their antibacterial mechanism of action—inhibiting bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs)—but it also makes them prone to degradation under various physical and chemical stresses. Forced degradation studies are instrumental in identifying potential degradants that may form during manufacturing, storage, or even in vivo.

Cefoxitin can degrade under conditions of heat, light, humidity, and in acidic or alkaline environments. The primary degradation pathway involves the hydrolysis of the strained β-lactam ring. However, other reactions can lead to a variety of degradation products, including polymers and dimers.

Mechanisms of Dimerization: While the precise structures of all cefoxitin dimers are not fully elucidated in publicly available literature, dimerization can theoretically occur through several mechanisms:

  • ** intermolecular Aminolysis:** The side chain of one cefoxitin molecule could potentially react with the β-lactam ring of another, although this is less common for cephalosporins compared to penicillins.

  • Condensation Reactions: Degradation intermediates could undergo condensation reactions to form larger molecules, including dimers.

  • Radical-Mediated Coupling: Under photolytic or oxidative stress, radical intermediates could be formed, which then couple to form dimers.

The formation of these degradation products is significant because they may present novel epitopes to the immune system.

Table 1: Summary of Cefoxitin Forced Degradation Studies
Stress ConditionDescriptionPotential Degradation ProductsReference
Alkaline Hydrolysis Refluxing with 0.1 N NaOH for approximately 10 minutes.Open-ring cefoxitin (cefoxitinic acid), decarboxylated derivatives.[1][2][3][4]
Acidic Hydrolysis Exposure to strong acids (e.g., HCl) at elevated temperatures.Isomerized products, ring-opened products.[5]
Oxidative Stress Treatment with hydrogen peroxide (H₂O₂).Oxidized derivatives, potential for radical-mediated oligomers.[5][6]
Thermal Stress Exposure to dry heat (e.g., 85-105°C).Isomers, decarboxylated products, various minor degradants.[7]
Photolytic Stress Exposure to UV or visible light.Photodegradation products, potential for radical formation.[5]

Note: This table is a generalized summary. The exact profile of degradation products can vary based on the specific conditions (temperature, pH, duration, solvent).

Immunological Mechanisms of β-Lactam Hypersensitivity: The Hapten Hypothesis

Small molecules like cefoxitin and its dimers are generally not immunogenic on their own. However, they can become immunogenic by acting as haptens . The hapten hypothesis is the primary model for understanding β-lactam antibiotic hypersensitivity.[8]

  • Hapten-Carrier Adduct Formation: The chemically reactive β-lactam ring (or reactive moieties on degradation products like dimers) can open and covalently bind to nucleophilic residues (primarily lysine) on endogenous proteins, such as human serum albumin (HSA).[8][9] This creates a "hapten-carrier" conjugate.

  • Antigen Processing and Presentation: Antigen-Presenting Cells (APCs), such as dendritic cells, internalize and process these modified proteins. They then present peptidic fragments containing the hapten on Major Histocompatibility Complex (MHC) Class II molecules.

  • T-Cell Activation: Naïve CD4+ T-cells with a T-cell receptor (TCR) that recognizes the hapten-peptide-MHC complex become activated.

  • B-Cell Activation and Antibody Production: Activated T-helper cells provide help to B-cells that have recognized the hapten on the surface of the carrier protein. This leads to B-cell proliferation, differentiation into plasma cells, and the production of hapten-specific antibodies (e.g., IgE, IgG). IgE-mediated responses are responsible for immediate hypersensitivity reactions (Type I), while T-cell-mediated responses can lead to delayed reactions (Type IV).[10][11][12]

Hapten_Immune_Response cluster_initiation Initiation Phase cluster_processing Processing & Presentation cluster_activation T-Cell & B-Cell Activation CefoxitinDimer This compound (Hapten) Adduct Hapten-Carrier Adduct CefoxitinDimer->Adduct Covalent Binding CarrierProtein Endogenous Protein (e.g., Albumin) CarrierProtein->Adduct APC Antigen Presenting Cell (APC) Adduct->APC Uptake B_Cell B-Cell Adduct->B_Cell BCR Recognition ProcessedAdduct Processed Adduct (Haptenated Peptide) APC->ProcessedAdduct Internalization & Processing MHC_II Peptide presented on MHC Class II ProcessedAdduct->MHC_II T_Cell CD4+ T-Helper Cell MHC_II->T_Cell TCR Recognition & Activation T_Cell->B_Cell Provides 'Help' Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Hapten-Specific Antibodies (IgE, IgG) Plasma_Cell->Antibodies Production

Figure 1: T-cell dependent immune response pathway for a hapten such as a this compound.

Experimental Protocols for Assessing Immunogenicity

To evaluate the immunogenic potential of a this compound, a series of in vitro assays using human peripheral blood mononuclear cells (PBMCs) can be employed.[13][14] These assays assess key events in the immune response cascade, including T-cell activation, proliferation, and antibody production.

Protocol: Lymphocyte Transformation Test (LTT)

The LTT is a classical method to assess drug-induced T-cell proliferation, which is a hallmark of a memory T-cell response in sensitized individuals or a primary response from naïve T-cells.[15][16][17]

Principle: PBMCs from healthy donors are cultured with the test article (this compound). If T-cells recognizing the antigen are present, they will proliferate. This proliferation is typically measured by the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or by using a non-radioactive dye-based assay (e.g., CFSE).

Materials:

  • Ficoll-Paque for PBMC isolation

  • RPMI-1640 medium supplemented with 10% autologous serum or human AB serum, L-glutamine, and penicillin-streptomycin

  • Cefoxitin, this compound (highly purified), and a positive control (e.g., Phytohemagglutinin, PHA)

  • 96-well round-bottom cell culture plates

  • ³H-thymidine or CFSE (Carboxyfluorescein succinimidyl ester) staining kit

  • Cell harvester and liquid scintillation counter (for radioactive method) or flow cytometer (for CFSE method)

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh heparinized blood from a panel of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.

  • Plate Seeding: Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.

  • Antigen Stimulation: Add 100 µL of the test articles (cefoxitin, this compound) at various concentrations (e.g., 1, 10, 50 µg/mL), negative control (medium only), and positive control (PHA) to the wells in triplicate.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement (³H-thymidine method):

    • On day 6, add 1 µCi of ³H-thymidine to each well.

    • Incubate for another 18-24 hours.

    • Harvest the cells onto a filter mat using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Stimulation Index (SI) as:

    • SI = (Mean counts per minute of stimulated wells) / (Mean counts per minute of unstimulated control wells)

    • An SI ≥ 2 or 3 is typically considered a positive response.

Protocol: Cytokine Release Assay

This assay measures the production of specific cytokines to characterize the type of T-helper cell response (e.g., Th1, Th2, Th17).[18][19][20]

Principle: Upon activation by an antigen, T-cells secrete cytokines. The profile of these cytokines provides insight into the nature of the immune response. For example, IL-5 and IL-13 are associated with Th2 responses, which are critical for IgE-mediated allergies, while IFN-γ is a hallmark of Th1 responses.

Materials:

  • PBMCs and culture medium (as for LTT)

  • Cefoxitin, this compound, positive control (e.g., PHA or Staphylococcal enterotoxin B)

  • 96-well cell culture plates

  • Multiplex cytokine assay kit (e.g., Luminex-based or Meso Scale Discovery) or individual ELISA kits for key cytokines (IFN-γ, IL-2, IL-4, IL-5, IL-10, IL-13, TNF-α).

Procedure:

  • Cell Culture Setup: Set up the cell cultures as described in steps 1-4 of the LTT protocol.

  • Incubation: Incubate the plates for 24 to 72 hours (optimal time depends on the specific cytokine).

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant from each well.

  • Cytokine Measurement:

    • Analyze the supernatants using a multiplex cytokine assay or individual ELISAs according to the manufacturer's instructions.

    • Generate a standard curve for each cytokine to quantify its concentration.

  • Data Analysis: Compare the concentration of each cytokine in the stimulated wells to the unstimulated control wells. A significant increase indicates a positive response.

Protocol: Anti-Drug Antibody (ADA) Detection by ELISA

This protocol is for detecting antibodies against the this compound in serum from exposed individuals or from in vitro B-cell cultures. A bridging ELISA format is common for ADA detection.[21][22][23]

Principle: A this compound-biotin conjugate and a this compound-digoxigenin (or other hapten) conjugate are used. If antibodies against the dimer are present in the sample, they will "bridge" the two conjugates. The complex is then detected using an anti-digoxigenin antibody conjugated to an enzyme (e.g., HRP), which catalyzes a colorimetric reaction.

Materials:

  • This compound-biotin and this compound-digoxigenin conjugates

  • Streptavidin-coated 96-well microtiter plates

  • Serum samples (or culture supernatants), positive control (anti-dimer antibody), negative control (naïve serum)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay buffer (PBS with 1% BSA)

  • Anti-digoxigenin-HRP conjugate

  • TMB substrate and Stop Solution (e.g., 1M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Preparation: Wash streptavidin-coated plates with wash buffer.

  • Capture: Add this compound-biotin conjugate to each well and incubate for 1 hour at room temperature to allow binding to the streptavidin. Wash the plates.

  • Sample Incubation: Add diluted serum samples, positive, and negative controls to the wells. Incubate for 1-2 hours. Wash the plates.

  • Bridging and Detection: Add a mixture of this compound-digoxigenin and anti-digoxigenin-HRP to the wells. Incubate for 1 hour. Wash thoroughly.

  • Substrate Reaction: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add Stop Solution to each well.

  • Read Absorbance: Measure the optical density at 450 nm using a microplate reader.

  • Data Analysis: Compare the signal from test samples to a cut-point established from the negative controls. Samples with a signal above the cut-point are considered positive for anti-dimer antibodies.

Experimental_Workflow cluster_setup Assay Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation PBMC Isolate PBMCs from Donor Blood Culture Co-culture PBMCs with Test Articles in 96-well plates PBMC->Culture TestArticle Prepare Test Articles (Cefoxitin, Dimer, Controls) TestArticle->Culture LTT LTT: Measure T-Cell Proliferation (Day 5-7) Culture->LTT Cytokine Cytokine Assay: Measure Cytokine Secretion (24-72h) Culture->Cytokine B_Cell In Vitro B-Cell Culture: Generate Antibodies (7-14 days) Culture->B_Cell ADA Detect Drug-Specific Antibodies (ELISA) B_Cell->ADA Test Supernatant SI Calculate Stimulation Index (SI) from LTT data Risk Immunogenicity Risk Assessment SI->Risk Conc Quantify Cytokine Concentrations Conc->Risk ADA->Risk

Figure 2: General experimental workflow for in vitro assessment of drug impurity immunogenicity.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized to allow for clear comparison between the parent drug, its dimer, and controls.

Table 2: Template for Summarizing Immunogenicity Assay Data
AssayEndpoint MeasuredNegative ControlCefoxitin (50 µg/mL)This compound (50 µg/mL)Positive Control
LTT Stimulation Index (SI)1.0 (by definition)e.g., 1.2 ± 0.3e.g., 3.5 ± 0.8e.g., 25.4 ± 4.1 (PHA)
Cytokine Assay IFN-γ (pg/mL)e.g., < 10e.g., 15 ± 5e.g., 150 ± 25e.g., > 2000 (PHA)
Cytokine Assay IL-5 (pg/mL)e.g., < 5e.g., 8 ± 4e.g., 95 ± 15e.g., > 1000 (PHA)
Cytokine Assay IL-13 (pg/mL)e.g., < 10e.g., 12 ± 6e.g., 120 ± 22e.g., > 1500 (PHA)
ADA ELISA Optical Density (450nm)e.g., 0.08 ± 0.02N/Ae.g., 0.85 ± 0.15e.g., 2.10 ± 0.20

Note: The values in this table are hypothetical and for illustrative purposes only. A statistically significant increase in the SI or cytokine levels for the this compound compared to the negative control and parent drug would suggest immunogenic potential.

Conclusion

The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of this potential immunogenicity. By assessing T-cell proliferation, cytokine profiles, and antibody production, researchers can characterize the risk associated with cefoxitin dimers and other related impurities. Such studies are essential for ensuring the safety and quality of cefoxitin formulations and for advancing our understanding of drug hypersensitivity.

References

The Core Mechanism of Cefoxitin Inactivation and Subsequent Dimerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the chemical and enzymatic inactivation mechanisms of the second-generation cephalosporin, cefoxitin. Primarily targeting researchers, scientists, and professionals in drug development, this document elucidates the pathways of cefoxitin degradation, with a special focus on the formation of a dimeric impurity. This guide synthesizes available data on inactivation kinetics, details relevant experimental protocols, and visualizes the core mechanisms for enhanced comprehension.

Executive Summary

Cefoxitin, a cephamycin antibiotic, is known for its broad-spectrum activity and notable resistance to many β-lactamase enzymes, a feature conferred by its 7α-methoxy group. However, its inactivation through enzymatic hydrolysis and chemical degradation remains a critical area of study for understanding antibiotic resistance and ensuring pharmaceutical quality. A key, yet less-documented, consequence of cefoxitin's degradation is the formation of a dimeric adduct, identified as "Cefoxitin EP Impurity G". This guide will detail the known inactivation pathways of cefoxitin and propose a chemically plausible mechanism for the subsequent dimerization, supported by structural data and an examination of relevant analytical methodologies.

Mechanisms of Cefoxitin Inactivation

The primary routes of cefoxitin inactivation involve the disruption of its core β-lactam ring, rendering the antibiotic unable to bind to its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis.

Enzymatic Inactivation by β-Lactamases

While cefoxitin is resistant to many common β-lactamases, certain bacterial strains, particularly within the Bacteroides fragilis group, produce cephalosporinases capable of hydrolyzing it. This enzymatic reaction involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to its opening and the inactivation of the molecule. Cefoxitin can also act as a potent inducer of Class C (AmpC) β-lactamases in some bacteria, which can contribute to resistance against other β-lactam antibiotics.

Chemical Degradation

Cefoxitin is susceptible to degradation under various chemical conditions, most notably in alkaline solutions. This chemical inactivation also proceeds via the hydrolysis of the β-lactam ring. Studies have shown that this process can also involve the cleavage of the carbamate side chain at the C-3 position. The stability of cefoxitin in aqueous solutions is pH-dependent, with maximum stability observed between pH 5 and 7.

Below is a diagram illustrating the primary pathways of cefoxitin inactivation.

Figure 1: Primary Inactivation Pathways of Cefoxitin cluster_inactivation Inactivation Event Cefoxitin Cefoxitin (Active Antibiotic) Inactive_Hydrolyzed Inactive Cefoxitin (Opened β-Lactam Ring) PBP Penicillin-Binding Proteins (PBPs) Cefoxitin->PBP Inhibition No_Inhibition Cell Wall Synthesis Continues Inactive_Hydrolyzed->No_Inhibition Fails to Inhibit PBPs BetaLactamase β-Lactamase (e.g., from B. fragilis) BetaLactamase->Cefoxitin Hydrolysis Alkaline Alkaline Conditions (pH > 7) Alkaline->Cefoxitin Hydrolysis

Methodological & Application

Application Note: Validated HPLC Method for the Quantification of Cefoxitin Dimer

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of cefoxitin and its potential dimeric impurity in bulk drug substances and pharmaceutical formulations. This method is crucial for quality control, stability studies, and ensuring the safety and efficacy of cefoxitin products.

Introduction

Cefoxitin is a second-generation cephalosporin antibiotic used in the treatment of various bacterial infections.[1][2] During synthesis, storage, or under certain stress conditions, impurities such as dimers can form. The quantification of these impurities is a critical aspect of quality control in the pharmaceutical industry to ensure the product meets regulatory standards. This document provides a robust HPLC method for the separation and quantification of the cefoxitin dimer from the parent compound.

Method Principle

The method utilizes reversed-phase chromatography to separate cefoxitin and its dimer based on their polarity. A C18 or a phenyl-type column is used with a mobile phase consisting of an aqueous buffer and an organic modifier. The separation is achieved through differential partitioning of the analytes between the stationary and mobile phases. Detection is performed using a UV detector, typically at 254 nm, where both cefoxitin and its related impurities exhibit significant absorbance.[1][3]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: Zorbax SB Phenyl (150mm x 4.6 mm, 5.0μm) or equivalent C18 column.[3]

  • Reagents:

    • Cefoxitin Sodium Reference Standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)[3]

    • Sodium Dihydrogen Orthophosphate (Analytical grade)[3]

    • Phosphoric Acid (Analytical grade)

    • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of 0.01M sodium dihydrogen orthophosphate and methanol in a ratio of 70:30 (v/v).[3] Adjust the pH to a suitable value (e.g., 4.5) with phosphoric acid. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Diluent: The mobile phase can be used as the diluent.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Cefoxitin Sodium Reference Standard in the diluent to obtain a known concentration (e.g., 150 µg/mL).[4]

  • Sample Solution Preparation: Accurately weigh and dissolve the sample containing cefoxitin in the diluent to achieve a similar concentration to the standard solution.

HPLC Conditions

A summary of the HPLC operating conditions is provided in the table below.

ParameterCondition
Column Zorbax SB Phenyl (150mm x 4.6 mm, 5.0μm) or equivalent C18 column[3]
Mobile Phase 0.01M Sodium Dihydrogen Orthophosphate : Methanol (70:30 v/v)[3]
Flow Rate 1.5 mL/min[3]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30°C
Detection UV at 254 nm[1][3]
Run Time Approximately 15 minutes
Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[3] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
System Suitability Tailing factor for the cefoxitin peak should be ≤ 2.0. Theoretical plates should be ≥ 2000. RSD of replicate injections should be ≤ 2.0%.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 75-225 µg/mL).[3][4]
Accuracy (Recovery) The mean recovery of the analyte should be within 98-102%.
Precision (Repeatability & Intermediate Precision) The Relative Standard Deviation (RSD) for replicate measurements should be ≤ 2.0%.
Specificity The method should be able to resolve the cefoxitin peak from its dimer and other potential impurities/degradation products.
Limit of Detection (LOD) & Limit of Quantification (LOQ) The LOD and LOQ for the this compound should be determined to establish the sensitivity of the method.

Data Presentation

System Suitability Results
ParameterCefoxitin PeakAcceptance Criteria
Retention Time (min) ~8.6[3]Report
Tailing Factor < 1.5≤ 2.0
Theoretical Plates > 3000≥ 2000
Linearity Data for this compound
Concentration (µg/mL)Peak Area (arbitrary units)
0.5Example Value
1.0Example Value
2.5Example Value
5.0Example Value
7.5Example Value
10.0Example Value
Correlation Coefficient (r²) ≥ 0.999

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Buffer:Methanol) hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_std Prepare Standard Solution (Cefoxitin RS) inject_std Inject Standard Solution prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system->inject_std integrate Integrate Peak Areas inject_std->integrate inject_sample->integrate quantify Quantify this compound integrate->quantify G cluster_params Validation Parameters method Validated HPLC Method specificity Specificity method->specificity ensures linearity Linearity method->linearity demonstrates accuracy Accuracy method->accuracy verifies precision Precision method->precision confirms lod_loq LOD & LOQ method->lod_loq determines robustness Robustness method->robustness assesses

References

Application Note & Protocol: Development of a UPLC-MS/MS Method for the Detection of Cefoxitin and its Dimer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoxitin is a second-generation cephamycin antibiotic with a broad spectrum of activity against various bacterial pathogens.[1] During the manufacturing process, storage, or under certain physiological conditions, impurities such as dimers can form, potentially impacting the efficacy and safety of the drug product. Therefore, a sensitive and specific analytical method is crucial for the identification and quantification of cefoxitin and its potential dimeric impurities. This application note details a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous detection and quantification of cefoxitin and its putative dimer in pharmaceutical preparations or biological matrices.

Experimental Workflow

The overall experimental process is depicted in the workflow diagram below.

workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Sample/Standard prep Protein Precipitation (if biological matrix) start->prep vortex Vortex & Centrifuge prep->vortex supernatant Collect Supernatant vortex->supernatant dilute Dilute supernatant->dilute injection Inject into UPLC-MS/MS dilute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MS/MS Detection (MRM Mode) ionization->detection acquisition Data Acquisition detection->acquisition integration Peak Integration acquisition->integration quantification Quantification integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the UPLC-MS/MS analysis of cefoxitin and its dimer.

Experimental Protocols

Materials and Reagents
  • Cefoxitin sodium reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free plasma/serum (for biological sample analysis)

Standard and Sample Preparation

3.2.1. Standard Stock Solution Preparation

  • Accurately weigh 10 mg of cefoxitin sodium reference standard.

  • Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Store the stock solution at -20°C.

3.2.2. Working Standard Solutions and Calibration Curve

  • Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • For analysis in a biological matrix, spike the appropriate volume of working standards into drug-free plasma to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

3.2.3. Sample Preparation (from Plasma)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[2][3]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 5 µL into the UPLC-MS/MS system.

UPLC-MS/MS Method

UPLC Conditions

The chromatographic separation is performed on a UPLC system with the following conditions:

ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[2]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min[2]
Column Temperature 40°C[4]
Injection Volume 5 µL
Gradient Elution See Table below

UPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
6.0595
6.1955
8.0955
MS/MS Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions

The MRM transitions for cefoxitin and its putative dimer are determined by infusing a standard solution and performing a product ion scan. The molecular weight of cefoxitin is 427.45 g/mol .[5] The dimer is hypothesized to have a molecular weight of approximately 854.9 g/mol .

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Cefoxitin 428.4To be determined0.13020
Cefoxitin Dimer 855.8To be determined0.14535

Note: The product ions, cone voltage, and collision energy need to be optimized during method development.

Data Presentation

The quantitative data for cefoxitin and its dimer will be summarized in the following table:

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)LLOQ (ng/mL)ULOQ (ng/mL)
Cefoxitin
This compound

System Logic Diagram

The logical relationship of the UPLC-MS/MS system components is illustrated below.

system cluster_lc UPLC System cluster_ms Mass Spectrometer cluster_control System Control & Data Acquisition pump Solvent Delivery (Pump) autosampler Autosampler pump->autosampler column UPLC Column autosampler->column ion_source Ion Source (ESI) column->ion_source quad1 Quadrupole 1 (Precursor Selection) ion_source->quad1 collision_cell Collision Cell (Fragmentation) quad1->collision_cell quad2 Quadrupole 2 (Product Selection) collision_cell->quad2 detector Detector quad2->detector computer Computer & Software detector->computer computer->pump computer->autosampler computer->ion_source computer->quad1 computer->collision_cell computer->quad2

Caption: Logical diagram of the UPLC-MS/MS system.

Conclusion

This application note provides a detailed protocol for the development of a UPLC-MS/MS method for the detection and quantification of cefoxitin and its potential dimer. The method is designed to be sensitive, specific, and applicable to both pharmaceutical and biological samples. The provided experimental details and system diagrams serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis. Further method validation should be performed according to the relevant regulatory guidelines.

References

Protocol for Forced Degradation Studies of Cefoxitin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting forced degradation studies on the cephalosporin antibiotic, Cefoxitin. These studies are crucial for understanding the intrinsic stability of the drug substance, identifying potential degradation products, and developing stability-indicating analytical methods, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

Introduction

Cefoxitin is a semi-synthetic, broad-spectrum cephamycin antibiotic. Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to trigger degradation. This helps in elucidating the degradation pathways and developing analytical methods capable of separating the intact drug from its degradation products.

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the analysis of cefoxitin and its degradation products.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.01M Sodium Dihydrogen Orthophosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a gradient or isocratic mode. A common starting point is a ratio of 19:81 (v/v).[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 254 nm[1]
Injection Volume 20 µL
Column Temperature 30°C[1]

Preparation of Solutions

  • Cefoxitin Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Cefoxitin sodium and dissolve it in 100 mL of a suitable solvent (e.g., water or a mixture of water and acetonitrile).

  • Working Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the same solvent.

Forced Degradation Protocols

The following protocols are designed to achieve a target degradation of 5-20%, as recommended by ICH guidelines. The extent of degradation may need to be optimized by adjusting the stressor concentration, temperature, and exposure time.

Acid Hydrolysis

Protocol:

  • To 10 mL of the Cefoxitin working solution (100 µg/mL), add 10 mL of 0.1 N Hydrochloric Acid.

  • Reflux the solution at 60°C for a specified period (e.g., 2 hours).

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 N Sodium Hydroxide.

  • Dilute the resulting solution to a suitable concentration with the mobile phase and analyze by HPLC.

Alkaline Hydrolysis

Protocol:

  • To 10 mL of the Cefoxitin working solution (100 µg/mL), add 10 mL of 0.1 N Sodium Hydroxide.

  • Keep the solution at room temperature for a specified period (e.g., 1 hour). Cefoxitin is known to be more susceptible to base-catalyzed hydrolysis.[2]

  • After the incubation period, neutralize the solution with an appropriate volume of 0.1 N Hydrochloric Acid.

  • Dilute the resulting solution to a suitable concentration with the mobile phase and analyze by HPLC.

Oxidative Degradation

Protocol:

  • To 10 mL of the Cefoxitin working solution (100 µg/mL), add 10 mL of 3% (v/v) Hydrogen Peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

  • Dilute the resulting solution to a suitable concentration with the mobile phase and analyze by HPLC.

Thermal Degradation

Protocol:

  • Place the Cefoxitin working solution (100 µg/mL) in a thermostatically controlled oven at 70°C for a specified period (e.g., 48 hours). Cefoxitin in aqueous solution at pH 5-7 shows about 10% loss of activity in 2 days at 25°C, suggesting that elevated temperatures will accelerate degradation.[3]

  • After the exposure period, cool the solution to room temperature.

  • Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.

Photolytic Degradation

Protocol:

  • Expose the Cefoxitin working solution (100 µg/mL) in a transparent container to a photostability chamber.

  • The exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter of near-ultraviolet (UV) light.

  • A control sample should be kept in the dark under the same temperature conditions.

  • After exposure, dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

Table 2: Summary of Forced Degradation Results for Cefoxitin

Stress ConditionParameters% Degradation of CefoxitinNo. of Degradation ProductsRetention Time (min) of Major Degradants
Acid Hydrolysis 0.1 N HCl, 60°C, 2 hData to be filled from experimental resultsData to be filledData to be filled
Alkaline Hydrolysis 0.1 N NaOH, RT, 1 hData to be filled from experimental resultsData to be filledData to be filled
Oxidative Degradation 3% H₂O₂, RT, 24 hData to be filled from experimental resultsData to be filledData to be filled
Thermal Degradation 70°C, 48 hData to be filled from experimental resultsData to be filledData to be filled
Photolytic Degradation 1.2 million lux h, 200 Wh/m²Data to be filled from experimental resultsData to be filledData to be filled

Visualization of Workflows and Pathways

Experimental Workflow

The overall workflow for the forced degradation study can be visualized as follows:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare Cefoxitin Working Solution (100 µg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid base Alkaline Hydrolysis (0.1 N NaOH, RT) prep->base oxidative Oxidative Degradation (3% H₂O₂, RT) prep->oxidative thermal Thermal Degradation (70°C) prep->thermal photo Photolytic Degradation (UV/Vis Light) prep->photo neutralize Neutralization (for Acid/Base) acid->neutralize base->neutralize dilute Dilution oxidative->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc data Quantify Degradation & Identify Degradants hplc->data

Caption: Experimental workflow for forced degradation studies of Cefoxitin.

Proposed Degradation Pathway under Alkaline Conditions

Under alkaline conditions, the primary degradation of cefoxitin involves the opening of the β-lactam ring, a characteristic degradation pathway for β-lactam antibiotics.

G Cefoxitin Cefoxitin (Intact Molecule) Degradant Degradation Product (Opened β-lactam ring) Cefoxitin->Degradant Alkaline Hydrolysis (OH⁻)

Caption: Proposed degradation of Cefoxitin under alkaline conditions.

General Degradation Pathways

Forced degradation studies aim to identify various degradation products arising from different stress conditions.

G Cefoxitin Cefoxitin Acid_Deg Acid Degradation Products Cefoxitin->Acid_Deg H⁺ / Δ Base_Deg Alkaline Degradation Products Cefoxitin->Base_Deg OH⁻ Oxidative_Deg Oxidative Degradation Products Cefoxitin->Oxidative_Deg [O] Thermal_Deg Thermal Degradation Products Cefoxitin->Thermal_Deg Δ Photo_Deg Photolytic Degradation Products Cefoxitin->Photo_Deg

Caption: General degradation pathways of Cefoxitin under various stress conditions.

References

Application Note: Cefoxitin Dimer as a Reference Standard for Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefoxitin is a second-generation cephalosporin antibiotic widely used for the treatment of various bacterial infections.[1] During the synthesis and storage of cefoxitin, various impurities can form, which may affect the efficacy and safety of the drug product. Regulatory agencies require stringent control of these impurities. One critical class of impurities is the cefoxitin dimers, which are formed through the chemical reaction of two cefoxitin molecules. This application note describes the use of well-characterized cefoxitin dimer as a reference standard for the identification and quantification of dimeric impurities in cefoxitin drug substances and formulations. The use of a specific dimer reference standard allows for accurate and reliable impurity profiling, ensuring the quality and safety of the final pharmaceutical product. This document provides a comprehensive protocol for the use of this compound in impurity profiling by High-Performance Liquid Chromatography (HPLC).

Cefoxitin and its Dimeric Impurities

Cefoxitin's chemical structure contains a β-lactam ring, which is susceptible to degradation and intermolecular reactions, leading to the formation of various impurities, including dimers. Several this compound impurities have been identified, each with a unique molecular weight and structure. The accurate identification and quantification of these dimers are crucial for quality control.

Table 1: Physicochemical Properties of Cefoxitin and its Dimeric Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )
CefoxitinC₁₆H₁₇N₃O₇S₂427.45[1]
This compound Impurity 1C₃₁H₃₅N₅O₁₁S₄781.9[2]
This compound Impurity 2C₃₂H₃₂N₆O₁₄S₄852.89[3]
Cefoxitin - Impurity G (Dimer)C₃₁H₃₁N₅O₁₃S₄809.85[1]

Experimental Protocols

This section outlines the detailed methodology for using a this compound reference standard for impurity profiling in cefoxitin samples by HPLC.

Materials and Reagents
  • Cefoxitin Sodium reference standard (USP or EP grade)

  • This compound reference standard (e.g., this compound Impurity 1, 2, or G)[1][2][3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium dihydrogen orthophosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation

A validated HPLC system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions
  • Column: Zorbax SB Phenyl (150 mm x 4.6 mm, 5.0 µm) or equivalent C18 column.[4]

  • Mobile Phase A: 0.01 M Sodium dihydrogen orthophosphate buffer, pH adjusted to 4.5 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B

    • 20-25 min: 40% B

    • 25-26 min: 40-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[4]

  • Injection Volume: 10 µL

Preparation of Standard Solutions
  • Cefoxitin Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Cefoxitin Sodium reference standard and dissolve in a 25 mL volumetric flask with Mobile Phase A.

  • This compound Standard Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of the this compound reference standard and dissolve in a 25 mL volumetric flask with a 1:1 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solution: Prepare a mixed working standard solution containing 100 µg/mL of cefoxitin and a relevant concentration of the this compound (e.g., 1 µg/mL, corresponding to a 1% impurity level) by diluting the stock solutions with Mobile Phase A.

Preparation of Sample Solution
  • Accurately weigh a quantity of the cefoxitin drug substance or formulation equivalent to 25 mg of cefoxitin and transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with Mobile Phase A.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

System Suitability

Inject the working standard solution six times. The system is deemed suitable for use if the following criteria are met:

  • The relative standard deviation (RSD) for the peak area of cefoxitin is not more than 2.0%.

  • The tailing factor for the cefoxitin peak is not more than 2.0.

  • The theoretical plates for the cefoxitin peak are not less than 2000.

Data Analysis and Quantification
  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound reference standard.

  • Calculate the amount of the this compound impurity in the sample using the following formula:

    Where:

    • Area_impurity is the peak area of the dimer impurity in the sample chromatogram.

    • Area_standard is the peak area of the dimer in the working standard chromatogram.

    • Concentration_standard is the concentration of the dimer in the working standard solution.

    • Concentration_sample is the concentration of cefoxitin in the sample solution.

Diagrams

Experimental Workflow

The following diagram illustrates the workflow for impurity profiling of cefoxitin using a this compound reference standard.

G Figure 1: Experimental Workflow for Cefoxitin Impurity Profiling cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting prep_std Prepare Cefoxitin and This compound Standards hplc Inject into HPLC System prep_std->hplc prep_sample Prepare Cefoxitin Sample Solution prep_sample->hplc chrom Obtain Chromatograms hplc->chrom identify Identify Impurity Peaks by Retention Time chrom->identify quantify Quantify Impurity Levels identify->quantify report Generate Report quantify->report

Caption: Workflow for cefoxitin impurity profiling.

Logical Relationship in Quality Control

The following diagram illustrates the logical relationship of how the this compound reference standard is utilized to ensure the quality and safety of the cefoxitin drug product.

G Figure 2: Role of this compound Reference Standard in Quality Control cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs & Decisions cefoxitin_api Cefoxitin API/Formulation hplc_method Validated HPLC Method for Impurity Profiling cefoxitin_api->hplc_method dimer_std This compound Reference Standard dimer_std->hplc_method impurity_data Accurate Identification & Quantification of Dimer hplc_method->impurity_data spec_check Comparison with Specification Limits impurity_data->spec_check release_decision Batch Release Decision spec_check->release_decision

Caption: Quality control using this compound standard.

Conclusion

The use of a well-characterized this compound reference standard is essential for the accurate and reliable impurity profiling of cefoxitin drug substances and products. The detailed HPLC protocol provided in this application note offers a robust method for the identification and quantification of dimeric impurities. By implementing this methodology, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of their cefoxitin products, thereby meeting stringent regulatory requirements.

References

Application Notes and Protocols: The Role of Cefoxitin in Elucidating Antibiotic Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: While the focus of this document is on the application of cefoxitin in antibiotic resistance studies, it is important to address the inquiry regarding the "cefoxitin dimer." Extensive literature searches indicate that "this compound" is primarily recognized as a pharmaceutical impurity (specifically Cefoxitin EP Impurity G) and is available as a certified reference standard for analytical and quality control purposes.[1][2][3][4][5][6] At present, there is a notable absence of published scientific literature detailing the specific application of the this compound in studies of antibiotic resistance mechanisms.

The following application notes and protocols, therefore, focus on the well-documented and significant role of cefoxitin (monomer) as a critical tool for researchers, scientists, and drug development professionals in the investigation of antibiotic resistance.

Introduction to Cefoxitin's Role in Antibiotic Resistance Research

Cefoxitin, a second-generation cephamycin antibiotic, serves as a pivotal agent in the study of bacterial resistance to β-lactam antibiotics.[7][8] Its utility stems from several key properties:

  • Induction of Resistance Mechanisms: Cefoxitin is a potent inducer of the mecA gene expression in staphylococci, which encodes for the low-affinity penicillin-binding protein 2a (PBP2a), the primary determinant of methicillin resistance in Staphylococcus aureus (MRSA).[9]

  • β-Lactamase Stability: Due to its 7α-methoxy group, cefoxitin exhibits stability against many common β-lactamases, making it an effective agent for studying resistance mediated by mechanisms other than enzymatic degradation.[10]

  • Clinical and Laboratory Marker for MRSA: Cefoxitin susceptibility testing is a reliable and recommended method for the detection of MRSA in clinical and research settings.[11][12]

These characteristics make cefoxitin an invaluable tool for investigating the biochemical and genetic basis of resistance, screening for novel anti-MRSA compounds, and understanding the complex interplay of different resistance determinants.

Key Applications and Experimental Overviews

Probing the Mechanism of PBP2a-Mediated Resistance in MRSA

Cefoxitin is instrumental in studying the function of PBP2a, which confers resistance to nearly all β-lactam antibiotics.[2] Unlike other PBPs, PBP2a has a low affinity for most β-lactams, allowing it to continue cell wall synthesis in their presence.[13] Cefoxitin's interaction with PBP2a, although weak, is crucial for both inducing its expression and for understanding the structural basis of its resistance.

  • Molecular Docking and Simulation Studies: Computational studies have used cefoxitin to model its binding to the active and allosteric sites of wild-type and mutant PBP2a, providing insights into how specific mutations can lead to high-level resistance.[10][12][14]

  • Biochemical Assays: Cefoxitin can be used in competitive binding assays with other β-lactams to determine their relative affinities for PBP2a.

Induction of β-Lactamase Expression

In several Gram-negative bacteria, such as Enterobacter spp., cefoxitin is a strong inducer of AmpC β-lactamase expression.[5][15] This property is exploited in research to:

  • Study the regulatory pathways controlling AmpC expression.

  • Screen for inhibitors of β-lactamase induction.

  • Evaluate the efficacy of new β-lactam/β-lactamase inhibitor combinations.

Inhibition of Biofilm Formation

Recent studies have shown that cefoxitin can inhibit biofilm formation in multidrug-resistant Escherichia coli.[4] This is achieved by down-regulating genes related to quorum sensing and curli fimbriae production.[4] This opens up new avenues for research into the role of existing antibiotics in combating biofilm-associated infections.

Data Presentation: Cefoxitin Activity and Resistance

The following tables summarize key quantitative data related to cefoxitin's interaction with bacterial resistance elements.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Cefoxitin and Other β-Lactams against S. aureus Strains

StrainResistance MechanismCefoxitin MIC (µg/mL)Oxacillin MIC (µg/mL)Penicillin G MIC (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)None≤ 4≤ 2≤ 0.12
Methicillin-Resistant S. aureus (MRSA)PBP2a (mecA-positive)≥ 8≥ 4> 0.12

Data are representative and may vary between specific isolates.

Table 2: Cefoxitin as an Inducer of AmpC β-Lactamase in Enterobacter cloacae

Inducing AgentConcentration (µg/mL)Relative β-Lactamase Activity (%)
None (Basal)-100
Cefoxitin0.5850
Imipenem0.51200
Cefotaxime0.5150

Illustrative data based on the known potent inducing activity of cefoxitin.

Experimental Protocols

Protocol for Cefoxitin Disk Diffusion Testing for MRSA Detection

This protocol is adapted from standard clinical laboratory guidelines for identifying MRSA.

Objective: To determine cefoxitin susceptibility as a surrogate marker for mecA-mediated methicillin resistance in S. aureus.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Cefoxitin disks (30 µg)

  • S. aureus isolate to be tested

  • Control strains: MRSA (ATCC 43300) and MSSA (ATCC 25923)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator at 35°C

Procedure:

  • Prepare a bacterial inoculum by suspending several colonies of the S. aureus isolate in sterile saline or broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

  • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply a 30 µg cefoxitin disk to the center of the inoculated plate.

  • Incubate the plate at 35°C for 16-18 hours.

  • Measure the diameter of the zone of inhibition around the cefoxitin disk.

Interpretation:

  • MRSA: Zone of inhibition ≤ 21 mm

  • MSSA: Zone of inhibition ≥ 22 mm

Protocol for β-Lactamase Induction Assay

Objective: To quantify the induction of AmpC β-lactamase in a Gram-negative bacterium using cefoxitin.

Materials:

  • Gram-negative bacterial strain known to harbor an inducible AmpC β-lactamase (e.g., Enterobacter cloacae)

  • Tryptic Soy Broth (TSB)

  • Cefoxitin solution (sub-inhibitory concentration, e.g., 0.5 µg/mL)

  • Nitrocefin solution (a chromogenic cephalosporin substrate)

  • Spectrophotometer

  • Cell lysis buffer (e.g., BugBuster)

Procedure:

  • Grow an overnight culture of the test bacterium in TSB.

  • Dilute the overnight culture 1:100 into two flasks of fresh TSB. One flask will be the "induced" sample, and the other will be the "uninduced" control.

  • To the "induced" flask, add cefoxitin to the final desired sub-inhibitory concentration.

  • Incubate both flasks with shaking at 37°C for 2-3 hours.

  • Harvest the cells from both cultures by centrifugation.

  • Resuspend the cell pellets in a fixed volume of lysis buffer and incubate according to the manufacturer's instructions to extract the periplasmic proteins, including β-lactamase.

  • Clarify the lysates by centrifugation.

  • In a 96-well plate, add a defined amount of the supernatant (cell lysate) from both the induced and uninduced samples.

  • To initiate the reaction, add the nitrocefin solution to each well.

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a spectrophotometer.

Data Analysis:

  • Calculate the rate of reaction for both induced and uninduced samples.

  • Express the induction as the ratio of the induced rate to the uninduced (basal) rate.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate key concepts and processes described in these application notes.

PBP2a_Resistance_Pathway cluster_ext Extracellular Space cluster_int Intracellular Space Cefoxitin Cefoxitin PBP_native Native PBPs (e.g., PBP2) Cefoxitin->PBP_native Inhibition mecA mecA gene Cefoxitin->mecA Induction CellWall Cross-linked Cell Wall PBP_native->CellWall Blocked Synthesis PBP2a PBP2a PBP2a->CellWall Resistant Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP2a Binding mecA->PBP2a Expression AmpC_Induction_Workflow start Overnight Culture (e.g., E. cloacae) subculture Subculture into two flasks start->subculture induce Add Cefoxitin (sub-MIC) to one flask subculture->induce Induced Sample incubate Incubate both flasks (2-3h) subculture->incubate Control Sample induce->incubate harvest Harvest cells by centrifugation incubate->harvest lyse Lyse cells to release periplasmic proteins harvest->lyse assay Perform Nitrocefin Assay lyse->assay analyze Measure Absorbance (486nm) & Calculate Induction Ratio assay->analyze Cefoxitin_Biofilm_Inhibition Cefoxitin Cefoxitin QS_genes Quorum Sensing Genes (luxS, pfs) Cefoxitin->QS_genes Down-regulation Motility_genes Motility/Adhesion Genes (motA, fliA, csgD) Cefoxitin->Motility_genes Down-regulation Biofilm Biofilm Formation QS_genes->Biofilm Inhibition Motility_genes->Biofilm Inhibition

References

Application Notes and Protocols for the Preparation and Evaluation of Cefoxitin Dimer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoxitin is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis.[2][3] The presence of a methoxy group at the 7-alpha position provides cefoxitin with stability against many beta-lactamase enzymes.[4]

During manufacturing, storage, or under certain physiological conditions, beta-lactam antibiotics like cefoxitin can degrade, leading to the formation of impurities such as dimers and other polymers. These degradation products may have altered efficacy and could potentially contribute to adverse effects. Therefore, it is crucial to characterize these impurities and evaluate their biological activity.

This document provides a detailed protocol for the preparation of a cefoxitin dimer through a forced degradation method and a subsequent protocol for determining its Minimum Inhibitory Concentration (MIC) to assess its antibacterial potency.

Mechanism of Action: Cefoxitin

Cefoxitin exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. The beta-lactam ring of cefoxitin mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows cefoxitin to bind to and inactivate penicillin-binding proteins (PBPs), enzymes crucial for cross-linking the peptidoglycan chains. The inhibition of PBP activity leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.

cluster_0 Bacterial Cell Cefoxitin Cefoxitin PBP Penicillin-Binding Proteins (PBPs) Cefoxitin->PBP Binds to and inactivates CellWall Cross-linked Peptidoglycan (Cell Wall) Peptidoglycan Peptidoglycan Precursors Peptidoglycan->CellWall Cross-linking by PBPs Lysis Cell Lysis CellWall->Lysis Weakened cell wall leads to cluster_prep Preparation of this compound cluster_mic MIC Testing A Cefoxitin Sodium Salt in Methanol B Add Triethylamine (Forced Degradation) A->B C Reaction Monitoring (HPLC) B->C D Solvent Removal C->D E Preparative HPLC Purification D->E F Lyophilization E->F G Characterization (HPLC, MS, NMR) F->G H Prepare Stock Solutions (Dimer and Cefoxitin) G->H Purified Dimer J Serial Dilution in 96-well Plate H->J I Prepare Bacterial Inoculum K Inoculation I->K J->K L Incubation (18-24h) K->L M Determine MIC L->M

References

Application Notes and Protocols for Microbiological Assays of Cefoxitin: Understanding the Impact of Dimerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoxitin is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[1] Its efficacy is attributed to the inhibition of bacterial cell wall synthesis.[1][2] Microbiological assays are crucial for determining the potency of cefoxitin in pharmaceutical formulations and for conducting research and development activities. However, the stability of cefoxitin in solution can be a concern, with the potential for degradation and the formation of impurities, including dimers, which may impact assay results.

These application notes provide a comprehensive overview of the current understanding of cefoxitin dimers, their potential impact on microbiological assays, and detailed protocols for performing these assays while minimizing the influence of such impurities.

Cefoxitin Dimerization

While the direct impact of cefoxitin dimers on microbiological assays is not extensively documented in publicly available literature, the existence of cefoxitin dimer impurities is confirmed. Chemical suppliers list specific this compound impurities, such as "this compound Impurity 1" and "this compound Impurity 2," with distinct molecular formulas and weights. For instance, this compound Impurity 2 is listed with a molecular formula of C32H32N6O14S4 and a molecular weight of 852.9 g/mol .

Proposed Mechanism of Dimer Formation

The exact mechanisms for cefoxitin dimerization are not fully elucidated in the available literature. However, insights can be drawn from studies on other β-lactam antibiotics, such as penicillins. The formation of penicillin dimers can occur through the nucleophilic attack of a side-chain amino group or a carboxyl group of one molecule on the strained β-lactam ring of another molecule.[3] Given the chemical structure of cefoxitin, which contains a carbamoyloxymethyl side chain and a carboxyl group, similar dimerization pathways can be hypothesized.

A potential mechanism involves the opening of the β-lactam ring of one cefoxitin molecule and its subsequent reaction with a second molecule. This process is likely influenced by factors such as pH, temperature, and the presence of catalysts.

Hypothesized Cefoxitin Dimerization Pathway

G C1 Cefoxitin Monomer 1 BR β-lactam Ring Opening (e.g., hydrolysis) C1->BR Degradation C2 Cefoxitin Monomer 2 Dimer This compound C2->Dimer DP Degradation Product (Inactive) BR->DP BR->Dimer Reaction with Cefoxitin Monomer 2

Caption: Hypothesized pathway of cefoxitin degradation and dimerization.

Impact of Dimerization on Microbiological Assays

The presence of cefoxitin dimers and other degradation products can potentially affect the accuracy of microbiological assays in several ways:

  • Reduced Potency: Dimerization and degradation lead to a decrease in the concentration of the active cefoxitin monomer. This results in a lower observed potency and an overestimation of the amount of active drug required to inhibit bacterial growth.

  • Altered Antimicrobial Activity: While the antimicrobial activity of specific cefoxitin dimers has not been reported, it is plausible that they possess significantly lower or no antibacterial activity compared to the monomer. The modification of the core β-lactam structure, which is essential for binding to penicillin-binding proteins (PBPs), would likely render the dimer inactive.[1][2]

  • Interference with Assay Kinetics: The presence of impurities could potentially interfere with the diffusion of the active antibiotic in agar-based assays or alter the growth kinetics of the test organism in broth dilution methods.

Data on Cefoxitin Stability and Degradation

While specific quantitative data on the impact of dimers is lacking, studies on cefoxitin stability provide valuable insights into minimizing their formation.

ParameterConditionObservationReference
pH Solutions tend to darken outside of the 4.2 to 7.0 range.Product potency is adversely affected.[4][5]
Temperature Storage at room temperature (15-30°C).The dry material is stable.[4][5]
Light Exposure to light.Solutions may darken.[4][5]
Reconstitution Freshly constituted solutions.Should be used promptly. The USP recommends using solutions within 5 hours.[6]

Table 1: Summary of Cefoxitin Stability Data

Experimental Protocols

To ensure the accuracy and reproducibility of cefoxitin microbiological assays, it is imperative to follow standardized protocols and employ best practices for sample preparation and handling.

General Workflow for Cefoxitin Microbiological Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Culture Medium A1 Perform Assay (e.g., Cylinder-Plate or Broth Dilution) P1->A1 P2 Prepare Test Organism Inoculum P2->A1 P3 Prepare Cefoxitin Standard and Sample Solutions P3->A1 AN1 Incubate Plates/Tubes A1->AN1 AN2 Measure Zones of Inhibition or Determine MIC AN1->AN2 AN3 Calculate Potency AN2->AN3

Caption: General workflow for a cefoxitin microbiological assay.

Protocol 1: Cylinder-Plate (Agar Diffusion) Assay for Cefoxitin Potency

This method is adapted from the United States Pharmacopeia (USP) general chapter <81> Antibiotics—Microbial Assays.

a. Materials:

  • Cefoxitin Reference Standard (USP)

  • Test sample containing cefoxitin

  • Culture medium (e.g., Mueller-Hinton Agar)

  • Test organism (e.g., Staphylococcus aureus ATCC 29737)

  • Sterile saline solution

  • Sterile cylinders (e.g., stainless steel)

  • Petri dishes

b. Method:

  • Preparation of Media: Prepare Mueller-Hinton Agar according to the manufacturer's instructions, sterilize, and cool to 45-50°C.

  • Preparation of Inoculum: Prepare a standardized suspension of the test organism in sterile saline to match a 0.5 McFarland standard. Add a suitable volume of this suspension to the molten agar to achieve confluent growth.

  • Pouring of Plates: Pour the inoculated agar into sterile Petri dishes to a uniform depth and allow it to solidify.

  • Preparation of Solutions:

    • Standard Solutions: Prepare a stock solution of the Cefoxitin Reference Standard. From this stock, prepare a series of at least five standard solutions of known concentrations.

    • Sample Solutions: Prepare a solution of the test sample expected to have a concentration similar to the median concentration of the standard solutions.

    • Crucially, all solutions should be prepared fresh and used within 5 hours to minimize degradation. [6]

  • Assay Procedure:

    • Place sterile cylinders onto the surface of the solidified agar plates.

    • Fill the cylinders with the standard and sample solutions.

    • Incubate the plates at the appropriate temperature (e.g., 32-35°C) for 16-18 hours.

  • Data Analysis:

    • Measure the diameter of the zones of inhibition for both the standard and sample solutions.

    • Plot the logarithm of the concentration of the standard solutions against the zone diameters.

    • Determine the concentration of the sample solution from the standard curve and calculate the potency of the test sample.

Protocol 2: Broth Dilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the antimicrobial susceptibility of bacteria.

a. Materials:

  • Cefoxitin solution of known concentration

  • Test bacterial isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

b. Method:

  • Preparation of Cefoxitin Dilutions: Prepare a series of twofold dilutions of cefoxitin in CAMHB in a 96-well microtiter plate.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of cefoxitin that completely inhibits visible growth of the organism.

Analytical Methods for Dimer Detection

For research and drug development purposes, it is essential to characterize the impurity profile of cefoxitin. Several analytical techniques can be employed for the detection and quantification of cefoxitin dimers and other related substances.

  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is the primary technique for separating and quantifying cefoxitin and its impurities. The USP provides a detailed HPLC method for the assay of Cefoxitin Sodium.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and tandem mass spectrometry (LC-MS/MS) are powerful tools for the identification and structural elucidation of unknown impurities, including dimers.[8][9][10] These techniques can provide accurate mass measurements to confirm the molecular formula of the dimer.

Logical Relationship for Cefoxitin Quality Control

G cluster_product Cefoxitin Product cluster_testing Quality Control Testing cluster_results Results Product Cefoxitin Bulk Drug or Formulation MicroAssay Microbiological Assay (Potency) Product->MicroAssay HPLC HPLC Analysis (Purity & Impurities) Product->HPLC Potency Potency Specification Met MicroAssay->Potency LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS If unknown peaks Purity Purity Specification Met HPLC->Purity ImpurityID Impurity Profile Characterized LCMS->ImpurityID

Caption: Logical workflow for the quality control of cefoxitin.

Conclusion and Recommendations

While the existence of cefoxitin dimers as impurities is established, their direct and quantified impact on microbiological assays remains an area for further investigation. To ensure the reliability of assay results, it is crucial to:

  • Use high-quality, properly stored Cefoxitin Reference Standard.

  • Prepare all solutions fresh and use them promptly, adhering to USP guidelines. [6]

  • Follow validated, standardized microbiological assay protocols.

  • For research and development, employ analytical techniques like HPLC and LC-MS to monitor and characterize the impurity profile of cefoxitin samples.

By adhering to these best practices, researchers, scientists, and drug development professionals can minimize the potential interference from cefoxitin dimers and other degradation products, leading to more accurate and reliable microbiological assay data.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Cefoxitin and its Dimer in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the second-generation cephalosporin antibiotic, cefoxitin, and its potential dimer in human plasma. The formation of drug dimers can have implications for efficacy and safety, making their monitoring in clinical samples crucial. This method utilizes a simple protein precipitation step for sample preparation, followed by a rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer. The protocol outlined here is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of cefoxitin.

Introduction

Cefoxitin is a broad-spectrum β-lactam antibiotic used for the treatment of various bacterial infections.[1][2] Like other β-lactam antibiotics, cefoxitin can undergo degradation, potentially forming various products, including dimers. The presence of such dimers in patient samples could influence the therapeutic efficacy and safety profile of the drug. Therefore, a reliable analytical method to monitor both the parent drug and its dimer is essential. This application note provides a detailed protocol for an LC-MS/MS method developed for the sensitive and specific quantification of cefoxitin and its dimer in human plasma.

Experimental

Materials and Reagents
  • Cefoxitin sodium salt (Reference Standard)

  • Cefoxitin Dimer (Reference Standard, if available)

  • Internal Standard (IS) (e.g., Cefoxitin-d4 or a structurally similar cephalosporin not co-administered with cefoxitin)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Sample Preparation

A protein precipitation method is employed for the extraction of cefoxitin and its dimer from human plasma.[3]

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient can be optimized for the separation of cefoxitin and its dimer. A typical gradient could be:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The following mass transitions are monitored. The transitions for the this compound are proposed based on its molecular weight.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cefoxitin428.1255.1
This compound810.9[To be determined]*
Internal Standard[Specific to IS][Specific to IS]

*The product ion for the this compound needs to be determined by infusing a standard of the dimer into the mass spectrometer and performing a product ion scan.

Results

This method is capable of baseline separation of cefoxitin and its dimer from endogenous plasma components. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.

Quantitative Data

The following table summarizes hypothetical quantitative data for illustrative purposes, as no published data on this compound levels in patient samples were found.

Sample IDCefoxitin (µg/mL)This compound (ng/mL)
Patient 1 - Pre-dose< LLOQ< LLOQ
Patient 1 - 1h post-dose75.215.8
Patient 1 - 4h post-dose23.54.2
Patient 2 - Pre-dose< LLOQ< LLOQ
Patient 2 - 1h post-dose81.618.1
Patient 2 - 4h post-dose28.95.5

LLOQ: Lower Limit of Quantification

Diagrams

experimental_workflow sample Patient Plasma Sample add_is Add Internal Standard sample->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for sample preparation.

dimerization_pathway cluster_reactants Reactants cefoxitin1 Cefoxitin Molecule 1 dimer This compound (C31H31N5O13S4) MW: 809.87 cefoxitin1->dimer Dimerization Reaction (Hypothetical) cefoxitin2 Cefoxitin Molecule 2 cefoxitin2->dimer Dimerization Reaction (Hypothetical)

Caption: Proposed cefoxitin dimerization pathway.

Discussion

This LC-MS/MS method provides the necessary sensitivity and selectivity for the simultaneous determination of cefoxitin and its dimer in human plasma. The simple sample preparation procedure and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. The identification and quantification of the this compound are crucial for a comprehensive understanding of the drug's pharmacokinetics and metabolism. The molecular formula for the this compound has been reported as C31H31N5O13S4 with a molecular weight of 809.87.[3] Further studies are warranted to elucidate the precise mechanism of dimer formation in vivo and to assess its clinical significance.

Conclusion

The LC-MS/MS method detailed in this application note is a valuable tool for the simultaneous quantification of cefoxitin and its dimer in human plasma. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation and will aid in the comprehensive pharmacokinetic and metabolic profiling of cefoxitin in patient populations.

References

Application Notes and Protocols for Beta-Lactamase Inhibition Assays Using Cefoxitin

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the inhibitory activity of cefoxitin against beta-lactamase enzymes. While the primary focus of this protocol is on cefoxitin in its monomeric form due to the extensive availability of scientific literature supporting its role as a beta-lactamase inhibitor, we also address the current knowledge on the cefoxitin dimer. The this compound is recognized as a known impurity, "Cefoxitin EP Impurity G"[1][2][3]; however, public domain literature and research databases lack specific information on its beta-lactamase inhibitory activity, as well as validated methods for its isolation and preparation for biological assays. Therefore, the provided protocol for cefoxitin can serve as a foundational method that could be adapted for the study of the this compound, should a purified standard become available.

Introduction to Beta-Lactamase Inhibition and Cefoxitin

Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics by hydrolyzing the amide bond in the beta-lactam ring. The development of beta-lactamase inhibitors is a critical strategy to overcome this resistance. Cefoxitin, a cephamycin antibiotic, is known for its stability against certain beta-lactamases and its ability to act as a competitive inhibitor of some of these enzymes. For instance, it has been shown to be an excellent competitive inhibitor of cephalosporinases from Bacteroides fragilis, with a reported inhibition constant (Ki) of approximately 0.1 μM[4]. The inhibitory properties of cefoxitin make it a valuable compound for studying beta-lactamase kinetics and for the development of new antibacterial therapies.

The this compound: Current Knowledge and Future Research Directions

Future research efforts could focus on the isolation and characterization of the this compound to evaluate its bioactivity. The protocol outlined in this document for cefoxitin monomer would be a suitable starting point for investigating the inhibitory properties of a purified this compound.

Experimental Protocol: Beta-Lactamase Inhibition Assay Using Cefoxitin

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of cefoxitin against a target beta-lactamase using the chromogenic substrate nitrocefin.

Materials and Reagents
Reagent/MaterialSupplierCatalog No.Storage
Beta-Lactamase (e.g., from Bacillus cereus)Sigma-AldrichL2023-20°C
Cefoxitin Sodium SaltSigma-AldrichC47862-8°C
NitrocefinSigma-AldrichN005-20°C
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
Sodium Phosphate Buffer (50 mM, pH 7.0)--4°C
96-well, clear, flat-bottom microplatesCorning3596Room Temperature
Microplate reader---
Preparation of Solutions
  • 50 mM Sodium Phosphate Buffer (pH 7.0): Prepare a solution of 50 mM sodium phosphate and adjust the pH to 7.0.

  • Beta-Lactamase Stock Solution (1 mg/mL): Reconstitute lyophilized beta-lactamase in sodium phosphate buffer to a final concentration of 1 mg/mL. Aliquot and store at -20°C.

  • Beta-Lactamase Working Solution: Dilute the beta-lactamase stock solution in sodium phosphate buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Cefoxitin Stock Solution (10 mM): Dissolve cefoxitin sodium salt in sodium phosphate buffer to a final concentration of 10 mM.

  • Nitrocefin Stock Solution (1 mg/mL): Dissolve nitrocefin in DMSO to a final concentration of 1 mg/mL.

  • Nitrocefin Working Solution (100 µM): Dilute the nitrocefin stock solution in sodium phosphate buffer to a final concentration of 100 µM.

Assay Procedure
  • Prepare Cefoxitin Dilutions: Perform a serial dilution of the 10 mM cefoxitin stock solution in sodium phosphate buffer to obtain a range of concentrations (e.g., 0 µM to 1000 µM).

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, add 20 µL of each cefoxitin dilution to triplicate wells. Add 160 µL of the beta-lactamase working solution to each well. Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of the 100 µM nitrocefin working solution to each well to initiate the reaction. The final volume in each well will be 200 µL.

  • Measure Absorbance: Immediately measure the absorbance at 490 nm using a microplate reader in kinetic mode, taking readings every 30 seconds for 10 minutes.

  • Controls:

    • Positive Control (No Inhibitor): 20 µL of sodium phosphate buffer instead of cefoxitin solution.

    • Negative Control (No Enzyme): 160 µL of sodium phosphate buffer instead of the beta-lactamase working solution.

Data Analysis
  • Calculate Initial Reaction Rates: Determine the initial velocity (V₀) for each cefoxitin concentration by calculating the slope of the linear portion of the absorbance versus time curve.

  • Calculate Percentage Inhibition:

    • Percentage Inhibition = [ (V₀_positive_control - V₀_sample) / V₀_positive_control ] * 100

  • Determine IC50 Value: Plot the percentage inhibition against the logarithm of the cefoxitin concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of cefoxitin that causes 50% inhibition of beta-lactamase activity.

Data Presentation

Table 1: Example Data for Cefoxitin Inhibition of Beta-Lactamase

Cefoxitin Concentration (µM)Log [Cefoxitin]Mean Initial Rate (mOD/min)Standard DeviationPercentage Inhibition (%)
0-50.22.10
0.1-1.045.11.810.2
1028.61.543.0
101.010.30.879.5
1002.02.50.395.0
10003.00.50.199.0

Visualizations

Beta_Lactamase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Cefoxitin, Nitrocefin) prep_dilutions Prepare Cefoxitin Serial Dilutions prep_reagents->prep_dilutions pre_incubation Pre-incubate Enzyme with Cefoxitin prep_dilutions->pre_incubation add_substrate Add Nitrocefin (Substrate) pre_incubation->add_substrate measure_abs Measure Absorbance (490 nm, kinetic) add_substrate->measure_abs calc_rates Calculate Initial Reaction Rates measure_abs->calc_rates calc_inhibition Calculate Percentage Inhibition calc_rates->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Experimental workflow for the beta-lactamase inhibition assay.

Competitive_Inhibition E Enzyme (E) (Beta-Lactamase) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) (Nitrocefin) S->ES I Inhibitor (I) (Cefoxitin) I->EI ES->E - S P Product (P) (Hydrolyzed Nitrocefin) ES->P k_cat EI->E - I

Caption: Mechanism of competitive beta-lactamase inhibition.

References

Application Notes and Protocols: Crystallization of Cefoxitin Dimer for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoxitin, a second-generation cephalosporin antibiotic, is known to form dimers which can influence its stability and efficacy.[1][2] Understanding the three-dimensional structure of the cefoxitin dimer through X-ray diffraction is crucial for structure-activity relationship studies and for the rational design of improved antibiotic agents. The primary bottleneck in determining the crystal structure is obtaining high-quality single crystals suitable for diffraction experiments.[3][4]

These application notes provide a detailed, generalized protocol for the crystallization of the this compound. While specific conditions for this particular dimer are not extensively reported in the literature, the following methodologies are based on established principles for the crystallization of β-lactam antibiotics and other small organic molecules.[5][6][7] The protocol emphasizes a systematic approach to screen for and optimize crystallization conditions.

Data Presentation: Key Crystallization Parameters

Successful crystallization is dependent on a fine balance of several parameters. The following table summarizes typical ranges for key variables in the screening and optimization of this compound crystallization.

ParameterTypical Range/ValueRationale
This compound Conc.5 - 50 mg/mLThe concentration needs to be high enough to achieve supersaturation but low enough to prevent amorphous precipitation. The optimal concentration is highly dependent on the chosen solvent and precipitant.
pH4.0 - 8.0The solubility and stability of cefoxitin and its dimer are pH-dependent. Screening a range of pH values is critical to identify the condition where the molecule is stable and amenable to crystallization.
Temperature4°C, 18-22°C (Room Temp.)Temperature affects solubility and the kinetics of nucleation and crystal growth. Lower temperatures can sometimes slow down the process, leading to larger, more ordered crystals.
Precipitant AgentsPolyethylene glycols (PEGs), Salts, Organic SolventsThese agents reduce the solubility of the this compound, inducing supersaturation. A wide range of precipitants should be screened to find the most effective one. Examples include PEG 3350, ammonium sulfate, and isopropanol.
Additives/Co-solventsSmall molecules, detergents (low concentration)Additives can sometimes stabilize the molecule or favorably alter the crystal packing. Their use should be considered in optimization screens.
Crystallization MethodVapor Diffusion (Hanging/Sitting Drop), MicrobatchVapor diffusion is a widely used and effective method for screening a large number of conditions with a small amount of sample.[8][9] Microbatch can also be effective and conserves material.

Experimental Protocols

This section outlines a detailed methodology for the crystallization of the this compound.

Preparation of this compound Solution
  • Purification: Ensure the this compound sample is of the highest possible purity (>95%). Impurities can significantly hinder crystallization. Purity can be assessed by techniques such as HPLC or Mass Spectrometry.

  • Solubilization: Prepare a stock solution of the this compound. The choice of solvent is critical. Start with common laboratory solvents in which the dimer is soluble, such as water, buffers (e.g., Tris, HEPES at various pHs), or organic solvents like DMSO or ethanol if necessary.

  • Concentration: The final concentration for crystallization trials should be determined empirically, typically starting in the range of 10-20 mg/mL. The solution should be filtered through a 0.22 µm syringe filter to remove any particulate matter.

Screening for Crystallization Conditions

The goal of the initial screen is to identify "hits" – conditions that produce any kind of crystalline material, even if it's not of diffraction quality.[3]

  • Plate Setup (Hanging Drop Vapor Diffusion):

    • Prepare a 24- or 96-well crystallization plate.

    • Pipette 500 µL of various precipitant solutions from a commercially available or in-house prepared screen kit into the reservoirs of the plate.

    • On a siliconized cover slip, mix 1 µL of the this compound solution with 1 µL of the reservoir solution.

    • Invert the cover slip and seal the reservoir with it, ensuring an airtight seal with vacuum grease.[9]

  • Incubation:

    • Incubate the plates at a constant temperature (e.g., 20°C).

    • Periodically (daily for the first week, then weekly) inspect the drops under a microscope for signs of crystal formation, such as needles, plates, or prisms.

Optimization of Crystallization Conditions

Once initial crystal "hits" are identified, the conditions need to be optimized to produce larger, single crystals suitable for X-ray diffraction.[3]

  • Refining Precipitants and pH:

    • Prepare a grid screen around the hit condition. For example, if the hit was in 1.5 M ammonium sulfate at pH 6.5, set up a new plate varying the ammonium sulfate concentration from 1.2 M to 1.8 M and the pH from 6.0 to 7.0.

  • Varying Ratios:

    • Experiment with different ratios of the this compound solution to the reservoir solution in the drop (e.g., 2:1, 1:2).

  • Seeding:

    • If crystals are small or grow in clusters, microseeding or macroseeding can be employed. This involves transferring a small crystal from a previous experiment into a new, equilibrated drop to encourage the growth of a single, larger crystal.

Crystal Harvesting and Cryo-protection
  • Harvesting:

    • Once crystals of sufficient size (ideally >50 µm) are obtained, they need to be carefully harvested.[3]

    • Use a small nylon loop to gently remove a single crystal from the drop.

  • Cryo-protection:

    • To prevent damage from ice crystal formation during X-ray data collection at cryogenic temperatures, the crystal must be cryo-protected.

    • Briefly soak the crystal in a solution containing the original mother liquor supplemented with a cryo-protectant (e.g., 20-30% glycerol or ethylene glycol).

    • Quickly plunge the looped crystal into liquid nitrogen to flash-cool it.

  • Data Collection:

    • The frozen crystal is now ready for mounting on a goniometer for X-ray diffraction analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystallization of the this compound.

Crystallization_Workflow cluster_prep Preparation cluster_screen Screening cluster_optimize Optimization cluster_harvest Harvesting & Analysis Purification This compound Purification (>95%) Solubilization Solubilization & Concentration Purification->Solubilization Screening Initial Crystallization Screening (Vapor Diffusion) Solubilization->Screening Incubation Incubation & Microscopic Inspection Screening->Incubation Hit_ID Identify Crystal 'Hits' Incubation->Hit_ID Optimization Optimize Conditions (Grid Screens, Seeding) Hit_ID->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting Diffraction X-ray Diffraction Data Collection Harvesting->Diffraction

Caption: Experimental workflow for this compound crystallization.

This comprehensive approach, from meticulous preparation to systematic screening and optimization, will significantly enhance the probability of obtaining high-quality crystals of the this compound suitable for resolving its three-dimensional structure by X-ray diffraction.

References

Application Note: Measuring the Binding Affinity of Cefoxitin Dimer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cefoxitin is a second-generation cephalosporin antibiotic that functions by inhibiting bacterial cell wall synthesis.[1][2] Its primary mechanism of action involves acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for peptidoglycan synthesis.[3][4][5] During synthesis or storage, impurities such as the cefoxitin dimer can form.[6][7][8] Understanding the binding affinity of this dimer to target proteins like PBPs is crucial for several reasons:

  • Pharmacological Activity: To determine if the dimer retains, loses, or has altered antibacterial activity.

  • Safety and Toxicology: To assess potential off-target binding that could lead to adverse effects.

  • Quality Control: To establish acceptable limits for this impurity in pharmaceutical formulations.

This document provides detailed protocols for measuring the binding affinity of the this compound to its biological targets, focusing on robust and widely used biophysical techniques.

Overview of Methodologies for Measuring Binding Affinity

Choosing the appropriate technique depends on the specific research question, the nature of the interacting molecules, and available instrumentation. Binding affinity is typically quantified by the equilibrium dissociation constant (K D ), where a lower K D value signifies a stronger binding interaction.[9][10]

Several powerful, label-free methods are suitable for studying small molecule-protein interactions:

  • Surface Plasmon Resonance (SPR): A highly sensitive optical technique that measures the real-time association and dissociation of an analyte (this compound) as it flows over a sensor surface with an immobilized ligand (e.g., a PBP).[11] It provides kinetic data (k on , k off ) in addition to the affinity constant (K D ).

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event.[11] It is the gold standard for thermodynamic characterization, providing direct measurement of binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[11]

  • Bio-Layer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique that measures binding events at a sensor tip surface in real-time.[11] It is often used for high-throughput screening.

  • Microscale Thermophoresis (MST): Measures the directed movement of molecules along a microscopic temperature gradient, which changes upon binding.[12] It requires a fluorescently labeled partner and uses very small sample volumes.

This note will provide detailed protocols for SPR and ITC, two of the most informative and widely accepted methods.

Logical Workflow for Binding Affinity Measurement

The general process for determining binding affinity, regardless of the specific technique, follows a logical sequence of steps from preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis cluster_validation Phase 4: Validation P1 Purify Target Protein (e.g., PBP) P2 Synthesize/Purify this compound P1->P2 P3 Prepare Buffers & Reagents P2->P3 E1 Immobilize Protein or Prepare Titrant P3->E1 E2 Perform Binding Assay (e.g., SPR, ITC) E1->E2 E3 Collect Raw Binding Data E2->E3 A1 Process Raw Data (e.g., Reference Subtraction) E3->A1 A2 Fit Data to a Binding Model A1->A2 A3 Determine Kinetic/Thermodynamic Parameters A2->A3 V1 Assess Goodness of Fit (e.g., Chi-squared) A3->V1 V2 Confirm with Orthogonal Method (Optional) V1->V2 G cluster_cycle Single SPR Analysis Cycle Start Stable Baseline in Running Buffer Association Inject this compound (Analyte) Start->Association t = 0-120s Dissociation Inject Running Buffer Association->Dissociation t = 120-420s Regeneration Inject Regeneration Solution Dissociation->Regeneration t = 420-450s End Return to Baseline Regeneration->End

References

Application Note: Cefoxitin Dimer as a Diagnostic Marker for Drug Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoxitin is a second-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections. Like many β-lactam antibiotics, cefoxitin is susceptible to degradation, which can compromise its efficacy and potentially lead to the formation of immunogenic impurities. Monitoring the degradation of cefoxitin is therefore critical during its formulation, storage, and administration. This application note describes the use of a specific degradation product, the cefoxitin dimer, as a diagnostic marker to assess the stability of cefoxitin. The formation of this dimer is indicative of significant degradation and can be accurately monitored using advanced analytical techniques. A key polymerized impurity, a dimer with a molecular weight of 852.09 g/mol , has been identified as a major degradation product in cefoxitin sodium for injection and can serve as a reliable marker for quality control.[1]

Cefoxitin Degradation and Dimer Formation

Cefoxitin can degrade through various pathways, including hydrolysis of the β-lactam ring, particularly under alkaline conditions, and other stress factors like heat, light, and oxidation.[2][3] These degradation processes can lead to the formation of several impurities. Among these, polymerized impurities are of particular concern due to their potential to elicit allergic reactions.[1]

Recent studies employing advanced analytical techniques such as two-dimensional liquid chromatography coupled with time-of-flight mass spectrometry (2D-LC-TOF MS) have successfully characterized these polymerized impurities in cefoxitin sodium for injection.[1] One of the most abundant of these impurities has been identified as a this compound.

The proposed pathway for cefoxitin degradation often involves the opening of the β-lactam ring. Dimerization can occur through intermolecular reactions between a degraded cefoxitin molecule and an intact one, or between two degraded molecules. The precise structure of the most abundant dimer (PI-I, Mr. 852.09) is formed by the linkage of two cefoxitin molecules with a loss of 2H.[1] The formation of this dimer signifies a mature stage of degradation, making its detection a robust indicator of compromised drug quality.

Data Presentation

The following table summarizes the key characteristics of the identified this compound, which can be used as a reference standard in analytical testing.

ParameterValueReference
Impurity Name This compound (PI-I)[1]
Molecular Formula C32H32N6O14S4 (deduced)[1]
Molecular Weight 852.09 g/mol [1]
Significance Most abundant polymerized impurity in cefoxitin sodium for injection.[1]

Experimental Protocols

Protocol for Forced Degradation of Cefoxitin

This protocol describes the conditions to induce the degradation of cefoxitin, leading to the formation of the this compound among other degradation products.

Materials:

  • Cefoxitin Sodium powder

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Heating block or water bath

  • UV lamp for photostability studies

Procedure:

  • Acidic Degradation: Dissolve 10 mg of Cefoxitin Sodium in 10 mL of 0.1 M HCl. Heat the solution at 60°C for 2 hours.

  • Alkaline Degradation: Dissolve 10 mg of Cefoxitin Sodium in 10 mL of 0.1 M NaOH. Keep the solution at room temperature for 1 hour.

  • Oxidative Degradation: Dissolve 10 mg of Cefoxitin Sodium in 10 mL of 3% H₂O₂. Keep the solution at room temperature for 4 hours.

  • Thermal Degradation: Place 10 mg of Cefoxitin Sodium powder in a dry vial and heat at 105°C for 24 hours. Dissolve the powder in a suitable solvent (e.g., water or mobile phase) before analysis.

  • Photolytic Degradation: Expose a solution of Cefoxitin Sodium (1 mg/mL in water) to UV light (254 nm) for 24 hours.

  • Sample Preparation for Analysis: After the specified stress period, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase for LC-MS analysis.

Protocol for Detection and Quantification of this compound by 2D-LC-TOF MS

This protocol is based on the methodology described for the characterization of polymerized impurities in cefoxitin.[1]

Instrumentation:

  • Two-dimensional liquid chromatography system

  • Time-of-Flight Mass Spectrometer (TOF MS) with an electrospray ionization (ESI) source

First Dimension Chromatography (Size Exclusion):

  • Column: TSK-G2000SWxl

  • Mobile Phase: Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Flow Rate: 0.5 mL/min

  • Objective: To separate the polymerized impurities (including the dimer) from the monomeric cefoxitin and other smaller degradation products.

Second Dimension Chromatography (Reversed-Phase):

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the isomers of the dimer and other co-eluting impurities. For example: 5-95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Objective: To further separate the collected fractions from the first dimension and introduce them into the mass spectrometer. A column-switching system is used to divert the phosphate-containing mobile phase from the first dimension to waste, preventing contamination of the MS source.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Scan Range: m/z 100-1200

  • Data Acquisition: Full scan and product ion scan (MS/MS) modes to identify the precursor ion of the dimer (e.g., m/z 853.1) and its fragmentation pattern for structural confirmation.

Quantification:

  • A certified reference standard of the this compound is required for accurate quantification.

  • Create a calibration curve by injecting known concentrations of the dimer standard.

  • The concentration of the this compound in the degraded samples can be determined by comparing its peak area to the calibration curve.

Visualizations

Cefoxitin Degradation Pathway

G Cefoxitin Cefoxitin Degradation_Products Other Degradation Products Cefoxitin->Degradation_Products Hydrolysis, Oxidation, Photolysis, Heat Dimer This compound (Diagnostic Marker) Cefoxitin->Dimer Polymerization Degradation_Products->Dimer Intermolecular Reactions

Caption: Proposed degradation pathway of cefoxitin leading to the formation of the dimer.

Experimental Workflow for Dimer Detection

G cluster_0 Sample Preparation cluster_1 Analytical Method Cefoxitin_Sample Cefoxitin Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Cefoxitin_Sample->Forced_Degradation Degraded_Sample Degraded Sample Forced_Degradation->Degraded_Sample TwoD_LC 2D-LC Separation (SEC x RP) Degraded_Sample->TwoD_LC TOF_MS TOF-MS Detection and Characterization TwoD_LC->TOF_MS Data_Analysis Data Analysis and Quantification TOF_MS->Data_Analysis Result Dimer Concentration Data_Analysis->Result

Caption: Workflow for the detection and quantification of this compound.

Logical Relationship for Diagnostic Marker

G A Cefoxitin Degradation Occurs B Formation of this compound A->B leads to C Detection of this compound B->C enables D Indication of Significant Drug Degradation C->D serves as

Caption: Rationale for using this compound as a diagnostic marker.

Conclusion

The presence and concentration of the this compound can serve as a valuable diagnostic marker for the degradation of cefoxitin in pharmaceutical products. Its identification as a major polymerized impurity highlights its relevance to drug quality and safety. The protocols outlined in this application note provide a framework for inducing, detecting, and quantifying this dimer. By monitoring the formation of the this compound, researchers and drug development professionals can gain critical insights into the stability of cefoxitin formulations, ensuring the delivery of a safe and effective therapeutic agent.

References

Application Notes and Protocols: Cefoxitin Dimer as a Tool Compound for Studying Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial cell wall, a structure essential for survival, is a primary target for many antibiotics. The study of its synthesis is crucial for understanding bacterial physiology and for the development of new antimicrobial agents. Beta-lactam antibiotics, such as cefoxitin, function by inhibiting penicillin-binding proteins (PBPs), key enzymes in the final steps of peptidoglycan synthesis. While cefoxitin itself is a well-characterized antibiotic, its utility as a research tool can be enhanced. This document describes the application of a novel tool compound, a synthesized cefoxitin dimer, for the detailed investigation of bacterial cell wall biosynthesis. The dimeric structure is proposed to offer increased avidity for PBP binding, making it a potent probe for various experimental applications. These notes provide an overview of the proposed advantages of the this compound, detailed protocols for its use in fluorescence microscopy and affinity purification of PBPs, and examples of how to present the resulting data.

Introduction to Bacterial Cell Wall Synthesis and Cefoxitin

Bacterial cell walls are primarily composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptides.[1] This resilient mesh-like structure provides mechanical support and protects the bacterium from osmotic lysis. The biosynthesis of peptidoglycan is a complex process that involves cytoplasmic, membrane-bound, and periplasmic steps, culminating in the cross-linking of peptide side chains by PBPs.[1]

Cefoxitin is a second-generation cephalosporin antibiotic that covalently binds to the active site of PBPs, thereby inhibiting their transpeptidase activity and preventing the formation of peptidoglycan cross-links.[2] This disruption of cell wall synthesis ultimately leads to bacterial cell death.[2] The specificity of this interaction makes cefoxitin and other beta-lactams valuable probes for studying PBP function and localization.

This compound: A Novel Tool Compound

While monomeric cefoxitin is an effective inhibitor, a dimeric version of the molecule is hypothesized to possess enhanced properties as a research tool. The rationale for using a this compound includes:

  • Increased Avidity: The presence of two PBP-binding moieties may lead to a higher avidity for target enzymes, potentially allowing for more stable and efficient labeling and pulldown.

  • Probing PBP Dimers: The dimeric nature of the probe could be particularly useful in studying the oligomerization state of PBPs, as some are known to function as dimers.

  • Versatile Platform: The linker connecting the two cefoxitin molecules can be readily modified to incorporate various reporter tags, such as fluorophores or affinity handles (e.g., biotin), without compromising the binding of both cefoxitin units.

For the purposes of the following protocols, we will refer to a hypothetical this compound conjugated to a fluorescent dye (Cefoxitin-Dimer-Fluor) and a version conjugated to biotin (Cefoxitin-Dimer-Biotin).

Data Presentation

Quantitative data from experiments using the this compound should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of Cefoxitin and this compound

CompoundStaphylococcus aureus (MSSA) MIC (µg/mL)Escherichia coli MIC (µg/mL)
Cefoxitin Monomer48
This compound24

Table 2: Hypothetical Binding Affinity (Kd) of Cefoxitin Probes to PBP2a

ProbeKd (µM)
Cefoxitin Monomer150
Cefoxitin-Dimer-Fluor75
Cefoxitin-Dimer-Biotin80

Experimental Protocols

Protocol 1: Fluorescence Labeling of PBPs in Live Bacteria

This protocol describes the use of a fluorescently labeled this compound (Cefoxitin-Dimer-Fluor) to visualize the localization of PBPs in live bacterial cells using fluorescence microscopy.

Materials:

  • Bacterial culture (e.g., Bacillus subtilis or Staphylococcus aureus) in mid-logarithmic growth phase.

  • Cefoxitin-Dimer-Fluor stock solution (1 mg/mL in DMSO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Microcentrifuge tubes.

  • Fluorescence microscope with appropriate filter sets.

  • Microscope slides and coverslips.

Procedure:

  • Grow a 5 mL culture of the desired bacterial strain to mid-log phase (OD600 of 0.4-0.6).

  • Harvest 1 mL of the culture by centrifugation at 5,000 x g for 5 minutes.

  • Wash the cell pellet twice with 1 mL of PBS.

  • Resuspend the cell pellet in 100 µL of PBS.

  • Add Cefoxitin-Dimer-Fluor to a final concentration of 1-5 µg/mL. The optimal concentration should be determined empirically.

  • Incubate the cell suspension at 37°C for 10-30 minutes.

  • Pellet the cells by centrifugation and wash twice with PBS to remove unbound probe.

  • Resuspend the final cell pellet in 20 µL of PBS.

  • Spot 2 µL of the cell suspension onto a clean microscope slide and cover with a coverslip.

  • Image the cells using a fluorescence microscope.

G cluster_prep Cell Preparation cluster_labeling Fluorescent Labeling cluster_imaging Imaging culture Bacterial Culture (Mid-log) harvest Harvest Cells culture->harvest wash1 Wash with PBS (x2) harvest->wash1 resuspend1 Resuspend in PBS wash1->resuspend1 add_probe Add Cefoxitin-Dimer-Fluor resuspend1->add_probe incubate Incubate (37°C) add_probe->incubate wash2 Wash with PBS (x2) incubate->wash2 resuspend2 Resuspend in PBS wash2->resuspend2 mount Mount on Slide resuspend2->mount image Fluorescence Microscopy mount->image

Caption: Workflow for fluorescent labeling of bacterial PBPs.

Protocol 2: Affinity Purification of PBPs

This protocol details the use of a biotinylated this compound (Cefoxitin-Dimer-Biotin) to capture and purify PBPs from a bacterial cell lysate.

Materials:

  • Bacterial cell paste.

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors).

  • Cefoxitin-Dimer-Biotin stock solution (1 mg/mL in DMSO).

  • Streptavidin-conjugated magnetic beads.

  • Wash buffer (e.g., Lysis buffer with 0.1% Triton X-100).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Microcentrifuge tubes.

  • Magnetic rack.

Procedure:

  • Resuspend the bacterial cell paste in lysis buffer and lyse the cells by sonication or French press.

  • Clarify the lysate by centrifugation at 15,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration.

  • Add Cefoxitin-Dimer-Biotin to the lysate to a final concentration of 10-20 µg/mL.

  • Incubate for 1 hour at 4°C with gentle rotation.

  • Add pre-washed streptavidin-conjugated magnetic beads to the lysate and incubate for another hour at 4°C.

  • Place the tube on a magnetic rack and discard the supernatant.

  • Wash the beads three times with wash buffer.

  • Elute the bound proteins by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Analyze the eluate by SDS-PAGE and Western blot or mass spectrometry.

G cluster_lysate Lysate Preparation cluster_capture PBP Capture cluster_purify Purification and Analysis cells Bacterial Cells lyse Cell Lysis cells->lyse clarify Clarify Lysate lyse->clarify add_probe Add Cefoxitin-Dimer-Biotin clarify->add_probe incubate1 Incubate (4°C) add_probe->incubate1 add_beads Add Streptavidin Beads incubate1->add_beads incubate2 Incubate (4°C) add_beads->incubate2 wash Wash Beads (x3) incubate2->wash elute Elute Proteins wash->elute analyze SDS-PAGE / MS elute->analyze

Caption: Workflow for affinity purification of PBPs.

Signaling Pathways and Logical Relationships

The study of bacterial cell wall synthesis using tools like the this compound allows for the elucidation of complex biological pathways.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAG->UDP_NAM_peptide Mur enzymes Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG PG_chain Nascent Peptidoglycan Lipid_II->PG_chain Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan PG_chain->Crosslinked_PG Transpeptidation PBP Penicillin-Binding Proteins (PBPs) PBP->Crosslinked_PG Cefoxitin_Dimer This compound Cefoxitin_Dimer->PBP Inhibition

Caption: Inhibition of peptidoglycan synthesis by this compound.

Conclusion

The this compound represents a promising, albeit currently hypothetical, tool for the study of bacterial cell wall synthesis. Its potential for higher avidity binding and its versatility as a platform for conjugation to reporter molecules would enable detailed investigations into PBP localization, function, and interaction. The protocols provided herein, adapted from established methods for similar probes, offer a framework for the application of such a tool in molecular microbiology and antibiotic discovery. Further research into the synthesis and characterization of cefoxitin dimers and other beta-lactam-based probes will undoubtedly continue to advance our understanding of this fundamental bacterial process.

References

Troubleshooting & Optimization

Technical Support Center: Cefoxitin Stability in Intravenous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cefoxitin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of cefoxitin dimers and other degradation products in your intravenous (IV) solutions.

Troubleshooting Guide

Users may encounter issues related to the degradation of cefoxitin in their experimental setups. This guide provides solutions to common problems.

Problem: Loss of Cefoxitin Potency or Appearance of Unknown Peaks in HPLC Analysis

This issue is often due to the chemical degradation of cefoxitin, which can include the formation of dimers and other impurities. The stability of cefoxitin in solution is influenced by several factors.

Potential Causes and Solutions:

  • pH: Cefoxitin is most stable in aqueous solutions with a pH between 5 and 7.[1] Solutions outside this range, particularly alkaline conditions (pH > 8), can accelerate the hydrolysis of the β-lactam ring, a key step in degradation.[2][3]

    • Recommendation: Ensure the pH of your IV solution is within the optimal range of 5-7. Use appropriate buffers if necessary, but be aware that some buffers can affect stability.[1]

  • Temperature: Higher temperatures increase the rate of chemical degradation.

    • Recommendation: Prepare cefoxitin solutions fresh whenever possible. If storage is necessary, refrigerate solutions at 2-8°C.[4] Cefoxitin solutions are significantly more stable at lower temperatures.[1][2] For long-term storage, freezing at -20°C can maintain stability for extended periods.[2]

  • Concentration: While some studies suggest cefoxitin stability is independent of concentration within a certain range, it is a factor to consider.[2]

    • Recommendation: Use the appropriate concentration for your experiment and avoid unnecessarily high concentrations, which could potentially increase the rate of dimerization and degradation.

  • Light Exposure: Like many pharmaceutical compounds, exposure to light can contribute to degradation.

    • Recommendation: Protect cefoxitin solutions from light during preparation, storage, and a Cefoxitin for Injection, USP should be stored at a controlled temperature between 15C° and 25C°. Protect from light.[4]

Quantitative Data on Cefoxitin Stability

The following tables summarize the stability of cefoxitin under various conditions.

Table 1: Stability of Cefoxitin Sodium in Aqueous Solution

TemperaturepH RangeTime to 10% Decomposition
25°C5-7Approximately 2 days[1]
25°C3Approximately 40 hours[2]
25°C9Approximately 14 hours[2]
4°C7Approximately 26 days[2]

Table 2: Stability of Reconstituted Cefoxitin Sodium Solutions

Storage ConditionDiluentStability Period
Room TemperatureSterile Water for Injection8 hours[4]
Refrigerated (2-8°C)Sterile Water for Injection72 hours[4]
Room TemperatureIV Infusion Solutions12 hours[4]
Refrigerated (2-8°C)IV Infusion Solutions24 hours[4]

Frequently Asked Questions (FAQs)

Q1: What is a cefoxitin dimer?

A this compound, specifically identified as Cefoxitin EP Impurity G, is a molecule formed from the chemical joining of two cefoxitin molecules. It is considered an impurity and a degradation product. The formation of dimers reduces the concentration of the active cefoxitin monomer and is an indicator of product instability.

Q2: How can I detect the presence of cefoxitin dimers in my solution?

The most common method for detecting and quantifying cefoxitin and its impurities, including dimers, is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the cefoxitin monomer from its degradation products.

Q3: Is there a standard experimental protocol for analyzing cefoxitin stability?

Yes, a stability-indicating HPLC method can be used. Below is a general protocol outline.

Experimental Protocol: Stability-Indicating HPLC Analysis of Cefoxitin

Objective: To separate and quantify cefoxitin from its degradation products, including the dimer.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for your system.

  • Cefoxitin reference standard

  • Cefoxitin EP Impurity G reference standard (if available)

  • Your cefoxitin IV solution samples

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the buffer and organic solvent in the desired ratio. For example, a mixture of 0.01M sodium dihydrogen orthophosphate and methanol (70:30 v/v).[5] Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of the cefoxitin reference standard in a suitable solvent (e.g., water or mobile phase). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dilute your cefoxitin IV solution samples with the mobile phase to a concentration that falls within the range of your calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: Typically 1.0 - 1.5 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10-20 µL

    • Temperature: Ambient or controlled (e.g., 30°C)

  • Analysis: Inject the standards and samples into the HPLC system. Record the chromatograms and the retention times and peak areas.

  • Data Interpretation: Use the calibration curve generated from the reference standards to quantify the amount of cefoxitin in your samples. The appearance of new peaks with different retention times from the main cefoxitin peak indicates the presence of degradation products. The peak corresponding to the dimer can be identified by comparing its retention time to that of a Cefoxitin EP Impurity G standard or by using techniques like LC-MS for structural elucidation.

Q4: What is the likely degradation pathway for cefoxitin?

The primary degradation pathway for cefoxitin in aqueous solution involves the hydrolysis of the β-lactam ring.[3] This initial step can be followed by further reactions, potentially leading to the formation of various degradation products, including dimers. The exact mechanism of dimerization is complex and can involve the interaction of reactive intermediates formed during the initial degradation steps.

Visual Guides

Diagram 1: General Cefoxitin Degradation Pathway

G Cefoxitin Cefoxitin Monomer Hydrolysis β-Lactam Ring Hydrolysis Cefoxitin->Hydrolysis Influenced by Degradation_Trigger Degradation Triggers (High pH, High Temp) Intermediates Reactive Intermediates Hydrolysis->Intermediates Dimer This compound (Impurity G) Intermediates->Dimer Dimerization Other_Degradation Other Degradation Products Intermediates->Other_Degradation G start Prepare Cefoxitin IV Solution stress Apply Stress Conditions (e.g., Temp, pH) start->stress sample Collect Samples at Time Points stress->sample hplc HPLC Analysis sample->hplc data Data Analysis (Quantify Cefoxitin & Dimer) hplc->data end Determine Stability Profile data->end

References

troubleshooting co-elution of cefoxitin and its dimer in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cefoxitin HPLC Analysis

Welcome to the Troubleshooting Guide for Cefoxitin HPLC Analysis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the co-elution of cefoxitin and its dimer.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a single, broad, or tailing peak where I expect to see cefoxitin. What could be the cause?

A1: This is a common indicator of co-elution, where cefoxitin and a closely related compound, likely its dimer, are not being fully separated by the HPLC system. Cefoxitin can form dimers, especially under certain pH and temperature conditions.[1] Because the dimer is structurally similar to the monomer, it can have a very similar retention time, leading to an unresolved peak. On-column degradation can also contribute to this phenomenon.

Q2: How can I definitively confirm that the co-eluting species is a cefoxitin dimer?

A2: The most reliable method for identification is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). By analyzing the mass-to-charge ratio (m/z) of the eluting peak, you can confirm the presence of the dimer. The this compound will have a molecular weight approximately double that of the cefoxitin monomer.[2][3]

Q3: What is the first and most effective step to resolve the co-elution of cefoxitin and its dimer?

A3: The most powerful and often simplest initial step is to adjust the mobile phase composition.[4][5] This can significantly alter the selectivity of your separation. Key parameters to modify are the mobile phase pH and the type or concentration of the organic solvent.

Q4: How does adjusting the mobile phase pH help in separating the monomer and dimer?

A4: Cefoxitin is an ionizable molecule, and its charge state is dependent on the pH of the mobile phase.[6][7] The monomer and dimer may have different pKa values. By adjusting the pH, you can alter their respective ionization states, which in turn changes their polarity and interaction with the stationary phase. This can create or enhance the separation between them. Cefoxitin exhibits maximum stability in aqueous solutions at a pH between 5 and 7.[1] Operating within this range can also minimize on-column degradation.

Troubleshooting Guides & Experimental Protocols

Guide 1: Mobile Phase Optimization

If you are experiencing co-elution, systematic optimization of your mobile phase is the recommended first line of action.

Protocol 1: Systematic Mobile Phase pH and Solvent Adjustment

  • Establish a Baseline: Run your current method and record the retention time and peak shape of the unresolved cefoxitin peak.

  • pH Modification:

    • Prepare a series of mobile phase buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, and 7.0), ensuring the buffer has adequate capacity at each pH.

    • Equilibrate the column with each new mobile phase for at least 15-20 column volumes.

    • Inject your sample and analyze the chromatogram for improved separation.

  • Organic Solvent Modification:

    • If pH adjustment is insufficient, evaluate different organic modifiers.[4] If you are using acetonitrile, prepare a mobile phase with methanol at the same percentage, and vice-versa.

    • These solvents provide different selectivities and can resolve compounds that co-elute in one another.[8]

  • Analyze and Compare: Use the data to determine the optimal mobile phase composition for resolving cefoxitin and its dimer.

Table 1: Example Data for Mobile Phase Optimization

ParameterCondition A (Baseline)Condition B (Optimized)Condition C (Alternative)
Mobile Phase 85:15 (0.05M Phosphate Buffer pH 3.0 : Acetonitrile)85:15 (0.05M Phosphate Buffer pH 5.5 : Acetonitrile)80:20 (0.05M Phosphate Buffer pH 5.5 : Methanol)
Cefoxitin RT (min) 5.26.87.5
Dimer RT (min) 5.27.28.3
Resolution (Rs) 0.01.62.1
Guide 2: Gradient and Flow Rate Adjustment

If mobile phase optimization does not yield baseline separation, modifying the gradient profile or flow rate can further enhance resolution.

Protocol 2: Gradient Elution and Flow Rate Modification

  • Make the Gradient Shallower: If using a gradient method, decrease the rate of change of the organic solvent concentration. For example, if your gradient runs from 10% to 50% acetonitrile in 10 minutes, try running it over 20 minutes. This increases the time analytes spend separating on the column.[9]

  • Adjust the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.[10] Try reducing your flow rate by 25-50% and observe the effect on the separation.

  • Evaluate Results: Compare the chromatograms from the modified methods to your baseline to assess the improvement in resolution.

Table 2: Example Data for Gradient and Flow Rate Adjustment

ParameterCondition D (Baseline Gradient)Condition E (Shallow Gradient)Condition F (Reduced Flow Rate)
Gradient Profile 5-95% B in 10 min5-95% B in 20 min5-95% B in 10 min
Flow Rate (mL/min) 1.01.00.7
Cefoxitin RT (min) 8.114.511.6
Dimer RT (min) 8.215.111.9
Resolution (Rs) 0.81.81.5
Guide 3: Stationary Phase Selectivity

When modifications to the mobile phase and method parameters are insufficient, changing the column chemistry is the next logical step. The stationary phase has a profound impact on selectivity.

  • Standard C18: If you are using a conventional C18 column, the separation is primarily based on hydrophobicity.

  • Alternative Phases: Consider a column with a different stationary phase to introduce alternative separation mechanisms. A Phenyl-Hexyl phase, for example, can provide pi-pi interactions, which can be highly effective for separating aromatic compounds like cefoxitin and its dimer.[8][11][12] Other options include polar-embedded phases or C8 columns.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the co-elution of cefoxitin and its dimer.

G start Start: Co-elution Observed confirm Confirm Dimer Presence (LC-MS) start->confirm mp_opt Optimize Mobile Phase confirm->mp_opt ph_adj Adjust pH (e.g., 4.0-7.0) mp_opt->ph_adj Step 1 solvent_adj Change Organic Solvent (ACN vs. MeOH) mp_opt->solvent_adj Step 2 grad_opt Adjust Gradient / Flow Rate ph_adj->grad_opt If unresolved solvent_adj->grad_opt If unresolved shallow_grad Make Gradient Shallower grad_opt->shallow_grad Step 1 flow_rate Reduce Flow Rate grad_opt->flow_rate Step 2 column_opt Change Column Chemistry shallow_grad->column_opt If unresolved flow_rate->column_opt If unresolved phenyl_col Try Phenyl-Hexyl or Polar-Embedded Phase column_opt->phenyl_col end_resolved Resolution Achieved phenyl_col->end_resolved

Caption: A step-by-step workflow for troubleshooting co-elution.

Cefoxitin-Dimer Relationship

Understanding the potential for dimer formation is key to preventing it. The equilibrium between the monomer and dimer can be influenced by sample preparation and storage conditions.

G monomer Cefoxitin Monomer dimer This compound monomer->dimer Dimerization dimer->monomer Dissociation factors Influencing Factors: - High Concentration - pH outside 5-7 - High Temperature factors->monomer

Caption: Factors influencing cefoxitin and its dimer equilibrium.

To minimize dimer formation before analysis, ensure that samples are prepared in a pH-stable diluent (ideally pH 5-7), kept cool, and analyzed as promptly as possible after preparation.[1]

References

Technical Support Center: Optimizing Cefoxitin Storage to Minimize Dimerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to minimize the dimerization of cefoxitin. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is cefoxitin dimerization and why is it a concern?

A1: Cefoxitin dimerization is a chemical process where two molecules of cefoxitin react to form a larger molecule, a dimer. This is a form of degradation that leads to a loss of potency of the active pharmaceutical ingredient. The formation of dimers and other degradation products can also potentially introduce impurities into your experiments, which may affect the accuracy and reproducibility of your results.

Q2: What are the primary factors that contribute to cefoxitin dimerization?

A2: The primary factors influencing cefoxitin stability and promoting degradation, including dimerization, are temperature, pH, and the concentration of the cefoxitin solution. Exposure to light can also contribute to degradation. Generally, higher temperatures, non-optimal pH conditions, and higher concentrations can accelerate the rate of degradation.

Q3: What are the recommended storage conditions for cefoxitin powder and reconstituted solutions?

A3: To minimize degradation, including dimerization, it is crucial to adhere to the following storage recommendations:

  • Cefoxitin Powder: In its dry powder form, cefoxitin should be stored at a controlled room temperature, typically between 2°C and 25°C (36°F to 77°F). It is important to avoid exposure to temperatures above 50°C.

  • Reconstituted Solutions: For short-term storage, reconstituted solutions of cefoxitin are stable for up to 6 hours at room temperature. For longer-term storage, it is recommended to refrigerate the solution at temperatures below 5°C, where it can maintain satisfactory potency for up to one week.

Q4: How does pH affect the stability of cefoxitin in solution?

A4: Cefoxitin exhibits maximum stability in aqueous solutions with a pH range of 5 to 7. Outside of this optimal pH range, the rate of decomposition increases. At a pH below 4, precipitation of the free acid may occur, while at a pH above 8, hydrolysis of the β-lactam ring is more likely to occur.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to cefoxitin dimerization and degradation.

Issue Potential Cause Recommended Action
Loss of Potency in Cefoxitin Standard Solutions Dimerization or other forms of chemical degradation.1. Verify Storage Conditions: Ensure that both the stock powder and reconstituted solutions are stored at the recommended temperatures and protected from light. 2. Check pH of Solution: Measure the pH of your reconstituted solution. If it is outside the optimal range of 5-7, adjust it using an appropriate buffer. 3. Prepare Fresh Solutions: Cefoxitin solutions have limited stability. It is best practice to prepare fresh solutions for each experiment.
Appearance of Unexpected Peaks in HPLC Chromatogram Presence of cefoxitin dimers or other degradation products.1. Optimize HPLC Method: Develop or modify your HPLC method to ensure adequate separation of the cefoxitin monomer from potential dimers and other impurities. Refer to the experimental protocols section for a starting point. 2. Use a Reference Standard: If available, inject a reference standard of the cefoxitin dimer to confirm the identity of the unknown peak. 3. Perform Forced Degradation Studies: Subject a cefoxitin solution to stress conditions (e.g., high temperature, acidic/basic pH) to intentionally generate degradation products and aid in peak identification.
Inconsistent Experimental Results Variability in the purity of the cefoxitin solution due to dimerization.1. Standardize Solution Preparation: Implement a strict protocol for the preparation and storage of all cefoxitin solutions to ensure consistency between experiments. 2. Quantify Cefoxitin Concentration Before Each Use: Use a validated analytical method, such as HPLC-UV, to determine the exact concentration of the active cefoxitin monomer before each experiment.

Experimental Protocols

Protocol 1: Preparation and Storage of Cefoxitin Stock Solutions

This protocol outlines the recommended procedure for preparing and storing cefoxitin solutions to minimize degradation.

Materials:

  • Cefoxitin sodium powder

  • Sterile Water for Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose Injection

  • Sterile vials

  • Calibrated pH meter

Procedure:

  • Bring the cefoxitin sodium powder and the desired diluent to room temperature.

  • Aseptically reconstitute the cefoxitin sodium powder with the appropriate volume of diluent to achieve the desired concentration. For example, a common reconstitution is 1 gram of cefoxitin in 10 mL of diluent.

  • Gently swirl the vial until the powder is completely dissolved.

  • Measure the pH of the reconstituted solution. If necessary, adjust the pH to be within the 5-7 range using a suitable buffer.

  • For immediate use, the solution can be kept at room temperature for up to 6 hours.

  • For storage longer than 6 hours, aliquot the solution into sterile vials and store under refrigeration at less than 5°C for up to 7 days.

  • Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.

Protocol 2: HPLC Method for the Analysis of Cefoxitin and its Dimer

This protocol provides a starting point for developing an HPLC method to separate and quantify cefoxitin from its dimer. Method optimization and validation will be required for specific applications.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is commonly used for cephalosporin analysis. A Newcrom R1 column has also been reported for cefoxitin separation.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M sodium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: Cefoxitin can be detected at 254 nm.

  • Injection Volume: Typically 10-20 µL.

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Prepare a series of calibration standards of cefoxitin monomer at known concentrations.

  • If a reference standard for the this compound is available, prepare a separate calibration standard.

  • Inject the standards and the samples to be analyzed.

  • Identify the peaks corresponding to the cefoxitin monomer and dimer based on their retention times.

  • Construct a calibration curve by plotting the peak area against the concentration for both the monomer and the dimer.

  • Quantify the amount of cefoxitin monomer and dimer in the unknown samples using the calibration curves.

Visualizations

Logical Workflow for Investigating Cefoxitin Dimerization

G cluster_prep Sample Preparation and Storage cluster_analysis Analysis cluster_troubleshooting Troubleshooting A Prepare Cefoxitin Solution (Control pH and Concentration) B Store under Controlled Conditions (Temperature and Light) A->B C Analyze by HPLC-UV B->C Sample for Analysis D Identify and Quantify Monomer and Dimer Peaks C->D E Unexpected Peaks or Loss of Potency D->E If Dimer is Detected F Review Storage and Preparation Protocol E->F G Optimize HPLC Method E->G

Caption: Workflow for investigating and troubleshooting cefoxitin dimerization.

Proposed Cefoxitin Degradation Pathway

While the precise mechanism of dimerization is not fully elucidated in the literature, a plausible pathway involves the interaction between two cefoxitin molecules. The following diagram illustrates a simplified, proposed degradation pathway that can lead to dimerization.

G Cefoxitin1 Cefoxitin Monomer 1 Intermediate Reactive Intermediate (e.g., after β-lactam ring opening) Cefoxitin1->Intermediate Degradation Conditions (e.g., non-optimal pH, high temp) Cefoxitin2 Cefoxitin Monomer 2 Cefoxitin2->Intermediate Degradation Conditions (e.g., non-optimal pH, high temp) Dimer This compound Intermediate->Dimer Dimerization Reaction

Caption: Proposed pathway for cefoxitin dimerization via a reactive intermediate.

improving the yield and purity of synthesized cefoxitin dimer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthesized cefoxitin dimer.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: The synthesis of this compound typically involves a controlled degradation or a targeted reaction of cefoxitin under specific conditions that promote dimerization. The most common pathway involves the nucleophilic attack of a reactive site on one cefoxitin molecule by another. For β-lactam antibiotics like cefoxitin, the carboxyl group of one molecule can react with the β-lactam ring of another, leading to the formation of a dimeric structure.[1]

Q2: What are the critical parameters that influence the yield of this compound?

A2: The critical parameters influencing the yield of this compound include:

  • pH: The pH of the reaction medium can significantly affect the rate of dimerization.

  • Temperature: Higher temperatures can accelerate the reaction but may also lead to the formation of unwanted degradation products.

  • Solvent: The choice of solvent can influence the solubility of cefoxitin and the stability of the intermediates.

  • Catalyst: The presence of a base, such as triethylamine, can catalyze the dimerization reaction.[2]

  • Reaction Time: The duration of the reaction needs to be optimized to maximize the formation of the dimer while minimizing the formation of other impurities.

Q3: How can the purity of the synthesized this compound be assessed?

A3: The purity of the synthesized this compound can be assessed using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the this compound from the unreacted monomer and other impurities. A reversed-phase HPLC method with a suitable mobile phase can provide accurate quantification of purity.[2][3][4]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the this compound and to identify any impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about the this compound and can be used to confirm its identity and purity.[2][5]

Q4: What are the common impurities encountered during the synthesis of this compound?

A4: Common impurities include unreacted cefoxitin monomer, degradation products of cefoxitin, and other dimeric or oligomeric species formed through different reaction pathways. Isomerization of the cephalosporin core is another potential source of impurities.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Suboptimal reaction conditions (pH, temperature, catalyst concentration).Systematically optimize the reaction conditions. For example, perform small-scale experiments at different pH values (e.g., 7.0, 8.0, 9.0) and temperatures (e.g., room temperature, 40°C, 60°C) to identify the optimal settings.
Insufficient reaction time.Monitor the reaction progress over time using HPLC to determine the point of maximum dimer formation.
Degradation of the product.If the dimer is unstable under the reaction conditions, consider using milder conditions or a shorter reaction time.
High Levels of Impurities Non-specific reactions occurring alongside dimerization.Adjust the reaction conditions to favor the desired dimerization pathway. This may involve changing the solvent or using a more selective catalyst.
Inefficient purification.Optimize the purification method. For preparative HPLC, adjust the gradient, flow rate, and column stationary phase to achieve better separation.[2][8]
Difficulty in Purifying the Dimer Similar physicochemical properties of the dimer and impurities.Employ advanced purification techniques such as multi-dimensional chromatography or preparative thin-layer chromatography (TLC).
Co-elution of impurities with the dimer in HPLC.Modify the HPLC method by changing the mobile phase composition, pH, or using a different type of column (e.g., a different stationary phase).[3]
Inconsistent Results Variability in the quality of starting materials.Ensure the purity and identity of the starting cefoxitin using analytical techniques like HPLC and NMR before proceeding with the synthesis.
Fluctuations in reaction conditions.Maintain strict control over all reaction parameters, including temperature, pH, and stirring speed.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the principles of cephalosporin chemistry and impurity formation studies.[2]

  • Dissolution: Dissolve a known amount of cefoxitin (e.g., 10.0 g, 23.4 mmol) in a suitable solvent such as methanol (100 mL).

  • Catalyst Addition: Add a base, for instance, triethylamine (4.7 g, 46.5 mmol), to the solution.

  • Reaction: Stir the reaction mixture at room temperature for a specified duration (e.g., 24 hours).

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.

  • Quenching: Once the desired conversion is achieved, quench the reaction by neutralizing the base with a suitable acid (e.g., acetic acid).

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product using preparative HPLC to isolate the this compound.

Protocol 2: Purification of this compound by Preparative HPLC

This protocol outlines a general method for the purification of the this compound.[2][8]

  • Column: Use a reversed-phase C18 column suitable for preparative scale.

  • Mobile Phase: A gradient of a suitable buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used.

  • Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent.

  • Injection: Inject the sample onto the column.

  • Elution: Run a gradient elution to separate the components. The exact gradient will need to be optimized based on the separation of the dimer from impurities.

  • Fraction Collection: Collect fractions corresponding to the peak of the this compound.

  • Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent, for example, by lyophilization.

Visualizations

Cefoxitin_Dimer_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Start dissolve Dissolve Cefoxitin start->dissolve add_catalyst Add Catalyst dissolve->add_catalyst react Reaction add_catalyst->react monitor Monitor with HPLC react->monitor monitor->react Continue quench Quench Reaction monitor->quench Complete remove_solvent Remove Solvent quench->remove_solvent prep_hplc Preparative HPLC remove_solvent->prep_hplc analyze_fractions Analyze Fractions prep_hplc->analyze_fractions analyze_fractions->prep_hplc Re-run if impure combine_pure Combine Pure Fractions analyze_fractions->combine_pure Pure lyophilize Lyophilize combine_pure->lyophilize final_product This compound lyophilize->final_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Purity conditions Suboptimal Conditions problem->conditions time Incorrect Reaction Time problem->time purification Inefficient Purification problem->purification materials Poor Starting Material problem->materials optimize_cond Optimize pH, Temp, Catalyst conditions->optimize_cond optimize_time Monitor Reaction Progress time->optimize_time optimize_hplc Optimize HPLC Method purification->optimize_hplc check_sm Verify Starting Material Purity materials->check_sm

Caption: Troubleshooting logic for this compound synthesis.

Dimerization_Pathway cefoxitin1 Cefoxitin (Molecule 1) Carboxyl Group β-Lactam Ring cefoxitin2 Cefoxitin (Molecule 2) Carboxyl Group β-Lactam Ring cefoxitin1:cooh->cefoxitin2:bl Nucleophilic Attack dimer This compound Dimer Linkage cefoxitin1->dimer cefoxitin2->dimer

Caption: Proposed dimerization pathway of cefoxitin.

References

overcoming matrix effects in LC-MS/MS analysis of cefoxitin dimer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of cefoxitin and its dimer. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for cefoxitin analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as cefoxitin or its dimer, due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects, most commonly ion suppression, can lead to poor accuracy, reproducibility, and sensitivity in quantitative LC-MS/MS analysis.[2] Biological matrices are complex and contain high concentrations of endogenous compounds like phospholipids and proteins that can interfere with the ionization of target analytes in the mass spectrometer source, especially when using electrospray ionization (ESI).[1][2]

Q2: How can I determine if my cefoxitin analysis is suffering from matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a cefoxitin standard solution is infused into the mass spectrometer after the LC column. A blank, extracted sample matrix is then injected. Any dip or peak in the baseline signal at the retention time of cefoxitin indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This is a quantitative method. The peak area of cefoxitin in a blank matrix extract that has been spiked with the analyte is compared to the peak area of cefoxitin in a pure solvent standard at the same concentration. The ratio of these areas, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect. An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q3: What is the cefoxitin dimer and why is it important to analyze?

A3: The this compound is a type of polymerized impurity that can form in cefoxitin drug products.[3] Like other β-lactam antibiotics, cefoxitin can undergo dimerization, where two molecules of the antibiotic join together.[4] These polymerized impurities are a concern because they can potentially induce allergic reactions in patients.[3] One of the most abundant polymerized impurities found in cefoxitin sodium for injection has a molecular weight corresponding to two cefoxitin molecules minus two hydrogen atoms (Mr ≈ 852.09).[3] Monitoring such impurities is crucial for quality control and patient safety.

Q4: What is the most effective sample preparation technique to overcome matrix effects for cefoxitin?

A4: The choice of sample preparation is critical and depends on the complexity of the matrix and the required sensitivity. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). While PPT is the simplest, SPE, particularly anion-exchange SPE, has been shown to provide cleaner extracts with improved drug recovery and reduced background interferences for cefoxitin compared to PPT.[5][6] More advanced SPE sorbents can effectively remove over 99% of phospholipids, a major source of matrix effects in plasma.[7]

Troubleshooting Guide

Issue: Poor Sensitivity or Inconsistent Results for Cefoxitin/Dimer

This issue is often a direct result of ion suppression from matrix effects. The following workflow can help diagnose and mitigate the problem.

MatrixEffect_Troubleshooting cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy Selection cluster_2 Phase 3: Optimization & Validation start Inconsistent Results / Low Sensitivity assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me check_me Is MF significantly different from 1.0? assess_me->check_me Calculate Matrix Factor (MF) no_me Matrix effect is minimal. Troubleshoot other parameters (e.g., MS tuning, chromatography). check_me->no_me No yes_me Significant matrix effect detected. Proceed to optimize sample preparation. check_me->yes_me Yes prep_choice prep_choice yes_me->prep_choice Select Strategy ppt Optimize Protein Precipitation (e.g., solvent ratio) prep_choice->ppt Simple & Fast lle Optimize Liquid-Liquid Extraction (e.g., solvent, pH) prep_choice->lle Moderate Selectivity spe Optimize Solid-Phase Extraction (e.g., sorbent, wash/elute) prep_choice->spe High Selectivity reassess Re-assess Matrix Effect and Recovery ppt->reassess lle->reassess spe->reassess final_check final_check reassess->final_check Is MF close to 1.0 & Recovery acceptable? final_check->prep_choice No, try alternative sample prep success Method Optimized. Proceed with Validation. final_check->success Yes

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Data on Sample Preparation Methods

Choosing an appropriate sample preparation method requires balancing recovery, matrix effect reduction, and complexity. Below is a summary of data for different techniques used in the analysis of cefoxitin in plasma.

Sample Preparation MethodAnalyteRecovery %Matrix Effect % (Suppression/Enhancement)Key AdvantagesKey Disadvantages
Protein Precipitation Cefoxitin86.8 - 94.5%91.1 - 96.6% (Slight Suppression)Fast, simple, inexpensiveLess clean extract, higher potential for matrix effects
Anion-Exchange SPE Cefoxitin>95% (Qualitative)Reduced vs. PPT (Qualitative)High selectivity, cleaner extract, reduced interferences[5]More complex, time-consuming, higher cost
Liquid-Liquid Extraction CefoxitinNot AvailableNot AvailableModerate selectivity, can remove non-polar interferencesCan be labor-intensive, requires solvent optimization

Data for Protein Precipitation derived from Wozniak et al., J Pharm Biomed Anal (2024), for cefoxitin in rat plasma. Data for Anion-Exchange SPE is a qualitative summary from Fasching & Peterson, Antimicrob Agents Chemother (1982).

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Cefoxitin in Plasma

This method is simple and rapid, suitable for high-throughput analysis.

  • Sample Preparation : Allow plasma samples to thaw to room temperature.

  • Aliquot : Transfer 5 µL of plasma into a clean microcentrifuge tube.

  • Add Internal Standard (IS) : Add 30 µL of the internal standard working solution (e.g., a stable isotope-labeled cefoxitin or a structural analog like cloxacillin in acetonitrile).

  • Precipitation : Add 30 µL of 1% formic acid in acetonitrile to the sample. This brings the total precipitation solvent volume to 60 µL.

  • Vortex : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge : Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Dilution & Injection : Transfer 20 µL of the clear supernatant to a new vial or plate and dilute with 100 µL of 0.1% formic acid in water. Inject the resulting solution into the LC-MS/MS system.

Protocol 2: Anion-Exchange Solid-Phase Extraction (SPE) for Cefoxitin in Serum

This method provides a cleaner extract than PPT by utilizing electrostatic interactions. It is ideal for removing interfering compounds and improving sensitivity.[5][6]

  • Sorbent Selection : Use a strong anion-exchange (SAX) SPE cartridge.

  • Conditioning : Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration : Equilibrate the cartridge by passing 1 mL of the loading buffer (e.g., 0.01 M phosphate buffer, pH 7.0). Do not allow the sorbent bed to dry.

  • Sample Loading : Dilute 0.5 mL of serum with 0.5 mL of the loading buffer. Load the diluted sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing : Wash the cartridge with 1 mL of deionized water to remove weakly bound, neutral, and basic interferences. Follow with a second wash using 1 mL of methanol to remove non-polar interferences. Dry the cartridge under vacuum for 5 minutes.

  • Elution : Elute the retained cefoxitin by passing 1 mL of an appropriate acidic elution solvent (e.g., 2% formic acid in methanol) through the cartridge. The acid neutralizes the charge on the analyte, releasing it from the sorbent.

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Cefoxitin Mechanism of Action

Cefoxitin is a β-lactam antibiotic. Instead of a complex signaling pathway within host cells, its mechanism involves the disruption of bacterial cell wall synthesis. This diagram illustrates the logical relationship of its action.

Cefoxitin_Mechanism cluster_0 Bacterial Cell Wall Synthesis cluster_1 Cefoxitin Action PBP Penicillin-Binding Proteins (PBPs / Transpeptidases) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Stable Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Wall Weakening & Bacterial Lysis Peptidoglycan->Lysis Leads to Cefoxitin Cefoxitin Inhibition Inhibition of PBP Cefoxitin->Inhibition Binds to Inhibition->Peptidoglycan Prevents

Caption: Cefoxitin's mechanism of action on bacterial cell wall synthesis.

References

identifying degradation pathways that favor cefoxitin dimer formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of cefoxitin, with a specific focus on the formation of cefoxitin dimers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work on cefoxitin degradation.

Problem Possible Causes Recommended Solutions
Low or no dimer formation detected - Inappropriate stress conditions (pH, temperature, concentration).- Insufficient reaction time.- Analytical method lacks sensitivity for dimer detection.- Systematically vary pH (from acidic to basic), temperature, and cefoxitin concentration to find optimal conditions for dimerization.- Increase the duration of the stress study.- Optimize the analytical method (e.g., HPLC-MS) for the detection of the dimer's specific mass-to-charge ratio.
Multiple unknown peaks in chromatogram - Presence of various degradation products other than the dimer.- Interaction of cefoxitin with buffer components.- Utilize mass spectrometry (MS) to identify the molecular weights of the unknown peaks and compare them with known cefoxitin degradation products.- Perform control experiments with the buffer system alone to identify any potential artifacts.
Poor resolution between cefoxitin and dimer peaks - Inadequate chromatographic separation.- Modify the HPLC method: adjust the mobile phase composition, gradient, flow rate, or change the stationary phase of the column.
Inconsistent quantitative results - Instability of the dimer post-formation.- Variability in sample preparation.- Analyze samples immediately after the stress experiment or store them under conditions that minimize further degradation (e.g., freezing).- Ensure a standardized and validated sample preparation protocol is followed consistently.

Frequently Asked Questions (FAQs)

Q1: What is a cefoxitin dimer and why is it important to study its formation?

A1: A this compound is a molecule formed when two cefoxitin molecules react with each other. The study of this compound formation is crucial as it represents a degradation pathway that can reduce the potency of the drug and potentially introduce impurities with unknown toxicological profiles. For drug development and quality control, it is essential to understand and control the formation of such degradation products. A known this compound impurity has a molecular formula of C31H35N5O11S4.[1]

Q2: What are the primary degradation pathways for cefoxitin?

A2: The most common degradation pathway for cefoxitin, like other β-lactam antibiotics, is the hydrolysis of the β-lactam ring.[2] This process is influenced by pH, with stability being greatest in the pH range of 5-7.[3] Dimerization is another, more complex degradation pathway that can occur under certain conditions.

Q3: What conditions favor the formation of cefoxitin dimers?

A3: While specific literature on the optimal conditions for cefoxitin dimerization is limited, general principles for β-lactam antibiotics suggest that higher concentrations of the drug, neutral to slightly alkaline pH, and elevated temperatures can promote intermolecular reactions leading to dimer formation.

Q4: How can cefoxitin dimers be detected and quantified?

A4: High-Performance Liquid Chromatography (HPLC), particularly with mass spectrometry (MS) detection (LC-MS), is a powerful technique for the detection and quantification of cefoxitin dimers.[1] A specific mass-to-charge ratio corresponding to the dimer's molecular weight would be monitored. HPLC with UV detection can also be used, but may require the isolation and characterization of the dimer to establish a reference standard for accurate quantification.[4][5]

Q5: What is the likely chemical structure of a this compound?

A5: Based on the complex chemical name of a known this compound impurity, "Methyl (R)-3-((6R,7S)-3-((carbamoyloxy)methyl)-7-methoxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl)-5-(hydroxymethyl)-2-((S)-methoxy(2-(thiophen-2-yl)acetamido)methyl)-3,6-dihydro-2H-1,3-thiazine-4-carboxylate", the linkage likely involves the opening of the β-lactam ring of one cefoxitin molecule and its subsequent reaction with another cefoxitin molecule to form a 1,3-thiazine ring.[1]

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study to illustrate the effect of different stress conditions on this compound formation.

Condition Temperature (°C) pH Cefoxitin Concentration (mg/mL) Duration (hours) Dimer Formation (%)
Control 257.01024< 0.1
Acidic 603.010240.5
Neutral 607.010243.2
Alkaline 609.010241.8
High Concentration 607.050248.5

Experimental Protocols

Forced Degradation Study for Cefoxitin Dimerization

Objective: To induce the formation of cefoxitin dimers under controlled stress conditions and to quantify their formation.

Materials:

  • Cefoxitin sodium powder

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer, pH 7.0

  • Water for injection

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Thermostatically controlled water bath or incubator

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Preparation of Cefoxitin Stock Solution: Prepare a stock solution of cefoxitin sodium in water for injection at a concentration of 10 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 5 mL of the cefoxitin stock solution with 5 mL of 0.1 M HCl.

    • Alkaline Hydrolysis: Mix 5 mL of the cefoxitin stock solution with 5 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 5 mL of the cefoxitin stock solution with 5 mL of phosphate buffer (pH 7.0).

    • Thermal Degradation: Place vials of the acidic, alkaline, and neutral solutions in a water bath at 60°C.

  • Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Preparation: Immediately neutralize the acidic and alkaline samples with an appropriate amount of NaOH or HCl, respectively. Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC-UV/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • UV Detection: 254 nm.

    • MS Detection: Electrospray ionization (ESI) in positive mode, monitoring for the m/z of cefoxitin and its potential dimer.

  • Data Analysis: Quantify the percentage of cefoxitin degradation and dimer formation by comparing the peak areas at each time point to the initial peak area of cefoxitin.

Visualizations

Cefoxitin_Degradation_Pathway Cefoxitin1 Cefoxitin Dimer This compound Cefoxitin1->Dimer Dimerization (Conc, pH, Temp) Hydrolysis_Product Hydrolysis Product (β-lactam ring opening) Cefoxitin1->Hydrolysis_Product Hydrolysis (pH, Temp) Cefoxitin2 Cefoxitin Cefoxitin2->Dimer Dimerization (Conc, pH, Temp)

Caption: Cefoxitin degradation pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare Cefoxitin Stock Solution Stress_Conditions Apply Stress Conditions (pH, Temp) Stock_Solution->Stress_Conditions Time_Points Withdraw Aliquots at Time Points Stress_Conditions->Time_Points Neutralize_Dilute Neutralize and Dilute Time_Points->Neutralize_Dilute HPLC_Analysis HPLC-UV/MS Analysis Neutralize_Dilute->HPLC_Analysis Data_Analysis Quantify Dimer Formation HPLC_Analysis->Data_Analysis

Caption: Forced degradation experimental workflow.

Troubleshooting_Logic Start Low/No Dimer Detection Check_Conditions Are stress conditions (pH, temp, conc.) optimal? Start->Check_Conditions Adjust_Conditions Vary conditions systematically Check_Conditions->Adjust_Conditions No Check_Method Is analytical method sensitive enough? Check_Conditions->Check_Method Yes Adjust_Conditions->Check_Conditions Optimize_Method Optimize HPLC-MS parameters Check_Method->Optimize_Method No Success Dimer Detected Check_Method->Success Yes Optimize_Method->Check_Method

Caption: Troubleshooting low dimer detection.

References

Technical Support Center: Optimization of Mobile Phase for Separating Cefoxitin Diastereomeric Dimers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of the mobile phase for the separation of cefoxitin diastereomeric dimers.

Frequently Asked Questions (FAQs)

Q1: What are cefoxitin diastereomeric dimers and why is their separation important?

A1: Cefoxitin, a β-lactam antibiotic, can form dimers, which are molecules composed of two cefoxitin units linked together. Due to the presence of multiple chiral centers in the cefoxitin molecule, these dimers can exist as diastereomers – stereoisomers that are not mirror images of each other. The separation and quantification of these diastereomeric dimers are crucial for quality control in pharmaceutical manufacturing, as different diastereomers may have varying pharmacological activities or toxicities.

Q2: What type of chromatography is typically used for this separation?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used for the analysis of cefoxitin and its related substances, including diastereomeric dimers.[1][2] This method separates compounds based on their hydrophobicity.

Q3: What are the typical components of a mobile phase for separating cefoxitin diastereomeric dimers?

A3: A typical mobile phase for the RP-HPLC separation of cefoxitin and its impurities consists of an aqueous component and an organic modifier. The aqueous phase is often a buffer (e.g., phosphate or acetate buffer) to control the pH, and may contain an acid like phosphoric acid or formic acid.[1] The organic modifier is usually acetonitrile or methanol. The specific ratio of these components is critical for achieving optimal separation.

Q4: Can normal-phase HPLC be used for this separation?

A4: While less common for this specific application, normal-phase HPLC (NP-HPLC) can sometimes provide good separation for diastereomers, particularly for less polar compounds or when RP-HPLC fails to provide adequate resolution.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of the mobile phase for separating cefoxitin diastereomeric dimers.

Issue 1: Poor or no resolution between diastereomeric dimer peaks.

  • Question: My chromatogram shows a single broad peak or two heavily overlapping peaks for the cefoxitin diastereomeric dimers. How can I improve the resolution?

  • Answer:

    • Modify the Organic Modifier: The choice and concentration of the organic solvent in your mobile phase significantly impact selectivity.

      • Try switching from methanol to acetonitrile, or vice versa. These solvents exhibit different selectivities for various compounds.

      • Systematically vary the percentage of the organic modifier in the mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve resolution, but can also lead to broader peaks.

    • Adjust the pH of the Aqueous Phase: The ionization state of cefoxitin and its dimers can be altered by changing the pH of the mobile phase, which can, in turn, affect their retention and the selectivity of the separation.

      • Experiment with a pH range around the pKa values of the analytes. A small change in pH can sometimes lead to a significant improvement in resolution.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, consider using a different HPLC column.

      • Columns with different selectivities, such as a phenyl or a pentafluorophenyl (PFP) phase, may provide better separation of isomers compared to a standard C18 column.

      • For particularly challenging separations, a chiral stationary phase (CSP) could be effective in resolving diastereomers.

    • Lower the Temperature: Reducing the column temperature can sometimes enhance separation by increasing the differences in interaction energies between the diastereomers and the stationary phase.

Issue 2: Peak tailing for the main cefoxitin peak and the dimer peaks.

  • Question: The peaks in my chromatogram, especially the main cefoxitin peak, are showing significant tailing, which is affecting the resolution of the closely eluting dimer peaks. What can I do?

  • Answer:

    • Adjust Mobile Phase pH: Peak tailing for acidic or basic compounds can often be attributed to interactions with residual silanol groups on the silica-based stationary phase. Adjusting the pH of the mobile phase to suppress the ionization of the analytes can mitigate these interactions.

    • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups and improve peak shape.

    • Use a Different Column: Consider using a column with a highly deactivated stationary phase (end-capped) to minimize silanol interactions. A column with a different chemistry, such as a polymer-based column, could also be an option.

    • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.

Issue 3: Irreproducible retention times.

  • Question: The retention times for my cefoxitin and dimer peaks are shifting between runs. What is causing this instability?

  • Answer:

    • Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before each injection. Inadequate equilibration is a common cause of retention time drift.

    • Verify Mobile Phase Composition: Inaccurate preparation of the mobile phase or changes in its composition over time (e.g., evaporation of the organic solvent) can lead to shifts in retention. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

    • Check for Leaks: Leaks in the HPLC system can cause fluctuations in the flow rate and pressure, leading to inconsistent retention times.

    • Control the Column Temperature: Fluctuations in the ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.

Data Presentation

Table 1: Example Mobile Phase Compositions for Cefoxitin Analysis

Aqueous PhaseOrganic PhaseRatio (Aqueous:Organic)Column TypeReference
1% Formic Acid in WaterAcetonitrileGradient ElutionC18Not Specified
Water with Phosphoric AcidAcetonitrileNot SpecifiedNewcrom R1[1]
0.01M Sodium Dihydrogen OrthophosphateMethanol70:30 v/vPhenyl[4]
100 mmol/L Ammonium Acetate (pH 5.9)Acetonitrile:Ethanol (15:7)Gradient ElutionC18[5]

Experimental Protocols

Hypothetical Experimental Protocol for HPLC Separation of Cefoxitin Diastereomeric Dimers

This protocol is a general guideline and should be optimized for your specific instrumentation and sample.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.05 M potassium phosphate buffer, pH adjusted to 6.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 70% A, 30% B

      • 25-30 min: Hold at 70% A, 30% B

      • 30-32 min: Linear gradient back to 95% A, 5% B

      • 32-40 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the cefoxitin sample containing the diastereomeric dimers in the initial mobile phase composition (95% A, 5% B) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample onto the equilibrated HPLC system.

    • Record the chromatogram and identify the peaks corresponding to cefoxitin and its diastereomeric dimers based on their retention times and comparison with reference standards if available.

  • Optimization:

    • If separation is not optimal, systematically adjust the gradient profile, the pH of Mobile Phase A, or consider trying methanol as Mobile Phase B.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Separation Goal: Separate Cefoxitin Diastereomeric Dimers SelectColumn Select Initial Column (e.g., C18) Start->SelectColumn SelectMobilePhase Select Initial Mobile Phase (e.g., Water/Acetonitrile with Acid) SelectColumn->SelectMobilePhase RunInitialExperiment Run Initial Isocratic or Gradient Experiment SelectMobilePhase->RunInitialExperiment EvaluateResults Evaluate Resolution (Rs) and Peak Shape RunInitialExperiment->EvaluateResults OptimizeGradient Optimize Gradient Profile EvaluateResults->OptimizeGradient Rs < 1.5 OptimizeMobilePhase Optimize Mobile Phase (Organic Solvent, pH, Buffer) EvaluateResults->OptimizeMobilePhase Poor Peak Shape ChangeColumn Change Column (e.g., Phenyl, PFP, Chiral) EvaluateResults->ChangeColumn No Separation FinalMethod Final Optimized Method EvaluateResults->FinalMethod Rs >= 1.5 Good Peak Shape OptimizeGradient->RunInitialExperiment OptimizeMobilePhase->RunInitialExperiment ChangeColumn->SelectMobilePhase

Caption: Workflow for HPLC Method Development for Diastereomer Separation.

Troubleshooting_Poor_Separation cluster_0 Mobile Phase Adjustments cluster_1 Instrumental & Column Adjustments cluster_2 Evaluation Problem Problem: Poor Separation of Cefoxitin Diastereomeric Dimers ChangeOrganic Change Organic Solvent (Methanol vs. Acetonitrile) Problem->ChangeOrganic AdjustpH Adjust Mobile Phase pH Problem->AdjustpH AdjustBuffer Adjust Buffer Concentration Problem->AdjustBuffer ChangeColumn Change Stationary Phase (e.g., Phenyl, PFP, Chiral) Problem->ChangeColumn LowerTemp Lower Column Temperature Problem->LowerTemp Evaluate Re-evaluate Separation ChangeOrganic->Evaluate AdjustpH->Evaluate AdjustBuffer->Evaluate ChangeColumn->Evaluate LowerTemp->Evaluate Resolved Separation Resolved Evaluate->Resolved Yes NotResolved Still Poor Separation Evaluate->NotResolved No NotResolved->Problem

Caption: Troubleshooting Logic for Poor Separation of Cefoxitin Dimers.

References

troubleshooting poor peak shape of cefoxitin dimer in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering poor peak shape during the chromatographic analysis of cefoxitin dimer.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its analysis important?

A1: this compound is a common degradation product of the antibiotic cefoxitin.[1][2] Its quantification is crucial for ensuring the quality, stability, and safety of cefoxitin drug products. Regulatory guidelines often require the identification and monitoring of such impurities.[3]

Q2: What are the typical chromatographic challenges associated with this compound?

A2: Cefoxitin and its dimer are polar, ionizable compounds. This polarity can lead to challenging chromatographic behavior, including poor retention on standard reversed-phase columns and problematic peak shapes like tailing or fronting.[4][5] These issues can compromise the accuracy and precision of analytical methods.

Q3: What constitutes a "good" peak shape in chromatography?

A3: An ideal chromatographic peak is symmetrical and Gaussian in shape.[6] Peak symmetry is often quantified by the tailing factor or asymmetry factor. A value close to 1 indicates a good, symmetrical peak. Values significantly greater than 1 represent peak tailing, while values less than 1 indicate peak fronting.[7]

Troubleshooting Guides for Poor Peak Shape

Issue 1: Peak Tailing

Q: Why is my this compound peak exhibiting tailing?

A: Peak tailing for polar, ionizable compounds like this compound is frequently caused by secondary interactions with the stationary phase.[5] Other potential causes include issues with the mobile phase, column, or sample preparation.

Potential Causes and Solutions for Peak Tailing
CauseDescriptionRecommended Solution(s)
Secondary Silanol Interactions Residual silanol groups on silica-based columns can interact with polar analytes, causing tailing.[5][6]Operate at a lower mobile phase pH (e.g., 2.5-3.5) to suppress silanol ionization.[5] Use a highly deactivated, end-capped column.[8]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the this compound, both ionized and non-ionized forms may exist, leading to peak distortion.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Low Buffer Concentration Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing.Use a buffer concentration in the range of 10-50 mM.[8]
Column Overload Injecting too much sample can saturate the stationary phase.[9]Reduce the injection volume or dilute the sample.[8]
Column Contamination or Degradation Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[9]Flush the column with a strong solvent. If the problem persists, replace the column.[10]
Extra-column Effects Excessive tubing length or dead volume in the system can lead to peak broadening and tailing.[9]Use shorter, narrower internal diameter tubing and ensure all fittings are secure.[11]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_mobile_phase Verify Mobile Phase pH and Buffer Strength start->check_mobile_phase check_column Evaluate Column Condition check_mobile_phase->check_column No Issue solution_ph Adjust pH / Increase Buffer Strength check_mobile_phase->solution_ph Issue Found check_sample Assess Sample Concentration and Diluent check_column->check_sample No Issue solution_column Use End-capped Column / Flush or Replace check_column->solution_column Issue Found check_system Inspect HPLC System for Dead Volume check_sample->check_system No Issue solution_sample Dilute Sample / Match Diluent to Mobile Phase check_sample->solution_sample Issue Found solution_system Optimize Tubing and Connections check_system->solution_system Issue Found

Caption: Troubleshooting workflow for addressing peak tailing.

Issue 2: Peak Fronting

Q: What is causing the peak for this compound to front?

A: Peak fronting is less common than tailing but can occur due to several factors, most notably sample overload and issues with the sample solvent.[12][13]

Potential Causes and Solutions for Peak Fronting
CauseDescriptionRecommended Solution(s)
Sample Overload Injecting too high a concentration of the analyte can lead to peak fronting.[13][14]Dilute the sample or reduce the injection volume.[15]
Incompatible Sample Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.[15]Prepare the sample in the mobile phase or a weaker solvent.[12]
Low Column Temperature Insufficient temperature can sometimes contribute to peak fronting.Increase the column temperature in small increments (e.g., 5 °C).[12]
Column Degradation A collapsed column bed or other physical degradation can lead to peak fronting.[13]Replace the column.[12]

Logical Relationship for Diagnosing Peak Fronting

G cluster_causes Potential Causes cluster_solutions Solutions overload Sample Overload dilute Dilute Sample / Reduce Injection Volume overload->dilute solvent Solvent Mismatch match_solvent Match Sample Solvent to Mobile Phase solvent->match_solvent temp Low Temperature increase_temp Increase Column Temperature temp->increase_temp column Column Degradation replace_column Replace Column column->replace_column

Caption: Causes and solutions for peak fronting.

Experimental Protocols

Protocol 1: Mobile Phase Preparation and pH Adjustment

This protocol describes the preparation of a buffered mobile phase, which is critical for controlling the peak shape of ionizable compounds like this compound.

  • Buffer Preparation:

    • To prepare a 0.01 M sodium dihydrogen orthophosphate buffer, dissolve 1.20 g of anhydrous sodium dihydrogen orthophosphate in 1000 mL of HPLC-grade water.[16][17]

    • Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.

  • pH Adjustment:

    • Place a calibrated pH meter electrode into the buffer solution.

    • Slowly add dilute phosphoric acid or sodium hydroxide to adjust the pH to the desired level (e.g., pH 2.5).[16] It is recommended to operate at a pH that is at least 2 units away from the analyte's pKa.

  • Mobile Phase Preparation:

    • Mix the prepared buffer with an organic modifier (e.g., methanol or acetonitrile) in the desired ratio (e.g., 70:30 v/v).[16][17]

    • Ensure the pH is measured on the aqueous portion before mixing with the organic solvent.

    • Degas the final mobile phase by sonication or vacuum filtration before use.

Protocol 2: Sample Preparation and Dilution

Proper sample preparation is key to avoiding issues like peak fronting due to solvent mismatch or overload.

  • Stock Solution Preparation:

    • Accurately weigh a suitable amount of the this compound reference standard or sample.

    • Dissolve it in a small amount of diluent. The preferred diluent is the mobile phase itself.[10]

  • Working Standard/Sample Preparation:

    • Perform serial dilutions of the stock solution with the mobile phase to achieve the desired concentration for analysis.

    • If peak fronting is observed, prepare a series of more dilute solutions (e.g., 10-fold and 100-fold dilutions) to inject and assess the effect of concentration on peak shape.[14]

References

minimizing cefoxitin dimer formation during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of cefoxitin, including the potential for dimer formation, during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cefoxitin instability during sample extraction?

A1: The primary cause of cefoxitin instability is the hydrolysis of its β-lactam ring, a characteristic vulnerability of β-lactam antibiotics. This degradation is significantly influenced by pH and temperature. Cefoxitin is most stable in a pH range of 5-7.[1] Alkaline conditions, in particular, accelerate the degradation process, which involves the opening of the β-lactam ring and cleavage of the carbamate group.

Q2: What is cefoxitin dimer and should I be concerned about it?

A2: this compound is a known impurity of cefoxitin, officially designated as "Cefoxitin EP Impurity G". While the precise mechanism of its formation during sample extraction is not extensively documented in publicly available literature, dimerization is a known degradation pathway for other cephalosporins, often occurring at high concentrations. Therefore, it is a potential issue to be aware of, especially when working with highly concentrated samples.

Q3: What are the ideal storage conditions for cefoxitin solutions to minimize degradation?

A3: To minimize degradation, cefoxitin solutions should be maintained at a pH between 5 and 7 and stored at low temperatures.[1] For short-term storage (up to 24-48 hours), refrigeration (2-8°C) is recommended. For longer-term storage, freezing (-20°C or lower) is advisable.[2] It is crucial to minimize freeze-thaw cycles.

Q4: Can the choice of solvent affect cefoxitin stability?

A4: Yes, the solvent system can impact stability. Aqueous solutions are common, but the pH of the water is critical. Using buffered solutions within the optimal pH range of 5-7 is recommended. While organic solvents are often used in extraction procedures, their purity and potential to influence the sample's final pH should be considered.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of cefoxitin Hydrolytic Degradation: The sample pH may be outside the optimal 5-7 range, or the sample may have been exposed to elevated temperatures for an extended period.- Ensure all solutions used during extraction are buffered to a pH between 5 and 7.- Perform all extraction steps on ice or at refrigerated temperatures (2-8°C).- Minimize the time between sample collection and analysis.
Incomplete Extraction: The chosen extraction solvent or method may not be efficiently extracting cefoxitin from the sample matrix.- Optimize the extraction solvent system. A mixture of aqueous buffer and a polar organic solvent is often effective.- Evaluate different extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for better recovery.
Appearance of unknown peaks in chromatogram, potentially including this compound Dimer Formation: This is more likely to occur in highly concentrated samples or during prolonged storage of extracts.- If possible, dilute the sample to a lower concentration before extraction and analysis.- Analyze samples as quickly as possible after preparation.- Store extracts at ultra-low temperatures (-80°C) if immediate analysis is not possible.
Formation of other degradation products: Exposure to harsh pH conditions (especially alkaline), high temperatures, or light can lead to various degradation products.- Strictly control the pH of the sample and all extraction solutions to be within the 5-7 range.- Protect samples from light by using amber vials or covering them with foil.- Keep samples cold throughout the extraction process.
Inconsistent or non-reproducible results Variability in sample handling: Inconsistent timing, temperature, or pH during the extraction of different samples can lead to variable degradation.- Standardize the entire sample extraction protocol, ensuring consistent timing for each step.- Use a calibrated pH meter to verify the pH of all buffers and the final sample extract.- Maintain a consistent temperature throughout the extraction for all samples.
Matrix Effects: Components in the biological matrix (e.g., plasma, tissue homogenate) may interfere with the extraction or analysis.- Employ a more rigorous sample clean-up method, such as a well-optimized solid-phase extraction (SPE) protocol.- Use a stable isotope-labeled internal standard to compensate for matrix effects and variations in extraction efficiency.

Experimental Protocols

Protocol 1: General Sample Preparation for Cefoxitin Analysis from Biological Fluids (e.g., Plasma, Urine)
  • Sample Collection and Initial Handling:

    • Collect biological fluid samples and immediately place them on ice.

    • If not processed immediately, store samples at -80°C.

  • pH Adjustment and Internal Standard Spiking:

    • Thaw samples on ice.

    • Add a stabilizing buffer (e.g., phosphate buffer, pH 6.0) to the sample.

    • Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled cefoxitin).

  • Protein Precipitation (for plasma/serum):

    • Add a cold protein precipitation agent (e.g., acetonitrile or methanol, typically in a 3:1 ratio of solvent to sample).

    • Vortex for 1-2 minutes.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Extraction:

    • Liquid-Liquid Extraction (LLE):

      • Transfer the supernatant from the protein precipitation step.

      • Add an appropriate extraction solvent (e.g., ethyl acetate).

      • Vortex thoroughly and centrifuge to separate the layers.

      • Collect the organic layer.

    • Solid-Phase Extraction (SPE):

      • Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) according to the manufacturer's instructions.

      • Load the supernatant onto the cartridge.

      • Wash the cartridge to remove interferences.

      • Elute the cefoxitin with a suitable elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the collected organic layer or SPE eluate to dryness under a gentle stream of nitrogen at a low temperature (<30°C).

    • Reconstitute the residue in a mobile phase-compatible solvent, preferably one that is buffered to pH 5-7.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis by a validated chromatographic method (e.g., HPLC-UV or LC-MS/MS).

Data Presentation

Table 1: Influence of pH on Cefoxitin Stability in Aqueous Solution

pHApproximate Half-life at 25°CStability Profile
3-4ModerateLess stable than at optimal pH
5-7LongestOptimal Stability [1]
> 8ShortRapid Degradation

Table 2: Effect of Temperature on Cefoxitin Degradation Rate

TemperatureGeneral Effect on Degradation Rate
-80°CVery slow degradation (Recommended for long-term storage)
-20°CSlow degradation (Suitable for medium-term storage)[2]
2-8°CModerate degradation (Suitable for short-term storage, up to 48 hours)
25°C (Room Temp)Significant degradation over several hours to days[1]
> 30°CRapid degradation

Visualizations

Hydrolytic_Degradation_Pathway cluster_conditions Factors Influencing Degradation Cefoxitin Cefoxitin (Stable β-lactam ring) TransitionState Transition State Cefoxitin->TransitionState Hydrolysis (catalyzed by OH⁻ or H⁺) DegradationProducts Degradation Products (Opened β-lactam ring, Carbamate cleavage) TransitionState->DegradationProducts High_pH High pH (>7) High_pH->TransitionState Accelerates Low_pH Low pH (<5) High_Temp High Temperature High_Temp->TransitionState Accelerates

Caption: Cefoxitin Hydrolytic Degradation Pathway.

Dimerization_Pathway cluster_conditions Potential Contributing Factors Cefoxitin1 Cefoxitin Molecule 1 Dimer This compound (EP Impurity G) Cefoxitin1->Dimer Cefoxitin2 Cefoxitin Molecule 2 Cefoxitin2->Dimer High_Concentration High Concentration High_Concentration->Dimer Promotes Prolonged_Storage Prolonged Storage Prolonged_Storage->Dimer Promotes

Caption: Hypothetical Cefoxitin Dimerization Pathway.

Experimental_Workflow Start Sample Collection pH_Adjust pH Adjustment (5-7) & Internal Standard Spiking Start->pH_Adjust Protein_Precipitation Protein Precipitation (if applicable) pH_Adjust->Protein_Precipitation Extraction Extraction (LLE or SPE) Protein_Precipitation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis LC-MS/MS or HPLC-UV Analysis Evaporation->Analysis

Caption: Cefoxitin Sample Extraction Workflow.

References

strategies to enhance the stability of cefoxitin stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the preparation, storage, and troubleshooting of cefoxitin stock solutions to ensure their stability and efficacy in research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a cefoxitin stock solution?

A1: Cefoxitin sodium is very soluble in water and methanol. For most laboratory applications, sterile, distilled water is the recommended solvent.[1][2][3] For specific in vivo studies, co-solvents like DMSO, PEG300, and Tween-80 may be used to achieve higher concentrations, but these should be prepared fresh.[4]

Q2: What is the optimal pH for maintaining the stability of a cefoxitin aqueous solution?

A2: Cefoxitin solutions exhibit maximum stability in a pH range of 5 to 7.[3] The pH of freshly reconstituted solutions typically falls between 4.2 and 7.0.[1][2]

Q3: How does temperature affect the stability of cefoxitin stock solutions?

A3: Temperature significantly impacts the stability of cefoxitin solutions. At room temperature (around 25°C), a noticeable loss of activity (around 10%) can occur within 48 hours.[3] Refrigerated solutions (2-8°C) are considerably more stable, and frozen solutions (-20°C or -80°C) can be stored for extended periods.

Q4: Should I protect my cefoxitin stock solution from light?

A4: Yes, it is recommended to protect cefoxitin solutions from light, as both the dry powder and solutions can darken upon exposure.[1][2] While slight darkening may not immediately affect potency, significant color change to dark brown is an indicator of degradation, and such solutions should not be used.[1][2]

Q5: Can I use a cefoxitin solution that has changed color?

A5: Cefoxitin solutions naturally tend to darken over time, and this does not necessarily indicate a loss of potency.[1][5] However, if the solution becomes dark brown, it should be discarded.[1][2] Any solution with visible particulate matter or precipitation should also be discarded.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitate forms in the stock solution upon storage. The concentration is too high for the storage temperature.Gently warm the solution and sonicate to redissolve the precipitate.[4] If the precipitate persists, prepare a fresh, less concentrated solution. Consider storing at a higher temperature if stability data permits, or prepare fresh for each use.
The stock solution has turned dark brown. Significant degradation has likely occurred due to prolonged storage, high temperatures, or light exposure.Discard the solution and prepare a fresh stock. Ensure proper storage conditions are maintained.[1][2]
Inconsistent experimental results using the cefoxitin stock. The stock solution may have degraded, leading to a lower effective concentration.Prepare a fresh stock solution. For critical experiments, it is advisable to use freshly prepared solutions or solutions stored for a short period under validated conditions.[4] Consider quantifying the concentration of your stock solution before use.
Difficulty dissolving the cefoxitin sodium powder. The solvent may be inappropriate, or the powder may not be fully wetted.Ensure you are using a recommended solvent like sterile water.[2] Add the solvent to the powder and shake or vortex until fully dissolved. Gentle warming and sonication can also aid dissolution.[4]

Data Presentation: Stability of Cefoxitin Sodium Solutions

Table 1: Stability of Cefoxitin Sodium Solutions at Various Temperatures

Storage TemperatureSolvent/DiluentConcentrationStability (Time to ~10% loss or as stated)Reference
Room Temperature (~25°C)Aqueous Solution (pH 5-7)Not specified~48 hours[3]
Room Temperature (~25°C)Sterile Water for Injection1g / 10mL6 hours[5]
Room Temperature (~25°C)0.9% NaCl or 5% Dextrose1g / 10mL6 hours[5]
Refrigerated (2-8°C)Aqueous SolutionNot specified~30 days
Refrigerated (2-8°C)Sterile Water for Injection1g / 10mL72 hours[2]
Refrigerated (2-8°C)0.9% NaCl or 5% Dextrose1g / 10mL72 hours[2]
Frozen (-20°C)Aqueous Solution1 mg/mL to 400 mg/mLUp to 30 weeks
Frozen (-20°C)Sterile Water for InjectionNot specified1 month[4]
Frozen (-80°C)Not specifiedNot specified6 months[4]

Experimental Protocols

Protocol 1: Preparation of a Cefoxitin Aqueous Stock Solution
  • Materials:

    • Cefoxitin sodium powder

    • Sterile, distilled water or Water for Injection

    • Sterile conical tubes or vials

    • Vortex mixer

  • Procedure:

    • Aseptically weigh the desired amount of cefoxitin sodium powder.

    • Transfer the powder to a sterile tube or vial.

    • Add the appropriate volume of sterile water to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 10 mL of water to 1 g of cefoxitin sodium).

    • Vortex the solution until the cefoxitin sodium is completely dissolved.[6]

    • If not for immediate use, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at the recommended temperature (see Table 1).

Protocol 2: Stability Testing of Cefoxitin Solutions using High-Performance Liquid Chromatography (HPLC)

This is a generalized protocol based on common practices for analyzing cefoxitin stability.

  • Materials:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 150mm x 4.6 mm, 5.0μ)

    • Mobile phase: A mixture of a buffer (e.g., 0.01M sodium dihydrogen orthophosphate) and an organic solvent (e.g., methanol or acetonitrile). A common ratio is 70:30 (v/v).[7]

    • Cefoxitin reference standard

    • Prepared cefoxitin stock solution for testing

  • Procedure:

    • Preparation of Standard Curve:

      • Prepare a series of dilutions of the cefoxitin reference standard in the mobile phase to create a calibration curve (e.g., 75 to 225 µg/mL).[7]

      • Inject each standard concentration into the HPLC system and record the peak area.

      • Plot a graph of peak area versus concentration to generate a standard curve.

    • Sample Analysis:

      • At specified time points (e.g., 0, 24, 48 hours), withdraw an aliquot of the stored cefoxitin solution.

      • Dilute the aliquot with the mobile phase to a concentration that falls within the range of the standard curve.

      • Inject the diluted sample into the HPLC system.

    • Chromatographic Conditions:

      • Column: Zorbax SB Phenyl column (150mm x 4.6 mm, 5.0μ) or equivalent C18 column.[7]

      • Mobile Phase: 0.01M sodium dihydrogen orthophosphate and methanol (70:30 v/v).[7]

      • Flow Rate: 1.5 mL/min.[7]

      • Detection Wavelength: 254 nm.[7]

      • Retention Time: The retention time for cefoxitin is approximately 8.59 minutes under these conditions.[7]

    • Data Analysis:

      • Determine the concentration of cefoxitin in the sample at each time point by comparing its peak area to the standard curve.

      • Calculate the percentage of the initial concentration remaining at each time point to assess stability.

Visualizations

Cefoxitin Cefoxitin Degradation Degradation (Hydrolysis of β-lactam ring) Cefoxitin->Degradation  pH > 7  Temperature  Light Inactive_Products Inactive Products Degradation->Inactive_Products

Caption: Simplified degradation pathway of cefoxitin.

start Prepare Cefoxitin Stock Solution store Store aliquots under different conditions (e.g., Temp, Light) start->store sample Sample at various time points (t=0, t=24h, t=48h, etc.) store->sample hplc Analyze by HPLC sample->hplc quantify Quantify remaining Cefoxitin concentration hplc->quantify analyze Calculate % remaining and determine stability quantify->analyze end Report Stability Data analyze->end

Caption: Experimental workflow for a cefoxitin stability study.

issue Inconsistent Experimental Results? check_prep Was the solution prepared fresh? issue->check_prep Yes check_storage How was the solution stored? check_prep->check_storage No fresh_sol Prepare a fresh solution for each experiment. check_prep->fresh_sol Yes improper_storage Improper Storage (e.g., Room Temp, Light) check_storage->improper_storage Check proper_storage Proper Storage (e.g., -20°C, Dark) improper_storage->proper_storage No discard Discard old stock and prepare new. Store properly. improper_storage->discard Yes quantify Consider quantifying stock concentration before use. proper_storage->quantify

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: Cefoxitin Photostability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of light exposure on cefoxitin.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of light exposure on cefoxitin in solution?

Current scientific literature indicates that the primary degradation pathway for cefoxitin and other β-lactam antibiotics upon exposure to light is the hydrolysis of the β-lactam ring.[1] This process leads to a loss of antibacterial activity. While other degradation products may form, hydrolysis is considered the principal mechanism of photolytic degradation for this class of compounds.

Q2: Does light exposure cause cefoxitin to form dimers?

While the formation of dimers and trimers has been observed as impurities in other cephalosporins like cefotaxime, there is currently a lack of direct scientific evidence to suggest that dimerization is a significant degradation pathway for cefoxitin specifically induced by light exposure. Forced degradation studies under photolytic conditions primarily report degradation products resulting from the cleavage of the β-lactam ring. It is possible that minor condensation products, including dimers, could form, but they are not considered the main photoproducts based on available data.

Q3: What are the optimal storage conditions to prevent photodegradation of cefoxitin solutions?

To minimize degradation, cefoxitin solutions should be protected from light. It is recommended to store solutions in amber vials or by wrapping the container in aluminum foil. For short-term storage, refrigeration (2-8°C) is also advised to slow down both photolytic and hydrolytic degradation pathways.

Q4: What analytical techniques are most suitable for studying cefoxitin photodegradation?

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for separating and quantifying cefoxitin and its degradation products.[2] For the identification of unknown degradation products, including potential dimers, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique as it provides molecular weight and structural information.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments on the impact of light exposure on cefoxitin.

Problem Possible Causes Troubleshooting Steps
High variability in degradation rates between replicate experiments. Inconsistent light exposure intensity or temperature fluctuations in the photostability chamber.Ensure all samples are placed at an equal distance from the light source and that the chamber maintains a consistent temperature. Use a calibrated radiometer/lux meter to monitor light intensity. Include a dark control (sample protected from light) to differentiate between thermal and photodegradation.
Poor peak shape (e.g., tailing, fronting, or splitting) in HPLC analysis. Column degradation, inappropriate mobile phase pH, or sample overload.1. Column Health: Flush the column with a strong solvent or, if necessary, replace it. 2. Mobile Phase: Ensure the mobile phase pH is appropriate for cefoxitin analysis (typically slightly acidic to neutral) and that the buffer concentration is sufficient. 3. Sample Concentration: Reduce the concentration of the injected sample to avoid overloading the column.
Difficulty in identifying unknown peaks in the chromatogram. Co-elution of degradation products, insufficient resolution, or low concentration of the unknown compound.1. Optimize HPLC Method: Adjust the mobile phase gradient, flow rate, or change the column to improve separation. 2. Use LC-MS/MS: Employ tandem mass spectrometry to obtain fragmentation patterns of the unknown peaks for structural elucidation. 3. Concentrate Sample: If the unknown peak is present at a very low concentration, consider concentrating the sample before injection.
Precipitation observed in the cefoxitin solution during the experiment. The concentration of cefoxitin exceeds its solubility in the chosen solvent, or the pH of the solution has shifted.1. Check Solubility: Ensure the starting concentration of cefoxitin is below its solubility limit in the experimental buffer. 2. Buffer Capacity: Use a buffer with sufficient capacity to maintain a stable pH throughout the experiment, as degradation can sometimes lead to pH changes.

Quantitative Data on Cefoxitin Photodegradation

Light SourceIntensityTemperature (°C)Cefoxitin Half-Life (t½) in hoursPrimary Degradation Product(s)
Simulated Sunlight (Xenon Lamp)765 W/m²25Data not availableβ-lactam ring hydrolysis products
UVA Lamp20 W/m²25Data not availableβ-lactam ring hydrolysis products
UVC Lamp15 W/m²25Data not availableβ-lactam ring hydrolysis products

Note: The actual half-life will depend on the specific experimental conditions, including the solvent, pH, and the presence of photosensitizers.

Experimental Protocols

Protocol 1: Photostability Testing of Cefoxitin in Solution

This protocol is based on the ICH Q1B guidelines for photostability testing.

Objective: To evaluate the effect of light exposure on the stability of a cefoxitin solution and to identify and quantify any degradation products.

Materials:

  • Cefoxitin sodium reference standard

  • High-purity water (Milli-Q or equivalent)

  • Phosphate buffer (pH 7.0)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Quartz cuvettes or vials

  • Photostability chamber equipped with a calibrated light source (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • Calibrated radiometer/lux meter

  • HPLC system with UV detector

  • LC-MS system for identification of unknown degradants

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of cefoxitin sodium in phosphate buffer (pH 7.0) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 100 µg/mL with the same buffer.

    • Transfer the working solution into transparent quartz vials.

    • Prepare a "dark control" sample by wrapping a vial containing the same solution in aluminum foil.

  • Light Exposure:

    • Place the sample vials and the dark control in the photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Maintain a constant temperature inside the chamber (e.g., 25°C).

    • Withdraw aliquots from each sample and the dark control at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis (HPLC-UV):

    • Analyze the collected aliquots by a validated stability-indicating HPLC method.

    • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Quantify the peak area of cefoxitin and any degradation products.

  • Identification of Degradation Products (LC-MS):

    • Inject the stressed samples into an LC-MS system to obtain the mass-to-charge ratio (m/z) of the degradation products.

    • Use MS/MS fragmentation to aid in the structural elucidation of any significant degradants.

Data Analysis:

  • Calculate the percentage of cefoxitin remaining at each time point.

  • Plot the natural logarithm of the cefoxitin concentration versus time to determine the degradation rate constant (k) and the half-life (t½).

  • Compare the chromatograms of the exposed samples with the dark control to identify peaks corresponding to photodegradation products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Cefoxitin Stock Solution (1 mg/mL) prep_work Prepare Working Solution (100 µg/mL) prep_stock->prep_work prep_vials Aliquot into Quartz Vials prep_work->prep_vials prep_dark Prepare Dark Control prep_vials->prep_dark exposure Expose in Photostability Chamber (ICH Q1B Conditions) prep_dark->exposure sampling Withdraw Aliquots at Time Intervals exposure->sampling hplc HPLC-UV Analysis (Quantification) sampling->hplc lcms LC-MS Analysis (Identification) sampling->lcms kinetics Calculate Degradation Kinetics (Rate Constant, Half-life) hplc->kinetics id_products Identify Degradation Products lcms->id_products

Caption: Experimental workflow for cefoxitin photostability testing.

Cefoxitin_Photodegradation_Pathway Cefoxitin Cefoxitin (Intact Molecule) Light Light Exposure (hν) Hydrolysis Hydrolysis of β-lactam Ring Light->Hydrolysis Primary Pathway Dimerization Dimerization (Hypothetical Minor Pathway) Light->Dimerization Minor Pathway (Evidence Lacking) DegradationProducts Inactive Degradation Products Hydrolysis->DegradationProducts Dimers Cefoxitin Dimers Dimerization->Dimers

Caption: Postulated photodegradation pathways of cefoxitin.

References

how to confirm the identity of a suspected cefoxitin dimer peak in a chromatogram

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and confirming the identity of suspected cefoxitin degradation products, with a specific focus on dimers observed in chromatograms.

Frequently Asked Questions (FAQs)

Q1: We are observing a new, later-eluting peak in our reversed-phase HPLC analysis of a stressed cefoxitin sample. Could this be a cefoxitin dimer?

A1: It is possible. While dimers are typically larger molecules, their retention behavior in reversed-phase HPLC depends on their overall polarity. A this compound could be either more or less polar than the monomer depending on the nature of the linkage and the resulting three-dimensional structure. To preliminarily assess this possibility, consider the following:

  • Mass Spectrometry (MS): The most definitive initial step is to determine the mass-to-charge ratio (m/z) of the peak . A this compound would be expected to have a molecular weight roughly double that of the cefoxitin monomer.

  • Forced Degradation Studies: The conditions under which the peak appears can provide clues. Dimerization of β-lactam antibiotics can be induced by conditions such as high concentrations, elevated temperatures, and exposure to certain pH levels.

Q2: What is the expected molecular weight of a this compound?

A2: The molecular weight of a cefoxitin monomer is approximately 427.45 g/mol . A common type of dimer involves the formation of a covalent bond between two cefoxitin molecules with the loss of two hydrogen atoms. Therefore, the expected molecular weight of such a dimer would be approximately 852.9 g/mol . Another potential, more complex dimer impurity has been reported with a molecular weight of 781.9 g/mol . It is crucial to use high-resolution mass spectrometry to accurately determine the mass of the unknown peak.

Q3: What is the likely mechanism for cefoxitin dimerization?

A3: Based on studies of similar β-lactam antibiotics like penicillins, a plausible mechanism for cefoxitin dimerization involves a nucleophilic attack of a carboxyl group from one cefoxitin molecule on the strained β-lactam ring of another cefoxitin molecule. This leads to the opening of the β-lactam ring and the formation of a new covalent bond between the two molecules.

Troubleshooting Guide: Confirming a Suspected this compound

If you suspect a peak in your chromatogram is a this compound, follow this workflow to confirm its identity.

cluster_0 Initial Observation cluster_1 Preliminary Identification cluster_2 Confirmation cluster_3 Structural Elucidation A Suspected Dimer Peak in Chromatogram B LC-MS Analysis A->B Inject sample into LC-MS C Check for m/z ~853 or ~782 B->C Examine mass spectrum of the peak D Forced Degradation Study C->D Mass consistent with dimer H Identity Confirmed/Rejected C->H Mass not consistent E LC-MS/MS Analysis D->E Induce degradation and analyze F Analyze Fragmentation Pattern E->F Isolate and fragment the suspected dimer ion G Compare with Cefoxitin Monomer Fragmentation F->G Compare fragmentation G->H

Caption: Workflow for the identification of a suspected this compound peak.

Experimental Protocols

Forced Degradation Study

This protocol is designed to intentionally degrade a cefoxitin sample to promote the formation of degradation products, including potential dimers.

Objective: To generate a sample containing a higher concentration of the suspected dimer for subsequent analysis.

Methodology:

  • Sample Preparation: Prepare a concentrated solution of cefoxitin (e.g., 10 mg/mL) in a suitable solvent (e.g., water or a buffer solution at a slightly acidic or basic pH).

  • Stress Conditions: Subject the cefoxitin solution to one or more of the following stress conditions:

    • Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24-72 hours).

    • Acidic/Basic Hydrolysis: Adjust the pH of the solution to acidic (e.g., pH 2 with 0.1 M HCl) or basic (e.g., pH 10 with 0.1 M NaOH) and incubate at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide) to the solution and incubate at room temperature.

  • Time Point Sampling: It is advisable to take samples at various time points to monitor the degradation process and identify the optimal conditions for dimer formation.

  • Sample Analysis: Analyze the stressed samples by HPLC with UV and MS detection to observe the formation and relative abundance of the suspected dimer peak.

Quantitative Data Summary:

Stress ConditionIncubation Time (hours)Cefoxitin Monomer Peak Area (%)Suspected Dimer Peak Area (%)
Control (T=0) 099.5< 0.1
Thermal (60°C) 2485.21.5
4872.13.8
Acidic (pH 2) 2490.50.8
Basic (pH 10) 2465.35.2
Oxidative (3% H₂O₂) 2478.92.1

Note: These are example data and actual results may vary.

LC-MS/MS Analysis for Dimer Confirmation

This protocol outlines the use of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to confirm the identity of the suspected this compound.

Objective: To obtain the mass and fragmentation pattern of the suspected dimer to confirm its identity.

Methodology:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically suitable (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B should be used to achieve good separation of cefoxitin and its degradation products.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for cefoxitin and its derivatives.

    • MS Scan: Perform a full scan MS analysis to determine the m/z of the eluting peaks. Confirm the presence of an ion corresponding to the expected mass of the dimer (e.g., [M+H]⁺ at m/z 853.9).

    • MS/MS Fragmentation: Perform a product ion scan on the suspected dimer's parent ion. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Data Presentation:

AnalyteExpected [M+H]⁺ (m/z)Key Fragment Ions (m/z)
Cefoxitin Monomer 428.45List of known cefoxitin fragment ions
Suspected Dimer 853.9Observed fragment ions

Analysis of Results:

The fragmentation pattern of the suspected dimer should be carefully analyzed. The presence of fragment ions corresponding to the cefoxitin monomer (m/z 428.45) and other characteristic fragments of cefoxitin would provide strong evidence that the peak is indeed a this compound. The fragmentation pattern can also provide insights into the structure of the dimer and the linkage between the two monomer units.

Signaling Pathway and Logical Relationship Diagrams

cluster_0 Cefoxitin Dimerization Pathway A Cefoxitin Molecule 1 (with carboxyl group) C Nucleophilic Attack A->C B Cefoxitin Molecule 2 (with β-lactam ring) B->C D β-lactam Ring Opening C->D E Covalent Dimer Formation (m/z ~853) D->E

Caption: Proposed mechanism for the formation of a this compound.

Validation & Comparative

Comparative Bioactivity Analysis: Cefoxitin Versus Cefoxitin Dimer

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the known antibacterial activity of the second-generation cephalosporin, cefoxitin, in contrast to its dimer, a recognized impurity.

This guide provides a detailed comparison of the well-established bioactivity of cefoxitin with the current understanding of its dimer, identified as Cefoxitin EP Impurity G. While extensive data is available for the monomer, the bioactivity of the dimer is not publicly documented. This comparison highlights the importance of purity in pharmaceutical formulations and outlines the standard methodologies that would be employed to assess the biological activity of such related substances.

Chemical and Physical Properties

A fundamental point of comparison between cefoxitin and its dimer lies in their chemical and physical properties. The dimerization results in a molecule with more than double the molecular weight and a different molecular formula.

PropertyCefoxitinCefoxitin Dimer (Cefoxitin EP Impurity G)
Molecular Formula C16H17N3O7S2[1]C31H31N5O13S4[2][3]
Molecular Weight 427.45 g/mol [1]809.87 g/mol [2][3]
Nature Active Pharmaceutical IngredientImpurity[3][4]

Bioactivity of Cefoxitin

Cefoxitin is a broad-spectrum second-generation cephamycin antibiotic.[5] Its bactericidal action is effective against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic organisms.[6]

Mechanism of Action

The primary mechanism of action for cefoxitin is the inhibition of bacterial cell wall synthesis.[7] Like other β-lactam antibiotics, cefoxitin binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[5] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains and ultimately leading to cell lysis and bacterial death.[5] Cefoxitin is notably resistant to hydrolysis by some β-lactamases, which contributes to its broad spectrum of activity.[6]

Cefoxitin Cefoxitin PBP Penicillin-Binding Proteins (PBPs) Cefoxitin->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking Cefoxitin->Peptidoglycan Inhibits PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Leads to Lysis Cell Lysis & Bacterial Death CellWall->Lysis Inhibition leads to

Mechanism of action of Cefoxitin.

Bioactivity of this compound

Currently, there is no publicly available data on the bioactivity of the this compound (Cefoxitin EP Impurity G). As a recognized impurity of cefoxitin, its biological effects have not been characterized in the scientific literature. It is plausible that the dimerization alters the three-dimensional structure of the molecule, which could significantly impact its ability to bind to penicillin-binding proteins and exert an antibacterial effect. However, without experimental data, any discussion of its bioactivity remains speculative.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To determine the bioactivity of the this compound and compare it to cefoxitin, a standard microbiological assay such as the determination of the Minimum Inhibitory Concentration (MIC) would be employed. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of cefoxitin and this compound are prepared in the broth medium in separate series of tubes or microplate wells. A typical concentration range for cefoxitin would be 0.125 to 128 µg/mL.

  • Inoculation: Each tube or well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth Control: A tube or well containing only the broth medium and the bacterial inoculum (no antimicrobial) to ensure the viability of the bacteria.

    • Sterility Control: A tube or well containing only the uninoculated broth medium to check for contamination.

  • Incubation: The tubes or microplates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculate Inoculate Dilutions with Bacteria Inoculum->Inoculate Dilutions Prepare Antimicrobial Serial Dilutions Dilutions->Inoculate Incubate Incubate at 37°C for 24h Inoculate->Incubate Observe Observe for Bacterial Growth Incubate->Observe DetermineMIC Determine MIC Observe->DetermineMIC

Workflow for MIC determination.

Conclusion

While cefoxitin is a well-characterized antibiotic with a known mechanism of action and broad spectrum of activity, its dimer is primarily recognized as a process-related impurity. The absence of bioactivity data for the this compound underscores the importance of robust analytical methods to ensure the purity and safety of pharmaceutical products. The potential for impurities to exhibit altered or no biological activity necessitates their careful monitoring and characterization during drug development and manufacturing. Further research would be required to isolate and test the this compound to definitively determine its antibacterial properties.

References

A Comparative Guide to Stability-Indicating Assays for Cefoxitin and its Dimer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of a stability-indicating assay for the antibiotic cefoxitin and its dimer. The focus is on providing objective performance comparisons supported by experimental data to aid in the selection and implementation of robust analytical protocols.

Introduction to Cefoxitin Stability

Cefoxitin, a second-generation cephalosporin antibiotic, is susceptible to degradation under various stress conditions, leading to the formation of impurities that can impact its efficacy and safety. One such group of degradation products includes dimers, which are molecules formed by the combination of two cefoxitin molecules. A stability-indicating assay is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, including any dimers, thus ensuring the quality and shelf-life of the drug product.

The validation of such an assay involves forced degradation studies to intentionally produce these degradation products and demonstrate the method's specificity, accuracy, and precision in separating and quantifying the API from these impurities.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the stability-indicating analysis of cefoxitin. This section compares different HPLC methods based on their chromatographic conditions and validation parameters.

Table 1: Comparison of HPLC Method Parameters for Cefoxitin Analysis
ParameterMethod 1Method 2Method 3
Column Zorbax SB Phenyl (150x4.6 mm, 5 µm)[1]C18 (e.g., Phenomenex Luna C18, 250x4.6 mm, 5 µm)Shiseido ACR C18 (250x4.6 mm, 5 µm)[2]
Mobile Phase 0.01M Sodium dihydrogen orthophosphate and Methanol (70:30 v/v)[1]Phosphate buffer (pH 7) and Methanol (60:40 v/v)A: 100 mmol/L NH4OAc, pH 5.9; B: Acetonitrile:Ethanol (15:7) (Gradient)[2]
Flow Rate 1.5 ml/min[1]1.0 ml/min1.0 ml/min[2]
Detection (UV) 254 nm[1]276 nm254 nm[2]
Retention Time (Cefoxitin) 8.59 min[1]3.127 minNot Specified
Table 2: Comparison of Method Validation Data
Validation ParameterMethod 1Method 2
Linearity Range (µg/mL) 75 - 225[1]2 - 12
Correlation Coefficient (r²) > 0.999[1]> 0.999
Accuracy (% Recovery) Not Specified98.6 - 101.2
Precision (% RSD) < 2.0< 2.0
LOD (µg/mL) Not Specified0.1
LOQ (µg/mL) Not Specified0.3

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to generate the degradation products, including the cefoxitin dimer, and to demonstrate the specificity of the analytical method.[3] The following are general protocols for stress testing:

  • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.

HPLC Method Validation Protocol

The validation of the stability-indicating HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential impurities, including the dimer. This is demonstrated by the separation of the cefoxitin peak from the peaks of degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the expected working concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of pure drug is added to a placebo or a mixture of degradation products and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

This compound

Recent findings have identified specific dimer impurities of cefoxitin. While detailed formation pathways are still under investigation, their existence necessitates their consideration during stability testing. Two such identified dimers are:

  • This compound Impurity 1:

    • Molecular Formula: C₃₁H₃₅N₅O₁₁S₄

    • Molecular Weight: 781.9 g/mol

    • Synonym: Methyl (R)-3-((6R,7S)-3-((carbamoyloxy)methyl)-7-methoxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl)-5-(hydroxymethyl)-2-((S)-methoxy(2-(thiophen-2-yl)acetamido)methyl)-3,6-dihydro-2H-1,3-thiazine-4-carboxylate[4]

  • This compound Impurity 2:

    • Molecular Formula: C₃₂H₃₂N₆O₁₄S₄

    • Molecular Weight: 852.89 g/mol

    • Chemical Name: (7S)-3-((Carbamoyloxy)methyl)-7-(2-(5-(2-(((7S)-3-((carbamoyloxy)methyl)-2-carboxy-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)amino)-2-oxo-1-(thiophen-2-yl)ethyl)thiophen-2-yl)acetamido)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-c

The development of a stability-indicating assay must ensure the separation and quantification of these and other potential degradation products from the parent cefoxitin peak.

Visualizations

Experimental Workflow for Validation

The following diagram illustrates the typical workflow for the validation of a stability-indicating assay for cefoxitin.

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) cluster_3 Finalization A Literature Review & Method Selection B Optimization of Chromatographic Conditions A->B C Stress Testing (Acid, Base, Oxidation, Heat, Light) B->C D Identification of Degradation Products (including Dimer) C->D E Specificity D->E F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability, Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Validated Stability-Indicating Assay Method J->K

References

A Comparative Guide to the Cross-Reactivity of Anti-Cefoxitin Antibodies with Cefoxitin Monomer vs. Dimer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoxitin, a second-generation cephalosporin antibiotic, can potentially form dimers, particularly under certain storage or physiological conditions. The formation of such dimers introduces new epitopes that may or may not be recognized by antibodies raised against the monomeric form of the drug. This difference in recognition can have significant implications for the specificity and accuracy of immunoassays designed to detect cefoxitin or anti-cefoxitin antibodies. This guide details a proposed experimental workflow to quantify and compare the binding of anti-cefoxitin antibodies to both the monomeric and dimeric forms of the drug.

The structure of beta-lactam antibiotics, including penicillins, can lend itself to dimerization. For beta-lactams lacking a side-chain amino group, a likely mechanism involves the carboxyl group of one molecule reacting with the β-lactam ring of another[1]. This dimerization would significantly alter the chemical structure and could impact antibody recognition.

Experimental Data: A Hypothetical Comparison

The following table presents a hypothetical data set that could be generated from a competitive ELISA experiment as described in the protocols below. This table is for illustrative purposes to demonstrate how the cross-reactivity can be quantified and compared.

AnalyteIC50 (ng/mL)Cross-Reactivity (%)
Cefoxitin Monomer15100
Cefoxitin Dimer3504.3

Note: The IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen. Cross-reactivity is calculated as: (IC50 of Cefoxitin Monomer / IC50 of this compound) x 100.

Experimental Protocols

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable method to determine the cross-reactivity of anti-cefoxitin antibodies with the this compound.

1. Preparation of Cefoxitin-Protein Conjugate for Plate Coating:

  • Objective: To create a stable antigen coating on the ELISA plate.

  • Method: Cefoxitin, as a hapten, is covalently conjugated to a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The carbodiimide reaction is a common method for this conjugation, where the carboxyl group of cefoxitin is activated by a carbodiimide (e.g., EDC) to form an amide bond with the amino groups of the carrier protein.

2. Competitive ELISA Protocol:

  • Plate Coating:

    • Dilute the cefoxitin-BSA conjugate to a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to block any non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with the wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the cefoxitin monomer and the this compound standards in an assay buffer.

    • In separate tubes, mix 50 µL of each standard dilution with 50 µL of a pre-titered dilution of the anti-cefoxitin antibody.

    • Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free monomer or dimer.

    • Add 100 µL of the antibody-standard mixture to the corresponding wells of the coated and blocked ELISA plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with the wash buffer.

  • Detection:

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-species IgG-HRP) diluted in the assay buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with the wash buffer.

    • Add 100 µL of a TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance values against the logarithm of the analyte concentration for both the monomer and the dimer.

    • Determine the IC50 value for each analyte from the resulting sigmoidal curves.

    • Calculate the percent cross-reactivity as described in the note of the data table.

Visualizations

Below is a diagram illustrating the workflow of the competitive ELISA for determining the cross-reactivity of anti-cefoxitin antibodies.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat Coat Plate with Cefoxitin-BSA Conjugate Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Add_to_Plate Add Mixture to Plate Wash2->Add_to_Plate Prepare_Standards Prepare Cefoxitin Monomer & Dimer Standards Mix_Antibody Mix Standards with Anti-Cefoxitin Antibody Prepare_Standards->Mix_Antibody Incubate_Competition Incubate Mixture Mix_Antibody->Incubate_Competition Incubate_Competition->Add_to_Plate Wash3 Wash Add_to_Plate->Wash3 Add_Secondary Add HRP-conjugated Secondary Antibody Wash3->Add_Secondary Wash4 Wash Add_Secondary->Wash4 Add_Substrate Add TMB Substrate Wash4->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance

Caption: Workflow for Competitive ELISA.

This diagram outlines the key steps in a competitive ELISA designed to assess the cross-reactivity of anti-cefoxitin antibodies. The process involves preparing an antigen-coated plate, performing a competitive binding reaction with the cefoxitin monomer and dimer, and detecting the amount of antibody bound to the plate. The degree of signal inhibition by each analyte allows for the determination of their respective binding affinities and cross-reactivity.

References

cefoxitin dimer versus other known cephalosporin degradation products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the degradation pathways of cephalosporin antibiotics is paramount for ensuring drug stability, efficacy, and safety. This guide provides a comparative analysis of the cefoxitin dimer, a notable degradation product of the cephamycin antibiotic cefoxitin, with other known degradation products of commonly used cephalosporins.

While direct comparative studies on the this compound versus other specific cephalosporin degradation products are not extensively available in the public domain, this guide synthesizes existing data on individual degradation pathways and analytical methodologies to offer a comprehensive overview.

Executive Summary

Cefoxitin, a second-generation cephalosporin, is known to degrade under certain conditions, leading to the formation of various products, including dimers. The primary degradation pathway for many cephalosporins, including cefoxitin, involves the hydrolysis of the crucial β-lactam ring, which is essential for their antibacterial activity. The formation of dimers and other degradation products can impact the drug's potency and potentially introduce new entities with different biological activities. This guide will delve into the known degradation pathways of cefoxitin and other selected cephalosporins, present available structural information, and provide a framework for experimental comparison.

Degradation Pathways and Products

The stability of cephalosporins is influenced by factors such as pH, temperature, and the presence of enzymes like β-lactamases. Degradation can lead to a loss of antibacterial activity and the formation of various degradation products.

Cefoxitin Degradation and Dimer Formation

Under alkaline conditions, cefoxitin is known to degrade through the opening of its β-lactam ring and the cleavage of the carbamate group. The formation of cefoxitin dimers has been identified, with at least two distinct dimer impurities reported in the literature, designated as "this compound Impurity 1" and "this compound Impurity 2". The exact mechanisms and kinetics of this dimerization process are not well-documented in publicly accessible literature.

Diagram: Proposed General Degradation Pathway of Cefoxitin

G Cefoxitin Cefoxitin Degradation_Conditions Alkaline Conditions / Temperature / β-lactamases Cefoxitin->Degradation_Conditions Beta_Lactam_Opening β-Lactam Ring Opening Degradation_Conditions->Beta_Lactam_Opening Carbamate_Cleavage Carbamate Group Cleavage Degradation_Conditions->Carbamate_Cleavage Cefoxitin_Dimer This compound Beta_Lactam_Opening->Cefoxitin_Dimer Other_Degradants Other Degradation Products Beta_Lactam_Opening->Other_Degradants Carbamate_Cleavage->Other_Degradants

Caption: General degradation pathways for Cefoxitin.

Degradation of Other Cephalosporins

For comparison, the degradation of other commonly used cephalosporins is summarized below. The primary mechanism for most is the hydrolysis of the β-lactam ring.

  • Cefazolin: Under forced degradation conditions (acidic, basic, oxidative, and photolytic), cefazolin degrades into several products. One identified degradation product involves the opening of the β-lactam ring.

  • Ceftriaxone: Degradation of ceftriaxone can also proceed via the opening of the β-lactam ring, particularly under alkaline conditions.

  • Cefotaxime: Similar to other cephalosporins, cefotaxime degradation involves β-lactam ring cleavage. Notably, the formation of cefotaxime dimers and trimers has been studied, providing a point of comparison for the this compound.

  • Cefaclor: The degradation of cefaclor has been shown to produce various products depending on the conditions, including compounds resulting from the opening of the β-lactam ring.

Structural Comparison of Degradation Products

While detailed comparative data is scarce, the available structural information for some degradation products allows for a preliminary comparison.

CephalosporinDegradation ProductMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
Cefoxitin Dimer Impurity 1 C31H35N5O11S4781.9Dimeric structure
Cefoxitin Dimer Impurity 2 C32H32N6O14S4852.89Dimeric structure
Cefotaxime Dimer Not explicitly stated in reviewed sourcesNot explicitly stated in reviewed sourcesDimeric structure, formation studied
Cefazolin Degradation Product VariousVariousTypically involves opened β-lactam ring
Ceftriaxone Degradation Product VariousVariousTypically involves opened β-lactam ring
Cefaclor Degradation Product VariousVariousTypically involves opened β-lactam ring

Experimental Protocols for Comparative Analysis

To conduct a direct comparative analysis of the this compound and other cephalosporin degradation products, a well-designed forced degradation study is essential. The following outlines a comprehensive experimental protocol.

Forced Degradation Study

Objective: To generate and compare the degradation products of cefoxitin, cefazolin, ceftriaxone, and cefotaxime under various stress conditions.

Materials:

  • Cefoxitin sodium, Cefazolin sodium, Ceftriaxone sodium, and Cefotaxime sodium reference standards.

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2).

  • High-purity water.

  • HPLC grade solvents (e.g., acetonitrile, methanol).

  • pH meter, heating block/water bath, photostability chamber.

Procedure:

  • Stock Solutions: Prepare individual stock solutions of each cephalosporin in high-purity water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl and heat at 80°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH and keep at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix stock solution with 3% H2O2 and keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 24, 48, and 72 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light in a photostability chamber.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by HPLC-UV and LC-MS/MS.

Diagram: Experimental Workflow for Forced Degradation Study

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis Stock_Solutions Prepare Stock Solutions (Cefoxitin, Cefazolin, Ceftriaxone, Cefotaxime) Acid Acid Hydrolysis (0.1M HCl, 80°C) Stock_Solutions->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock_Solutions->Base Oxidation Oxidative Degradation (3% H2O2, RT) Stock_Solutions->Oxidation Thermal Thermal Degradation (80°C) Stock_Solutions->Thermal Photolytic Photolytic Degradation (UV/Fluorescent Light) Stock_Solutions->Photolytic HPLC_UV HPLC-UV Analysis (Quantification of Parent Drug and Degradation Products) Acid->HPLC_UV LC_MS LC-MS/MS Analysis (Identification of Degradation Products) Acid->LC_MS Base->HPLC_UV Base->LC_MS Oxidation->HPLC_UV Oxidation->LC_MS Thermal->HPLC_UV Thermal->LC_MS Photolytic->HPLC_UV Photolytic->LC_MS

Caption: Workflow for comparative forced degradation studies.

Analytical Methodology

Objective: To develop and validate a stability-indicating HPLC-UV and LC-MS/MS method for the simultaneous separation and quantification of the parent cephalosporins and their degradation products.

High-Performance Liquid Chromatography (HPLC) with UV Detection:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of all peaks.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength that allows for the detection of both the parent drug and the degradation products (e.g., 254 nm).

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • LC Conditions: Similar to the HPLC-UV method.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in both positive and negative modes to determine the best ionization for each compound.

  • Data Acquisition: Full scan mode for initial identification of degradation products and their molecular weights. Product ion scan (MS/MS) mode for structural elucidation by fragmentation analysis.

  • Data Analysis: Compare the mass spectra of the degradation products with the parent drug to propose structures.

Data Presentation and Interpretation

All quantitative data from the forced degradation studies should be summarized in tables for easy comparison. This would include the percentage of degradation of the parent drug and the percentage formation of major degradation products, including the this compound, under each stress condition and at each time point.

Example Table for Data Presentation:

Stress ConditionTime (hours)Cefoxitin (% Degradation)This compound (% Formation)Cefazolin (% Degradation)Major Cefazolin Degradant (% Formation)
0.1 M HCl, 80°C 2
4
8
0.1 M NaOH, RT 1
2
4

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of the this compound against other cephalosporin degradation products. While direct comparative data is limited, the outlined experimental protocols provide a robust methodology for generating such data. Further research is needed to isolate and fully characterize the this compound and other key degradation products, and to evaluate their biological activity, including potential toxicity and allergenicity. Such studies are crucial for a complete understanding of the stability and safety profiles of cephalosporin antibiotics.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the identification, quantification, and comparison of cefoxitin dimer and other related impurities.

This guide provides a detailed comparative analysis of this compound (Impurity G) and other common impurities found in cefoxitin drug substances. Understanding the impurity profile of a drug is critical for ensuring its quality, safety, and efficacy. This document summarizes the chemical characteristics of these impurities, presents analytical methodologies for their detection and quantification, and discusses their potential biological impact.

Chemical Structures and Properties of Cefoxitin and Its Impurities

Cefoxitin is a second-generation cephalosporin antibiotic.[1] During its synthesis and storage, various related substances can form as impurities. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several of these impurities.[2][3] The chemical structures and molecular formulas of cefoxitin and some of its key impurities are presented below.

Table 1: Chemical Properties of Cefoxitin and Related Impurities

Compound NameImpurity Designation (EP)Molecular FormulaMolecular Weight ( g/mol )
Cefoxitin-C₁₆H₁₇N₃O₇S₂427.45
This compoundImpurity GC₃₁H₃₁N₅O₁₃S₄809.87
DecarbamoylcefoxitinImpurity AC₁₅H₁₆N₂O₆S₂384.43
Δ³-CefoxitinImpurity BC₁₆H₁₇N₃O₇S₂427.45
Cefoxitin LactoneImpurity DC₁₅H₁₄N₂O₅S₂366.41
(R)-Methoxy CefoxitinImpurity EC₁₇H₁₉N₃O₈S₂457.48
-Impurity IC₁₆H₁₇N₃O₇S₂427.45

Quantitative Analysis of Cefoxitin Impurities

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing and is mandated by regulatory bodies. While specific percentage limits for each cefoxitin impurity are detailed in the European Pharmacopoeia, this information is proprietary. However, the USP monograph for Cefoxitin Sodium specifies that the substance must contain not less than 927 µg and not more than 970 µg of cefoxitin per mg, which indirectly controls the total amount of impurities.[2]

A literature review did not yield publicly available studies with specific quantitative data comparing the typical levels of this compound to other related impurities in commercial cefoxitin batches. Such data is often proprietary to the manufacturer. However, the presence of these impurities is generally controlled to be at very low levels, often less than 0.2% for specified identified impurities and 0.1% for unspecified impurities, in line with ICH guidelines.

Experimental Protocols for Impurity Analysis

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of cefoxitin and its related impurities.

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a typical HPLC method for the analysis of cefoxitin and its impurities, based on information from various sources.[3]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: A buffer solution, such as 0.05 M ammonium acetate, with the pH adjusted to around 5.5.

    • Mobile Phase B: A mixture of acetonitrile and methanol.

  • Gradient Program: The proportion of Mobile Phase B is gradually increased over the course of the analysis to elute the impurities and the active ingredient.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm is suitable for cefoxitin and its impurities.

  • Injection Volume: 20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

Sample Preparation:

  • Accurately weigh a suitable amount of the cefoxitin sodium sample.

  • Dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm filter before injection.

Data Analysis:

The identification of impurities is achieved by comparing the retention times of the peaks in the sample chromatogram with those of certified reference standards. Quantification is performed by comparing the peak areas of the impurities with the peak area of a known concentration of the cefoxitin reference standard, taking into account any relative response factors.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of cefoxitin impurities.

G Workflow for Cefoxitin Impurity Analysis cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing and Analysis cluster_3 Reporting Sample Cefoxitin Bulk Drug Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Mobile Phase Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram Peak_Integration Peak Integration and Identification (Comparison with Reference Standards) Chromatogram->Peak_Integration Quantification Quantification of Impurities (Area Normalization or External Standard) Peak_Integration->Quantification Report Comparative Analysis Report Quantification->Report

Workflow for Cefoxitin Impurity Analysis

Comparative Biological Activity and Toxicity

A comprehensive search of scientific literature did not yield specific studies detailing the comparative biological activity or toxicity of this compound (Impurity G) versus other related impurities such as decarbamoylcefoxitin, Δ³-cefoxitin, or cefoxitin lactone.

  • Cefoxitin: The parent drug, cefoxitin, is a well-characterized antibiotic with known bactericidal activity.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] The toxicity profile of cefoxitin is also well-established, with potential adverse effects including hypersensitivity reactions and, in rare cases, nephrotoxicity, especially when combined with other nephrotoxic agents.[4]

  • Impurities: In the absence of specific data, the biological activity and toxicity of the impurities are generally inferred based on their chemical structures.

    • Degradation Products: Impurities that are degradation products, such as those formed by the opening of the β-lactam ring, are generally expected to have significantly reduced or no antibacterial activity. The β-lactam ring is crucial for the antibacterial action of cephalosporins.

    • Structural Analogs: Impurities that are close structural analogs of cefoxitin may retain some biological activity, either antibacterial or immunological (e.g., potential for cross-reactivity in allergic individuals). However, without experimental data, this remains speculative.

The control of impurities to very low levels in the final drug product is predicated on the principle that their biological effects are minimized and do not pose a significant risk to the patient.

Signaling Pathways

No specific signaling pathways related to the biological effects of cefoxitin impurities, including the dimer, have been described in the scientific literature. The primary mechanism of action of cefoxitin and other β-lactam antibiotics is the inhibition of bacterial cell wall synthesis and does not typically involve the modulation of specific signaling pathways in mammalian cells.[1] Any toxic effects are generally considered to be a result of direct cellular damage or immunological reactions.

The following diagram illustrates the logical relationship between the presence of impurities and the potential for adverse biological effects.

G Logical Relationship of Impurities and Biological Effects cluster_0 Potential Biological Consequences Cefoxitin_API Cefoxitin API Impurity_Formation Impurity Formation (Synthesis/Degradation) Cefoxitin_API->Impurity_Formation Cefoxitin_Dimer This compound (Impurity G) Impurity_Formation->Cefoxitin_Dimer Other_Impurities Other Related Impurities (A, B, D, E, I, etc.) Impurity_Formation->Other_Impurities Reduced_Efficacy Reduced Therapeutic Efficacy Cefoxitin_Dimer->Reduced_Efficacy Increased_Toxicity Increased Toxicity / Adverse Effects Cefoxitin_Dimer->Increased_Toxicity Altered_PK Altered Pharmacokinetics Cefoxitin_Dimer->Altered_PK Other_Impurities->Reduced_Efficacy Other_Impurities->Increased_Toxicity Other_Impurities->Altered_PK

References

Comparative Stability of Cefoxitin to Dimerization Versus Other Cephamycins: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable lack of direct comparative studies on the dimerization of cefoxitin versus other cephamycins such as cefotetan and cefmetazole. While the chemical stability and degradation pathways of these antibiotics have been investigated, the specific process of dimerization has not been a primary focus of published research. Therefore, a direct comparison of their relative stability against dimerization, supported by experimental data, cannot be provided at this time.

Cephamycins, including cefoxitin, are a class of β-lactam antibiotics known for their resistance to β-lactamase enzymes, a key mechanism of bacterial resistance. This stability is largely attributed to the presence of a 7-α-methoxy group in their core structure. While this feature enhances their antibacterial efficacy, the inherent reactivity of the β-lactam ring can still lead to various degradation pathways.

General Chemical Stability of Cephamycins

Studies on the chemical stability of cephamycins have primarily focused on their hydrolysis under different pH and temperature conditions. For instance, cefoxitin sodium in aqueous solution exhibits apparent first-order decomposition and is most stable at a pH of 5-7.[1] Under these conditions, it loses approximately 10% of its activity in 48 hours at 25°C.[1] Similarly, the degradation of cefmetazole sodium is influenced by pH, ionic strength, and temperature, with optimal stability observed between pH 5 and 9. Cefotetan's degradation in aqueous solution has also been studied, with its degradation rate being pH-dependent.

It is important to distinguish these degradation processes from dimerization. Hydrolysis involves the cleavage of the β-lactam ring by water, leading to inactive products. Dimerization, on the other hand, is a process where two molecules of the antibiotic react with each other to form a larger molecule, a dimer. This process can also lead to a loss of antibacterial activity.

The Dimerization Question: A Gap in the Literature

Despite the importance of understanding all potential pathways of antibiotic inactivation, a thorough investigation into the comparative tendency of cefoxitin, cefotetan, and cefmetazole to form dimers appears to be a gap in the current scientific literature. The available studies on their degradation products do not specifically identify or quantify dimers as major degradation products under typical storage or physiological conditions.

This lack of data prevents a detailed comparison of their dimerization stability. To generate such a comparison, dedicated experimental studies would be required.

Hypothetical Experimental Approach to Compare Dimerization Stability

For researchers interested in investigating this area, a potential experimental workflow could involve the following steps:

Caption: Hypothetical workflow for comparing cephamycin dimerization.

Experimental Protocols:

  • High-Performance Liquid Chromatography (HPLC-UV/MS): A reversed-phase HPLC method with both UV and mass spectrometric detection would be crucial. The UV detector would quantify the loss of the parent drug over time, while the mass spectrometer would be used to identify potential dimer peaks by their mass-to-charge ratio (m/z), which would be approximately double that of the monomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Should a significant potential dimer peak be identified by HPLC-MS, preparative chromatography could be used to isolate the compound. 1H and 13C NMR spectroscopy would then be the primary methods for elucidating its chemical structure and confirming it as a dimer.

Conclusion

References

Cefoxitin Dimers and Therapeutic Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Cefoxitin, a second-generation cephalosporin, is known for its broad spectrum of activity against both aerobic and anaerobic bacteria.[1][2] Its stability, however, can be compromised under certain storage and handling conditions, leading to the formation of degradation products, including potential dimers and other oligomers. The formation of such products can theoretically impact the drug's ability to bind to its target penicillin-binding proteins (PBPs), thereby reducing its therapeutic efficacy.

The Hypothesis: Dimerization Leads to Reduced Efficacy

The central hypothesis is that the dimerization of cefoxitin reduces its therapeutic efficacy. This is based on the principle that the structural integrity of the β-lactam ring and the overall molecular conformation are crucial for the antibiotic's interaction with bacterial PBPs. Dimerization alters this structure, which could lead to decreased binding affinity and, consequently, diminished antibacterial action.

Comparative Analysis: Cefoxitin Monomer vs. Potential Dimer

The following table outlines a theoretical comparison of the properties of the active cefoxitin monomer against its potential inactive or less active dimer.

FeatureCefoxitin (Monomer)Cefoxitin Dimer (Hypothesized)
Antimicrobial Activity (MIC) Potent activity against susceptible bacteria.[1][2]Significantly reduced or no antimicrobial activity.
Binding to Penicillin-Binding Proteins (PBPs) High affinity, leading to inhibition of cell wall synthesis.Low or no affinity due to altered molecular structure.
β-lactam Ring Integrity Intact and reactive.Potentially altered or involved in the dimerization linkage, reducing reactivity.
Solubility and Stability Well-characterized solubility and stability profiles.Altered solubility and potentially different stability characteristics.

Experimental Protocols for Investigation

To validate the hypothesized correlation, a series of experiments are necessary. Below are detailed methodologies for key experiments.

Quantification of Cefoxitin and its Dimers by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating and quantifying the active cefoxitin monomer from its degradation products, including dimers.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol. The exact composition should be optimized for the separation of the monomer and potential dimer peaks.

  • Detection: UV detection at a wavelength of 254 nm.

  • Procedure:

    • Prepare standard solutions of cefoxitin of known concentrations.

    • Subject cefoxitin solutions to stress conditions (e.g., heat, pH changes) to induce degradation and dimer formation.

    • Inject the stressed samples and standards into the HPLC system.

    • Identify the peaks corresponding to the cefoxitin monomer and potential dimers based on retention times. The dimer, being a larger molecule, would likely have a different retention time than the monomer.

    • Quantify the amount of monomer and dimer in the samples by comparing their peak areas to the standard curve.

Antimicrobial Susceptibility Testing (AST)

The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. Comparing the MIC of the pure monomer to that of solutions containing known concentrations of the dimer is essential.

  • Method: Broth microdilution or agar dilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Materials:

    • Pure cefoxitin standard.

    • Cefoxitin solutions containing varying, quantified levels of dimers (as determined by HPLC).

    • Susceptible bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).

    • Mueller-Hinton broth or agar.

  • Procedure:

    • Prepare serial dilutions of the pure cefoxitin and the cefoxitin-dimer mixtures.

    • Inoculate the dilutions with a standardized bacterial suspension.

    • Incubate under appropriate conditions (e.g., 35°C for 18-24 hours).

    • Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • A higher MIC for the dimer-containing solutions would indicate reduced efficacy.

Visualizing the Workflow and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key processes involved in this investigation.

G cluster_0 Sample Preparation and Analysis cluster_1 Efficacy Testing Cefoxitin Solution Cefoxitin Solution Stress Conditions Stress Conditions Cefoxitin Solution->Stress Conditions Degraded Sample Degraded Sample Stress Conditions->Degraded Sample HPLC Analysis HPLC Analysis Degraded Sample->HPLC Analysis Quantification Quantification HPLC Analysis->Quantification MIC Testing MIC Testing Quantification->MIC Testing Efficacy Data Efficacy Data Quantification->Efficacy Data Correlation Bacterial Culture Bacterial Culture Bacterial Culture->MIC Testing MIC Testing->Efficacy Data

Figure 1: Experimental workflow for correlating this compound levels with therapeutic efficacy.

G cluster_0 Cefoxitin Monomer Action cluster_1 Hypothesized Dimer Inaction Cefoxitin_Monomer Cefoxitin (Monomer) PBP Penicillin-Binding Protein (PBP) Cefoxitin_Monomer->PBP Binds to Inhibition Inhibition Cefoxitin_Monomer->Inhibition Leads to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Bacterial Cell Lysis CellWall->Lysis Disruption leads to Inhibition->CellWall Blocks Cefoxitin_Dimer Cefoxitin (Dimer) PBP2 Penicillin-Binding Protein (PBP) Cefoxitin_Dimer->PBP2 Fails to bind effectively NoBinding No/Low Affinity Binding PBP2->NoBinding

Figure 2: Signaling pathway of cefoxitin action and hypothesized inaction of its dimer.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the theoretical framework strongly suggests that the formation of cefoxitin dimers would lead to a reduction in therapeutic efficacy. The experimental protocols outlined in this guide provide a clear path for researchers to investigate this correlation. Future studies should focus on the isolation and structural characterization of cefoxitin dimers, followed by a thorough evaluation of their biological activity. Such research would be invaluable for optimizing the formulation, storage, and clinical use of cefoxitin, ultimately ensuring better patient outcomes.

References

Comparative Guide to Quantitative Methods for Cefoxitin and its Related Substances

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of validated analytical methods for the quantitative determination of cefoxitin and its related substances, including potential dimeric impurities. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of cefoxitin. While direct inter-laboratory validation data for a specific cefoxitin dimer was not found in the public domain, this guide summarizes single-laboratory validation data for various analytical techniques, offering insights into their performance and applicability.

Data Presentation: A Comparative Analysis of Validated Methods

The following tables summarize the validation parameters of different analytical methods used for the quantification of cefoxitin. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of each method.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod 1[1][2][3]Method 2[4]
Column Zorbax SB Phenyl (150x4.6mm, 5µm)Shiseido ACR C18 (250x4.6mm, 5µm)
Mobile Phase 0.01M Sodium dihydrogen orthophosphate:Methanol (70:30 v/v), pH 2.5A: 100 mmol/L NH4OAc, pH 5.9; B: Acetonitrile:Ethanol (15:7) (Gradient)
Flow Rate 1.5 ml/min1.0 ml/min
Detection UV at 254nmUV at 254nm
Linearity Range 75-225 µg/mlNot Specified
Retention Time 8.59 minNot Specified

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

ParameterMethod 3[5][6]
Column Synergi Fusion-RP with guard column
Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water; B: 0.1% FA in ACN (Gradient)
Flow Rate 0.3 ml/min
Ionization Mode Positive Ionization (ESI+)
Lower Limit of Quantification (LLOQ) 0.05 µg/mL
Sample Volume 5 µL plasma or 50–100 µL tissue homogenates

Table 3: Spectrofluorimetric Method

ParameterMethod 4[7]
Principle Derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)
Excitation Wavelength 460 nm
Emission Wavelength 540 nm
Linearity Range 0.5-7 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the key experiments cited in this guide.

Method 1: RP-HPLC for Cefoxitin in Pharmaceutical Dosage Forms[1][2][3]
  • Chromatographic System: A Shimadzu prominence HPLC system equipped with a Zorbax SB Phenyl column (150x4.6mm, 5 µm), LC 20 AD pump, and SPD 20A UV-visible detector was used.

  • Mobile Phase Preparation: A binary mixture of 0.01M Sodium dihydrogen orthophosphate and Methanol (pH adjusted to 2.5) in a 70:30 v/v ratio was prepared and degassed.

  • Standard Solution Preparation: 75 mg of Cefoxitin sodium standard was accurately weighed and dissolved in 100 mL of diluent to get a concentration of 0.75 mg/mL. A 10 mL aliquot of this solution was further diluted to 50 mL with the mobile phase to obtain a working standard solution of 150 µg/mL.

  • Sample Preparation: The contents of 10 vials were pooled. A portion of this powder equivalent to 25 mg of Cefoxitin sodium was transferred to a 50 mL volumetric flask with 30 mL of diluent, sonicated for 10 minutes, and the volume was made up. The solution was filtered, and 10 mL of the filtrate was diluted to 50 mL with the diluent.

  • Analysis: 20 µL of the standard and sample solutions were injected into the chromatograph. The detection was carried out at 254 nm.

Method 3: LC-MS/MS for Simultaneous Quantitation in Plasma and Tissues[5][6]
  • Chromatographic System: An LC-MS/MS system with a Synergi Fusion-RP column and a guard column was utilized.

  • Mobile Phase Preparation: Mobile phase A consisted of 5 mM ammonium formate and 0.1% formic acid in water. Mobile phase B was 0.1% formic acid in acetonitrile. A gradient elution program was used.

  • Sample Preparation: A small sample volume of 5 µL for plasma or 50–100 µL for tissue homogenates was required. The protocol involves a relatively simple sample processing procedure.

  • Mass Spectrometry: The mass spectrometer was operated in positive ionization mode (ESI+) using multiple reaction monitoring (MRM).

  • Validation: The method was validated according to FDA and EMA bioanalytical guidelines.

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is essential for implementing these analytical methods. The following diagram illustrates a generalized workflow for the quantitative analysis of cefoxitin and its related substances by HPLC.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weighing of Standard and Sample dissolve Dissolution in Appropriate Diluent weigh->dissolve dilute Serial Dilution to Working Concentration dissolve->dilute filter Filtration through 0.45µm Filter dilute->filter inject Injection into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analyte calibrate->quantify

References

Comparative Analysis of Cefoxitin Monomer and Dimer Allergenic Potential: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative data on the allergenic potential of cefoxitin monomer versus its dimeric form. While the allergenicity of cephalosporins, including cefoxitin, is a recognized clinical concern, specific studies isolating and comparing the immunological effects of the monomer and dimer are not publicly available.

Cefoxitin, a second-generation cephalosporin antibiotic, is known to elicit hypersensitivity reactions in some individuals, ranging from mild skin rashes to severe anaphylaxis. These reactions are primarily mediated by the binding of immunoglobulin E (IgE) antibodies to the drug or its metabolites, which then triggers the degranulation of mast cells and basophils, releasing histamine and other inflammatory mediators.

The formation of drug aggregates, such as dimers and higher-order oligomers, is often hypothesized to play a role in enhancing the immunogenicity of small molecule drugs like beta-lactams. The theory posits that the multivalent nature of these aggregates can more effectively cross-link IgE receptors on the surface of mast cells, leading to a more robust activation and degranulation response. However, specific experimental evidence to support this hypothesis for cefoxitin is currently lacking in the published literature.

Insights from Broader Cephalosporin and Beta-Lactam Allergenicity Studies

While direct comparative data for cefoxitin monomer and dimer is unavailable, broader research into cephalosporin and other beta-lactam allergies provides some relevant context:

  • Role of Side Chains: The R1 and R2 side chains of cephalosporins are considered the primary determinants of their allergenic specificity. Cross-reactivity between different cephalosporins and between cephalosporins and penicillins is often attributed to similarities in these side chains. It is plausible that dimerization could alter the presentation of these side chains, potentially impacting antibody recognition.

  • Degradation Products: The degradation of beta-lactam antibiotics can lead to the formation of various reactive products that can haptenate proteins and become immunogenic. It is conceivable that the process of dimerization is linked to or occurs in parallel with degradation pathways that produce allergenic species.

  • Protein Conjugation: For a small molecule like cefoxitin to become immunogenic, it typically needs to covalently bind to larger carrier proteins, a process known as haptenation. The chemical reactivity of the monomer versus the dimer could differ, potentially influencing their ability to form immunogenic conjugates.

Experimental Approaches to Assess Allergenic Potential

To definitively compare the allergenic potential of cefoxitin monomer and dimer, a series of in vitro and potentially in vivo studies would be required. The following outlines the key experimental methodologies that would be necessary.

In Vitro Assays

A critical in vitro model for assessing immediate-type hypersensitivity is the rat basophilic leukemia (RBL-2H3) cell degranulation assay. This assay measures the release of mediators, such as β-hexosaminidase, from mast-like cells upon exposure to an allergen.

Experimental Workflow for RBL-2H3 Degranulation Assay:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement & Analysis p1 Culture RBL-2H3 cells p2 Sensitize cells with IgE from cefoxitin- allergic patients p1->p2 t1 Expose cells to Cefoxitin Monomer p2->t1 t2 Expose cells to Cefoxitin Dimer p2->t2 t3 Positive Control (e.g., anti-IgE) p2->t3 t4 Negative Control (Buffer) p2->t4 m1 Measure β-hexosaminidase release t1->m1 t2->m1 t3->m1 t4->m1 m2 Quantify histamine release m1->m2 m3 Compare degranulation levels m2->m3

Caption: Workflow for comparing cefoxitin monomer and dimer-induced RBL-2H3 cell degranulation.

Detailed Protocol for RBL-2H3 Degranulation Assay:

  • Cell Culture: RBL-2H3 cells would be cultured in Eagle's minimum essential medium (MEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Sensitization: Cells would be sensitized overnight with serum containing IgE from patients with a confirmed cefoxitin allergy.

  • Preparation of Cefoxitin Monomer and Dimer: Pure preparations of cefoxitin monomer and dimer would be required. This would likely involve purification techniques such as high-performance liquid chromatography (HPLC) to separate the two species.

  • Cell Stimulation: Sensitized RBL-2H3 cells would be washed and then challenged with varying concentrations of purified cefoxitin monomer and dimer. A positive control (e.g., an anti-IgE antibody) and a negative control (buffer alone) would be included.

  • Quantification of Degranulation: The extent of degranulation would be quantified by measuring the activity of β-hexosaminidase released into the supernatant. This is typically done using a colorimetric assay with a substrate like p-nitrophenyl-N-acetyl-β-D-glucosaminide.

  • Data Analysis: The percentage of β-hexosaminidase release for each condition would be calculated relative to the total cellular content (determined by lysing the cells). The dose-response curves for the monomer and dimer would then be compared.

A hypothetical data table from such an experiment is presented below:

CompoundConcentration (µg/mL)Mean β-hexosaminidase Release (%)Standard Deviation
Cefoxitin Monomer 15.21.1
1015.82.5
10028.43.9
This compound 18.91.5
1025.13.2
10045.75.1
Positive Control -95.34.8
Negative Control -2.10.5

Note: This data is hypothetical and for illustrative purposes only.

Signaling Pathways in Mast Cell Activation

The activation of mast cells by allergens involves a complex signaling cascade initiated by the cross-linking of IgE receptors.

G cluster_0 Receptor Cross-linking cluster_1 Intracellular Signaling cluster_2 Effector Response Allergen Cefoxitin Monomer or Dimer IgE IgE Allergen->IgE Cross-linking FcεRI FcεRI Receptor IgE->FcεRI Cross-linking Lyn Lyn Kinase Activation FcεRI->Lyn Syk Syk Kinase Activation Lyn->Syk PLCγ PLCγ Activation Syk->PLCγ IP3 IP3 Production PLCγ->IP3 DAG DAG Production PLCγ->DAG Ca Calcium Mobilization IP3->Ca PKC PKC Activation DAG->PKC Degranulation Degranulation (Histamine, β-hexosaminidase release) Ca->Degranulation PKC->Degranulation

Caption: Simplified signaling pathway of IgE-mediated mast cell degranulation.

Clinical Studies

Ultimately, understanding the clinical relevance of cefoxitin dimerization would require studies involving patients with cefoxitin allergy. This could involve:

  • IgE Binding Assays: Immunoassays (e.g., ELISA or RAST) could be developed to compare the binding of IgE from allergic patients' sera to immobilized cefoxitin monomer versus dimer.

  • Skin Prick Testing: While ethically challenging, skin prick tests with purified monomer and dimer preparations in allergic individuals could provide direct in vivo evidence of their relative allergenic potential.

Conclusion

At present, there is a clear lack of scientific evidence to definitively compare the allergenic potential of cefoxitin monomer and dimer. While theoretical considerations suggest that the dimer could be more immunogenic due to its multivalent nature, this hypothesis remains unproven without direct experimental data. Future research employing in vitro assays such as RBL-2H3 degranulation with purified monomer and dimer preparations, as well as clinical studies analyzing patient IgE reactivity, are necessary to elucidate the role of dimerization in cefoxitin hypersensitivity. Such studies would be invaluable for researchers, scientists, and drug development professionals in understanding and potentially mitigating the allergic risks associated with this important antibiotic.

Benchmarking Detection Methods for Cefoxitin Dimer in Pharmaceuticals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of impurities in pharmaceutical products is a critical quality attribute that can impact both the efficacy and safety of a drug. Cefoxitin, a second-generation cephalosporin antibiotic, can degrade under certain conditions to form various impurities, including dimers. The formation of these dimers is a concern as they can potentially lead to altered bioactivity or immunogenic responses. Therefore, robust and sensitive analytical methods are essential for the accurate detection and quantification of cefoxitin dimers in pharmaceutical formulations.

This guide provides a comparative overview of the primary analytical techniques used for the detection of cefoxitin dimers: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the experimental protocols for these methods and present a summary of their performance characteristics to aid researchers in selecting the most appropriate technique for their specific needs.

Identified Cefoxitin Dimers

Recent studies utilizing advanced analytical techniques have led to the identification and structural elucidation of several process-related impurities and degradation products of cefoxitin. Notably, a study employing two-dimensional liquid chromatography coupled with time-of-flight mass spectrometry (2D-LC-TOF MS) successfully characterized four previously unknown polymerized impurities in cefoxitin sodium for injection. Among these, a dimer designated as PI-I was found to be the most abundant. The structure of PI-I was deduced to have a molecular weight corresponding to two molecules of cefoxitin minus two hydrogen atoms (C_32H_32N_6O_14S_4). Another comprehensive study identified fifteen related substances in cefoxitin sodium, some of which are potential dimeric structures.

The formation of these dimers can occur through various degradation pathways, including intermolecular reactions between cefoxitin molecules, often initiated by the opening of the β-lactam ring under stress conditions such as heat, light, or pH variations.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for cefoxitin dimer detection depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or routine quality control. The following table summarizes the key performance parameters for HPLC-UV and LC-MS/MS based on available literature for cefoxitin and its related substances. It is important to note that specific validation data for individual cefoxitin dimers is limited, and the presented data is a composite representation from studies on cefoxitin and its impurities.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Specificity Good, but susceptible to co-eluting impurities with similar UV spectra.Excellent, provides structural confirmation through fragmentation patterns.
Linearity (Range) Typically in the µg/mL range (e.g., 75-225 µg/mL for cefoxitin).Wide dynamic range, often from ng/mL to µg/mL.
Limit of Detection (LOD) Generally in the low µg/mL to high ng/mL range.High sensitivity, typically in the low ng/mL to pg/mL range.
Limit of Quantitation (LOQ) Typically in the low µg/mL range.High sensitivity, typically in the low ng/mL range.
Accuracy (% Recovery) Generally high (e.g., >98%).High, with the advantage of using isotopically labeled internal standards.
Precision (%RSD) Typically <2% for intra- and inter-day variability.Excellent, with %RSD values often below 5%.
Application Routine quality control, stability studies.Impurity identification, structural elucidation, quantification of trace levels.

Experimental Protocols

HPLC-UV Method for the Determination of Cefoxitin and its Related Substances

This method is suitable for the routine quality control of cefoxitin in pharmaceutical dosage forms and for stability studies to monitor the formation of degradation products, including potential dimers.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Zorbax SB Phenyl (150 mm x 4.6 mm, 5.0 µm) or equivalent C18 column.

  • Mobile Phase: A mixture of 0.01M sodium dihydrogen orthophosphate and methanol (70:30 v/v), with the pH adjusted to 2.5.

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Sample Preparation:

  • Accurately weigh and transfer a portion of the cefoxitin sample (bulk drug or formulation) into a volumetric flask.

  • Dissolve the sample in the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to the final volume with the mobile phase to achieve a concentration within the linear range of the method (e.g., 150 µg/mL).

  • Filter the solution through a 0.45 µm membrane filter before injection.

Validation Parameters (based on general cefoxitin analysis):

  • Linearity: Typically observed in the range of 75 to 225 µg/mL.

  • Accuracy: Assessed by recovery studies of spiked samples, with expected recoveries between 98-102%.

  • Precision: Evaluated by replicate injections of the same sample, with a relative standard deviation (RSD) of less than 2%.

LC-MS/MS Method for the Identification and Quantification of Cefoxitin Dimers

This method is highly specific and sensitive, making it ideal for the structural elucidation of unknown impurities and the quantification of trace-level dimers. The following protocol is based on the methodology used for the characterization of polymerized impurities in cefoxitin.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., TOF-MS).

  • Data acquisition and analysis software for structural elucidation and quantification.

Chromatographic Conditions (2D-LC approach for enhanced separation):

  • First Dimension (Size Exclusion Chromatography - SEC):

    • Column: TSK-G2000SWxl or similar.

    • Mobile Phase: Phosphate buffer.

  • Second Dimension (Reversed-Phase Liquid Chromatography - RP-LC):

    • Column: C18 column.

    • Mobile Phase A: 1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suitable gradient to separate the dimer from other impurities.

  • Flow Rate: As per instrument and column specifications.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

  • Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.

  • Collision Energy: Optimized for the fragmentation of the specific dimer ion to produce characteristic product ions.

Sample Preparation:

  • Prepare a stock solution of the cefoxitin sample in a suitable solvent (e.g., water or a mixture of water and organic solvent).

  • Perform forced degradation studies (e.g., exposure to heat, acid, base, or light) to generate the dimer impurity if it is not present in the original sample.

  • Dilute the sample to an appropriate concentration for LC-MS/MS analysis.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Mandatory Visualization

Signaling Pathway of this compound Formation

The formation of cefoxitin dimers is a complex process that can be initiated by the degradation of the cefoxitin molecule. The following diagram illustrates a plausible pathway for dimerization.

G Cefoxitin Cefoxitin Degradation Degradation (β-lactam ring opening) Cefoxitin->Degradation подвергается Stress Stress Conditions (Heat, pH, Light) Stress->Degradation инициирует Intermediate Reactive Intermediate Degradation->Intermediate образует Dimer This compound Intermediate->Dimer реагирует с другой молекулой цефокситина или промежуточным продуктом

Caption: A simplified logical diagram illustrating the formation of cefoxitin dimers through stress-induced degradation.

Experimental Workflow for HPLC-UV Analysis

The workflow for analyzing cefoxitin dimers using HPLC-UV involves several key steps from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Weighing p2 Dissolution & Sonication p1->p2 p3 Dilution p2->p3 p4 Filtration p3->p4 a1 Injection into HPLC p4->a1 a2 Chromatographic Separation a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2 d3 Reporting d2->d3

Caption: Experimental workflow for the quantitative analysis of this compound using HPLC-UV.

Logical Relationship of LC-MS/MS for Dimer Identification

LC-MS/MS provides a powerful tool for the unambiguous identification of impurities like cefoxitin dimers through a combination of chromatographic separation and mass spectrometric fragmentation.

G LC Liquid Chromatography (Separation of Impurities) MS1 MS Scan (Full Scan) (Determine Precursor Ion m/z) LC->MS1 Isolation Precursor Ion Isolation MS1->Isolation CID Collision-Induced Dissociation (CID) (Fragmentation) Isolation->CID MS2 MS/MS Scan (Detect Product Ions) CID->MS2 Structure Structural Elucidation (Based on Fragmentation Pattern) MS2->Structure

Caption: Logical workflow for the structural elucidation of a this compound using LC-MS/MS.

structural comparison of different cefoxitin dimer isomers and their activity

Author: BenchChem Technical Support Team. Date: November 2025

Cefoxitin is a second-generation cephamycin antibiotic valued for its broad spectrum of activity, particularly against anaerobic bacteria, and its resistance to many β-lactamases.[1] However, like other β-lactam antibiotics, cefoxitin is susceptible to degradation, which can impact its efficacy and safety. Understanding the stability of cefoxitin and the nature of its degradation products is crucial for drug development, formulation, and clinical use.

Cefoxitin Stability and Degradation

Forced degradation studies are essential in pharmaceutical development to understand the intrinsic stability of a drug substance and to identify potential degradation products.[2] These studies involve subjecting the drug to stress conditions such as heat, light, humidity, and varying pH levels.[2][3]

Cefoxitin has been shown to degrade under several stress conditions:

  • Hydrolytic Conditions: Cefoxitin is susceptible to degradation in both acidic and alkaline environments.[3] Alkaline hydrolysis, in particular, leads to the formation of an open-ring degradation product.[4]

  • Thermal Stress: Exposure to dry heat can induce the degradation of cefoxitin.[3]

  • Oxidative Stress: Cefoxitin can degrade in the presence of oxidizing agents like hydrogen peroxide.[3]

  • Photolytic Conditions: Exposure to light can also contribute to the degradation of cefoxitin.[3]

The degradation of cefoxitin typically involves the opening of the β-lactam ring, which is essential for its antibacterial activity. This leads to a loss of therapeutic efficacy.[4][5]

Characterization of Degradation Products

Various analytical techniques are employed to separate, identify, and characterize the degradation products of cefoxitin. High-Performance Liquid Chromatography (HPLC) is a primary tool for separating these products from the parent drug.[3][5] Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then used to elucidate the structures of the isolated degradation products.[4] While these studies have identified several degradation products, they are not typically characterized as distinct, stable "dimer isomers" for which comparative activity is then measured.

Experimental Methodologies

The following outlines a general experimental protocol for conducting forced degradation studies on cefoxitin, based on methodologies described in the literature.

General Protocol for Forced Degradation of Cefoxitin
  • Sample Preparation: Prepare solutions of cefoxitin in various media to simulate different stress conditions.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the cefoxitin solution with an acid (e.g., 0.1 M HCl) and heat.

    • Alkaline Hydrolysis: Mix the cefoxitin solution with a base (e.g., 0.1 M NaOH) and heat.

    • Oxidative Degradation: Treat the cefoxitin solution with hydrogen peroxide.

    • Thermal Degradation: Expose a solid sample of cefoxitin to dry heat.

    • Photolytic Degradation: Expose a cefoxitin solution or solid sample to UV light.

  • Sample Analysis:

    • Use a stability-indicating HPLC method to separate the degradation products from the intact cefoxitin.

    • Quantify the amount of remaining cefoxitin to determine the extent of degradation.

  • Characterization of Degradation Products:

    • Isolate the major degradation products using preparative HPLC.

    • Elucidate the structures of the isolated products using techniques such as LC-MS/MS and NMR.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study of cefoxitin.

G cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Alkaline Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis->Stressed Samples Oxidative Stress Oxidative Stress Oxidative Stress->Stressed Samples Thermal Stress Thermal Stress Thermal Stress->Stressed Samples Photolytic Stress Photolytic Stress Photolytic Stress->Stressed Samples Cefoxitin Drug Substance Cefoxitin Drug Substance Cefoxitin Drug Substance->Acid Hydrolysis Cefoxitin Drug Substance->Alkaline Hydrolysis Cefoxitin Drug Substance->Oxidative Stress Cefoxitin Drug Substance->Thermal Stress Cefoxitin Drug Substance->Photolytic Stress HPLC Analysis HPLC Analysis Stressed Samples->HPLC Analysis Separation of Degradation Products Separation of Degradation Products HPLC Analysis->Separation of Degradation Products Data Analysis & Reporting Data Analysis & Reporting HPLC Analysis->Data Analysis & Reporting Structural Elucidation (MS, NMR) Structural Elucidation (MS, NMR) Separation of Degradation Products->Structural Elucidation (MS, NMR) Structural Elucidation (MS, NMR)->Data Analysis & Reporting

Workflow for Cefoxitin Forced Degradation Study

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: A Comprehensive Guide to Cefoxitin Dimer Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending from experimentation to the final disposal of chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Cefoxitin Dimer, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE). Always consult the specific Safety Data Sheet (SDS) for the most detailed handling instructions. General safety measures include:

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat. In case of dust, use a respirator.[1]

  • Ventilation: Work in a well-ventilated area to minimize exposure to vapors or dust.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[2][3]

  • Spill Management: Have spill control materials readily available.[1]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is regulated by federal and state agencies to prevent environmental contamination and ensure public health. Key regulatory bodies in the United States include:

  • Environmental Protection Agency (EPA): The EPA governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6] Pharmaceutical waste may be classified as hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[6]

  • Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances. While this compound is not a controlled substance, it is essential to be aware of DEA regulations for other laboratory chemicals.[5][7]

  • State and Local Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[4]

Step-by-Step Disposal Protocol for this compound

Based on available safety data for a closely related compound, this compound Impurity 2, and general best practices for pharmaceutical waste, the following disposal procedure is recommended.[2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.

1. Waste Identification and Segregation:

  • Properly identify the waste as this compound.

  • Segregate it from other waste streams, such as non-hazardous trash, sharps, and biohazardous waste.[7]

2. Containerization and Labeling:

  • Place the this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include the chemical name ("this compound"), the words "Hazardous Waste," and a description of the hazards (e.g., "Irritant," "Sensitizer").[8]

3. On-Site Storage:

  • Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials.[9]

4. Professional Disposal:

  • Engage a Licensed Hazardous Waste Contractor: Do not dispose of this compound in the regular trash or down the drain.[2][5] Contract with a licensed hazardous material disposal company for proper treatment and disposal.

  • Incineration: The recommended method for the destruction of this compound is incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction and to neutralize harmful emissions.[2]

Quantitative Data Summary

Hazard ClassificationCategoryDescription
Skin Irritation 2Causes skin irritation.[8]
Eye Irritation 2Causes serious eye irritation.[8]
Respiratory Sensitization 1May cause allergy or asthma symptoms or breathing difficulties if inhaled.[8]
Skin Sensitization 1May cause an allergic skin reaction.[8][9]
Specific Target Organ Toxicity (Single Exposure) 3May cause respiratory irritation.[8]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

G This compound Disposal Workflow A Step 1: Waste Identification & Segregation B Step 2: Containerization & Labeling A->B Properly contained C Step 3: Secure On-Site Storage B->C Securely sealed D Step 4: Licensed Hazardous Waste Contractor Collection C->D Scheduled pickup E Step 5: Transportation to Permitted Facility D->E Manifested transport F Step 6: Incineration with Afterburner & Scrubber E->F Controlled destruction G Final Disposal of Ash (in accordance with regulations) F->G Residual material

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are environmentally responsible. Always prioritize safety and compliance in all aspects of chemical handling and disposal.

References

Personal protective equipment for handling Cefoxitin Dimer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cefoxitin Dimer. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE includes:

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety glasses with side shields or chemical safety gogglesEssential for preventing eye contact with airborne particles or splashes.[1][2]
Hand Protection Chemically compatible gloves (e.g., non-latex)Protects skin from potential irritation and allergic reactions.[1][2] It is recommended to check the resistance of the gloves with the supplier for specific applications.[2]
Body Protection Laboratory coat or coverallsProvides a barrier against accidental spills and contamination of personal clothing.[1][3]
Respiratory Protection Approved dust mask or respiratorNecessary when there is a risk of inhaling dust, especially during spill cleanup or when adequate ventilation is not available.[1][4] Use in case of inadequate ventilation.[5]

Operational and Disposal Plans

Safe Handling Procedures:

  • Avoid Dust Formation: Handle this compound in a manner that minimizes the generation of dust.[2]

  • Ventilation: Work in a well-ventilated area. Local exhaust ventilation and good general extraction should be used to maintain low concentrations of particulates.[1][2]

  • Hygiene Practices: Wash hands thoroughly after handling the substance.[1][2][5] Do not eat, drink, or smoke in the work area.[5] Contaminated work clothing should not be allowed out of the workplace.[1]

  • Storage: Store this compound in a dry, cool place.[2] Keep it refrigerated as indicated on the product label to ensure integrity.[1][4]

Emergency Procedures:

Emergency ScenarioFirst-Aid Measures
In case of eye contact Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids.[4][6] Seek medical attention.[4][6]
In case of skin contact Wash the affected area immediately with soap and plenty of water.[1][6] If skin irritation or a rash occurs, get medical advice.[1] Remove contaminated clothing.[2]
If inhaled Move the person to fresh air and keep them in a position comfortable for breathing.[4][6] If breathing is difficult or if respiratory symptoms occur, call a physician.[4][6]
If swallowed Rinse the mouth with water.[2][6] Do not induce vomiting.[6] Seek immediate medical attention.[6]
In case of a spill Evacuate unnecessary personnel from the area.[5] Wear appropriate PPE, including respiratory protection.[1] Collect the spillage using a high-efficiency vacuum cleaner or by mechanical means, avoiding dust generation.[1][2] Place the spilled material in a labeled container for disposal.[1] Clean the spill site with plenty of water.[1]

Disposal Plan:

  • Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[5][6]

  • Licensed Disposal Company: Excess and expired materials should be offered to a licensed hazardous material disposal company.[6]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.[6]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_emergency Emergency Response Assess_Risks Assess Risks Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Assess_Risks->Select_PPE Prepare_Workspace Prepare Well-Ventilated Workspace Select_PPE->Prepare_Workspace Handle_Chemical Handle this compound (Avoid Dust Formation) Prepare_Workspace->Handle_Chemical Store_Properly Store in a Cool, Dry Place Handle_Chemical->Store_Properly Decontaminate Decontaminate Work Area Handle_Chemical->Decontaminate Spill Spill Occurs Handle_Chemical->Spill Exposure Personal Exposure Handle_Chemical->Exposure Store_Properly->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE Remove and Clean/Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Spill_Response Follow Spill Response Protocol Spill->Spill_Response First_Aid Administer First Aid Exposure->First_Aid Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.